Product packaging for H-D-Ala-D-Ala-D-Ala-D-Ala-OH(Cat. No.:)

H-D-Ala-D-Ala-D-Ala-D-Ala-OH

カタログ番号: B1336521
分子量: 302.33 g/mol
InChIキー: ZHRZLXZJVUFLNY-WCTZXXKLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

H-D-Ala-D-Ala-D-Ala-D-Ala-OH is a useful research compound. Its molecular formula is C12H22N4O5 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N4O5 B1336521 H-D-Ala-D-Ala-D-Ala-D-Ala-OH

特性

分子式

C12H22N4O5

分子量

302.33 g/mol

IUPAC名

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m1/s1

InChIキー

ZHRZLXZJVUFLNY-WCTZXXKLSA-N

異性体SMILES

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N

正規SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

配列

AAAA

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of H-D-Ala-D-Ala-D-Ala-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of the tetrapeptide H-D-Ala-D-Ala-D-Ala-D-Ala-OH. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of D-amino acid-containing peptides.

Introduction and Nomenclature

This compound is a tetrapeptide composed of four D-alanine residues linked by peptide bonds.[1] The "H-" at the N-terminus signifies a free amino group, while the "-OH" at the C-terminus indicates a free carboxyl group.[1] Each "D-Ala" represents the D-enantiomer of alanine, which is the non-proteinogenic stereoisomer of the naturally occurring L-alanine.[1][2] The specific stereochemistry of the constituent amino acids imparts distinct structural and functional properties to the peptide compared to its L-alanine counterpart.

The systematic IUPAC name for this compound is (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid.[1] It belongs to a homologous series of D-alanine oligopeptides, including the dipeptide H-D-Ala-D-Ala-OH and the tripeptide H-D-Ala-D-Ala-D-Ala-OH.[1]

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. These values are based on calculations and estimations from the properties of its constituent amino acids and related peptides.

PropertyValueBasis for Estimation
Molecular Formula C₁₂H₂₂N₄O₅Calculated by adding a D-alanine residue (C₃H₅NO) to the tripeptide H-D-Ala-D-Ala-D-Ala-OH (C₉H₁₇N₃O₄).[1]
Molecular Weight ~302.34 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white solidCharacteristic of small peptides.[3]
Solubility Water-soluble; limited solubility in organic solventsExpected for a small, hydrophilic peptide with polar terminal groups and multiple amide bonds.[1]
Optical Rotation DextrorotatoryDue to the presence of four D-configuration chiral centers.[1]
pKa (Predicted) ~3.2 (C-terminus), ~8.0 (N-terminus)Estimated based on standard pKa values for peptide termini.

For context, a comparison with related D-alanine peptides is provided below:

PeptideMolecular FormulaMolecular Weight ( g/mol )
H-D-Ala-OHC₃H₇NO₂89.09
H-D-Ala-D-Ala-OHC₆H₁₂N₂O₃160.17[3][4]
H-D-Ala-D-Ala-D-Ala-OHC₉H₁₇N₃O₄231.25[5]
This compound C₁₂H₂₂N₄O₅~302.34

Synthesis and Analytical Characterization

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for creating peptides of a defined sequence. The standard building block for this process is Fmoc-D-Ala-OH. Purification is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Confirmation of the peptide's identity and purity relies on a combination of analytical techniques:

  • Mass Spectrometry (MS): To verify the correct molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure and provide information about the peptide's conformation in solution.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[1]

The general workflow for the synthesis and characterization of the tetrapeptide is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization resin Resin Support fmoc_d_ala Fmoc-D-Ala-OH Coupling (x4 cycles) resin->fmoc_d_ala 1. SPPS cleavage Cleavage from Resin & Deprotection fmoc_d_ala->cleavage 2. TFA Cocktail crude Crude Peptide cleavage->crude hplc RP-HPLC Purification crude->hplc 3. Purification pure Pure Peptide hplc->pure ms Mass Spectrometry pure->ms Confirm Mass nmr NMR Spectroscopy pure->nmr Confirm Structure hplc_purity Analytical HPLC pure->hplc_purity Assess Purity final Characterized This compound G Peptidoglycan Synthesis & Vancomycin Inhibition UDP_NAM UDP-NAM UDP_NAM_Penta UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP_NAM_Penta Lipid_II Lipid II UDP_NAM_Penta->Lipid_II Translocation across membrane Transpeptidase Transpeptidase (Penicillin-Binding Protein) Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Glycosyltransfer Nascent_PG->Transpeptidase Substrate Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) D_Ala 2x D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala Ddl->D_Ala_D_Ala ATP -> ADP+Pi D_Ala_D_Ala->UDP_NAM Added to UDP-NAM precursor Vancomycin Vancomycin Vancomycin->UDP_NAM_Penta Binds & Sequesters Transpeptidase->Crosslinked_PG Catalyzes Cross-linking

References

The Biological Significance of D-Alanine Containing Peptides in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a marvel of biological engineering, providing structural integrity and protection against environmental stresses. A key component of this wall is peptidoglycan, a unique polymer composed of glycan strands cross-linked by short peptides. Within these peptides, the presence of D-amino acids, particularly D-alanine, is a hallmark of the bacterial domain, setting it apart from eukaryotes. This technical guide delves into the profound biological significance of D-alanine containing peptides, with a specific focus on the tetrapeptide stem of peptidoglycan and its critical C-terminal D-alanyl-D-alanine moiety. While the term "tetra-D-alanine" might imply a homopolymer of four D-alanine residues, the biologically crucial structure in this context is the peptidoglycan tetrapeptide, which typically has the sequence L-Ala-D-Glu-L-Lys-D-Ala. This document will explore the synthesis, function, and therapeutic targeting of these vital bacterial components.

Data Presentation: Quantitative Analysis of Molecular Interactions

The interaction between the D-Ala-D-Ala terminus of the peptidoglycan precursor and glycopeptide antibiotics like vancomycin is a cornerstone of antimicrobial therapy. The affinity of this binding is a critical determinant of antibiotic efficacy. Conversely, the evolution of resistance often involves a reduction in this binding affinity.

Interaction Ligand Dissociation Constant (Kd) Binding Affinity Change Reference
Vancomycin BindingAcyl-D-Ala-D-Ala~1.32 µM - 3.39 µM-[1]
Vancomycin BindingAcyl-D-Ala-D-LacReduced by ~1000-foldHigh-level resistance[2][3]
Vancomycin BindingAcyl-D-Ala-D-SerReduced by ~7-foldLow-level resistance[2]
Trivalent Vancomycin DerivativeTrivalent D-Ala-D-Ala derivative~4 x 10⁻¹⁷ MSignificantly enhanced affinity[4]

Table 1: Quantitative data on the binding affinities of vancomycin and its derivatives to peptidoglycan precursor analogues.

Signaling Pathways and Metabolic Networks

The synthesis of the D-alanine containing tetrapeptide is intricately linked to central bacterial metabolism. The D-alanine residues are not directly incorporated from environmental sources but are synthesized and ligated through a dedicated enzymatic pathway. Understanding this pathway is crucial for identifying novel antibiotic targets.

D-Alanine Metabolic Pathway

The production of D-alanine is a critical prerequisite for peptidoglycan synthesis. It is primarily synthesized from L-alanine by the enzyme alanine racemase. This pathway ensures a steady supply of the D-enantiomer for cell wall construction.

D_Alanine_Metabolism L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L_Alanine->Alanine_Racemase D_Alanine D-Alanine D_Alanine->Alanine_Racemase Reversible Peptidoglycan Peptidoglycan Synthesis D_Alanine->Peptidoglycan Teichoic_Acids Teichoic Acid Modification D_Alanine->Teichoic_Acids Alanine_Racemase->D_Alanine

Caption: The metabolic pathway for the synthesis of D-alanine in bacteria.

Peptidoglycan Precursor Synthesis and Cross-linking

The tetrapeptide is assembled on the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor molecule in the cytoplasm. The final two D-alanine residues are added as a dipeptide, synthesized by D-alanine:D-alanine ligase. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer, where the tetrapeptides are cross-linked.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM Tripeptide UDP-NAM-L-Ala-D-Glu-L-Lys UDP_NAM->Tripeptide Pentapeptide UDP-NAM-pentapeptide Tripeptide->Pentapeptide D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->Pentapeptide Ddl D-Ala:D-Ala Ligase (Ddl) Ddl->D_Ala_D_Ala D_Alanine D-Alanine D_Alanine->Ddl Lipid_II Lipid II (translocated) Pentapeptide->Lipid_II Translocation Growing_PG Growing Peptidoglycan Lipid_II->Growing_PG Transglycosylation PBP Penicillin-Binding Proteins (PBPs) Growing_PG->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation (releases terminal D-Ala)

Caption: Simplified workflow of peptidoglycan precursor synthesis and cross-linking.

Experimental Protocols

Isolation and Purification of Bacterial Peptidoglycan

This protocol outlines the general steps for isolating pure peptidoglycan sacculi from bacterial cultures, a prerequisite for detailed structural analysis.[5][6][7]

Materials:

  • Bacterial cell culture

  • Sodium dodecyl sulfate (SDS) solution (e.g., 4% w/v)

  • Pronase E solution (1 mg/mL in Tris-HCl, pH 7.2)[6]

  • Muramidase solution (e.g., mutanolysin or lysozyme)

  • Sodium phosphate buffer (50 mM, pH 4.9)[6]

  • Ultracentrifuge

  • Water bath

Procedure:

  • Cell Lysis: Harvest bacterial cells from culture by centrifugation. Resuspend the pellet in a hot SDS solution and boil to lyse the cells and solubilize membranes and cytoplasmic components.

  • Washing: Pellet the insoluble peptidoglycan sacculi by ultracentrifugation. Wash the pellet repeatedly with sterile, ultrapure water to remove all traces of SDS.

  • Protease Digestion: Resuspend the sacculi in Tris-HCl buffer and treat with activated Pronase E to digest any remaining proteins covalently attached to the peptidoglycan.[6]

  • Enzymatic Digestion: After washing away the protease, resuspend the purified sacculi in sodium phosphate buffer. Add muramidase to digest the glycan backbone into soluble muropeptide fragments.[6]

  • Reduction (Optional but Recommended): The resulting muropeptides can be reduced with sodium borohydride to prevent the formation of anomers, which can complicate chromatographic analysis.[8]

High-Performance Liquid Chromatography (HPLC) Analysis of Muropeptides

HPLC is a powerful technique for separating and quantifying the different muropeptide fragments, providing a detailed snapshot of the peptidoglycan composition.[8][9][10]

Materials:

  • Purified and digested muropeptide sample

  • HPLC system with a reverse-phase C18 column

  • Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% (v/v) TFA in acetonitrile

  • UV detector (205-214 nm)

Procedure:

  • Sample Preparation: Filter the solubilized muropeptide sample through a 0.22 µm filter to remove any particulates.

  • Chromatographic Separation:

    • Equilibrate the C18 column with Solvent A.

    • Inject the sample onto the column.

    • Elute the muropeptides using a linear gradient of Solvent B. A typical gradient might be from 0% to 50% Solvent B over 60-90 minutes.

    • Monitor the elution profile by measuring the absorbance at 205-214 nm.

  • Data Analysis: The retention time and peak area of each muropeptide are used for identification and quantification. Comparison with known standards or subsequent mass spectrometry analysis can confirm the identity of each peak.

HPLC_Workflow Start Isolated Peptidoglycan Sacculi Digestion Muramidase Digestion Start->Digestion Reduction Reduction (Sodium Borohydride) Digestion->Reduction Filtration Sample Filtration (0.22 µm) Reduction->Filtration HPLC HPLC Separation (C18 column) Filtration->HPLC Detection UV Detection (205-214 nm) HPLC->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis End Muropeptide Profile Analysis->End

Caption: A generalized workflow for the HPLC analysis of muropeptides.

Enzymatic Assay of D-alanine:D-alanine Ligase (Ddl)

This assay measures the activity of Ddl, a key enzyme in the synthesis of the D-Ala-D-Ala dipeptide and a target for the antibiotic D-cycloserine.[11][12]

Materials:

  • Purified D-alanine:D-alanine ligase

  • D-alanine solution

  • ATP solution

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microplate well or cuvette, combine the reaction buffer, D-alanine, and ATP.

  • Enzyme Addition: Initiate the reaction by adding the purified D-alanine:D-alanine ligase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Phosphate Detection: Stop the reaction and add the phosphate detection reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis during the ligation reaction.

  • Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 620-660 nm for Malachite Green). The amount of phosphate produced is directly proportional to the enzyme activity.

Conclusion

The tetrapeptide component of bacterial peptidoglycan, with its essential D-alanine residues, represents a critical nexus of bacterial physiology and a prime target for antimicrobial intervention. The unique presence of D-amino acids in this structure provides a selective vulnerability that has been successfully exploited by antibiotics for decades. A thorough understanding of the biosynthesis, structure, and molecular interactions of these D-alanine containing peptides, facilitated by the experimental approaches outlined in this guide, is paramount for the continued development of novel therapeutics to combat the growing threat of antibiotic resistance. The quantitative data on binding affinities and the detailed metabolic and synthetic pathways provide a solid foundation for rational drug design and the exploration of new enzymatic targets within this vital bacterial process.

References

The Unseen Chiral Switch: A Technical Guide to the Natural Occurrence of D-Amino Acid Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology dictates that the proteome is constructed from a canonical set of 20 L-amino acids. However, a fascinating and functionally significant deviation from this rule exists in the form of D-amino acid-containing peptides (DAACPs). Once considered biological oddities, it is now evident that these peptides are widespread across the animal kingdom and play crucial roles in a variety of physiological processes. This technical guide provides an in-depth exploration of the natural occurrence of DAACPs, their biosynthesis, and their diverse biological functions. We present quantitative data, detailed experimental protocols for their identification and characterization, and visualizations of their signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

The incorporation of D-amino acids is a post-translational modification that dramatically alters the properties of a peptide. This chiral switch can confer resistance to proteolysis, thereby increasing the peptide's half-life, and can also modulate its binding affinity and efficacy for its target receptor.[1][2] These unique characteristics make DAACPs attractive candidates for therapeutic development.

Naturally Occurring D-Amino Acid-Containing Peptides: A Quantitative Overview

A diverse array of DAACPs has been isolated from various animal species, ranging from amphibians and crustaceans to spiders and mollusks.[2][3] These peptides exhibit a wide range of biological activities, including potent opioid agonism and hormonal regulation. The following tables summarize key quantitative data for some of the most well-characterized naturally occurring DAACPs.

PeptideD-Amino AcidSource OrganismConcentration / PotencyBiological FunctionReference(s)
Dermorphin D-AlaninePhyllomedusa sauvagei (Waxy monkey tree frog)30-40 times more potent than morphinePotent and selective µ-opioid receptor agonist[4][5]
Dermenkephalin D-MethioninePhyllomedusa sauvagei (Waxy monkey tree frog)2.4 µg/g dry skinHigh-affinity and selective δ-opioid receptor agonist[6]
Deltorphin I & II D-AlaninePhyllomedusa speciesHigh affinity for δ-opioid receptorsHighly selective δ-opioid receptor agonists[1]
Crustacean Hyperglycemic Hormone (CHH) D-PhenylalanineHomarus americanus (American lobster)Increased hyperglycemic response amplitude (10x higher for D-Phe³-CHH)Regulation of blood glucose levels and molting[7][8]

Experimental Protocols for the Identification and Characterization of D-Amino Acid-Containing Peptides

The identification and characterization of DAACPs require specialized analytical techniques to determine the presence and position of the D-amino acid residue. The identical mass of L- and D-amino acid enantiomers makes their differentiation by standard mass spectrometry challenging.[9][10] Below are detailed methodologies for key experiments.

Chiral Separation of Amino Acids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the general steps for separating D- and L-amino acid enantiomers from a hydrolyzed peptide sample using a chiral stationary phase.

a. Peptide Hydrolysis:

  • Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Alternatively, for a method that can distinguish between naturally occurring D-amino acids and those formed by racemization during hydrolysis, use deuterated acid (e.g., DCl in D₂O). Amino acids that undergo racemization during hydrolysis will incorporate deuterium, resulting in a +1 Da mass shift that can be detected by mass spectrometry.[11]

  • Dry the hydrolysate completely under vacuum.

b. Derivatization (Optional but often recommended for improved separation and detection):

  • Derivatize the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), or with a fluorescent tag like 9-fluorenylmethyl chloroformate (FMOC).[12][13]

  • The derivatization creates diastereomers that can be separated on a standard reverse-phase HPLC column.

c. HPLC Analysis:

  • Column: Utilize a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CHIROBIOTIC T).[14]

  • Mobile Phase: A common mobile phase system for underivatized amino acids is a gradient of water, methanol, and formic acid.[14] For derivatized amino acids, a standard reversed-phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is typically used.

  • Detection: Use a UV-Vis or fluorescence detector, depending on the derivatization agent used.

  • Standard Comparison: Run standards of the corresponding D- and L-amino acids to determine the retention times for each enantiomer.

Mass Spectrometry for D-Amino Acid-Containing Peptide Analysis

Mass spectrometry (MS) is a crucial tool for peptide sequencing and characterization. While standard MS cannot differentiate between enantiomers, tandem MS (MS/MS) can sometimes provide clues to the presence of a D-amino acid.

a. Sample Preparation:

  • Purify the peptide of interest using reversed-phase HPLC.

  • Determine the peptide's mass using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

b. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Fragment the peptide using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[15][16]

  • The presence of a D-amino acid can sometimes lead to altered fragmentation patterns or fragment ion intensities compared to the all-L-amino acid counterpart.[15][16]

  • This effect is sequence-dependent and often more pronounced when the D-amino acid is near the N-terminus.[16]

  • Compare the fragmentation pattern of the natural peptide with that of synthetic all-L and D-amino acid-containing standards to confirm the presence and position of the D-amino acid.

Enzymatic Methods for D-Amino Acid Identification

Enzymatic assays can provide a straightforward method for detecting the presence of a D-amino acid in a peptide.

a. Aminopeptidase Digestion:

  • Aminopeptidases, such as aminopeptidase M, sequentially cleave amino acids from the N-terminus of a peptide.[17]

  • These enzymes are stereospecific and will not cleave a D-amino acid residue.

  • Incubate the peptide with aminopeptidase M.

  • Analyze the reaction products by mass spectrometry. If the digestion stops at a particular residue, it is indicative of the presence of a D-amino acid at that position.[17]

b. D-Amino Acid Oxidase Assay:

  • D-amino acid oxidase is an enzyme that specifically oxidizes D-amino acids.[17]

  • Hydrolyze the peptide to its constituent amino acids.

  • Incubate the hydrolysate with D-amino acid oxidase.

  • The presence of D-amino acids can be detected by monitoring the consumption of oxygen or the production of hydrogen peroxide.[17]

Signaling Pathways of D-Amino Acid-Containing Peptides

DAACPs exert their biological effects by interacting with specific receptors and initiating intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the signaling pathways of two well-studied classes of DAACPs.

Dermorphin_Signaling Dermorphin Dermorphin (D-Ala) MOR µ-Opioid Receptor (MOR) Dermorphin->MOR G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel Activation G_protein->K_channel Activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx CHH_Signaling CHH Crustacean Hyperglycemic Hormone (CHH) (D-Phe) CHHR CHH Receptor (GPCR) CHH->CHHR G_protein G Protein CHHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogen_Phosphorylase Glycogen Phosphorylase PKA->Glycogen_Phosphorylase Phosphorylates & Activates Glycogenolysis ↑ Glycogenolysis Glycogen_Phosphorylase->Glycogenolysis Glucose_Release ↑ Glucose Release into Hemolymph Glycogenolysis->Glucose_Release

References

Enzymatic Interactions with D-Alanine Peptides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

D-alanine (D-Ala) containing peptides are fundamental components of the bacterial cell wall, playing a critical role in its structural integrity. The enzymes that synthesize, modify, and degrade these peptides are essential for bacterial survival and represent key targets for antimicrobial agents. This technical guide provides an in-depth analysis of the core enzymatic interactions with D-alanine peptides, focusing on their biochemical mechanisms, kinetic properties, and roles in both physiological processes and antibiotic resistance. Detailed experimental protocols for studying these interactions and visualizations of key signaling pathways are provided to support researchers and drug development professionals in this critical field.

Introduction

The bacterial cell wall is a unique and essential organelle that provides structural support and protection from osmotic lysis. A key component of the cell wall in most bacteria is peptidoglycan, a polymer consisting of glycan strands cross-linked by short peptides. These peptides characteristically contain D-amino acids, with D-alanine being the most prominent. The terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a crucial substrate for the transpeptidation reactions that create the cross-links, providing the cell wall with its rigid structure.[1]

The enzymes involved in the metabolism of D-alanine peptides are central to bacterial physiology and are the targets of many important antibiotics. Understanding the intricate interactions between these enzymes and their D-alanine peptide substrates is therefore of paramount importance for the development of new therapeutic strategies to combat bacterial infections, particularly in the face of rising antibiotic resistance. This guide will delve into the key enzymes that interact with D-alanine peptides, their mechanisms of action, and their significance in drug development.

Key Enzymes and Their Interactions with D-Alanine Peptides

A number of key enzymes are involved in the lifecycle of D-alanine peptides, from the synthesis of D-alanine itself to the final cross-linking of the peptidoglycan.

Alanine Racemase (Alr)

Alanine racemase is a ubiquitous bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[2][3] This provides the essential precursor for the synthesis of D-Ala-D-Ala dipeptides. The enzyme utilizes a pyridoxal 5'-phosphate (PLP) cofactor in its catalytic mechanism.[2][4] Due to its absence in humans, alanine racemase is an attractive target for the development of novel antibacterial drugs.[5][6]

D-alanine-D-alanine Ligase (Ddl)

D-alanine-D-alanine ligase is a crucial enzyme in the cytoplasmic stage of peptidoglycan synthesis. It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[7] This dipeptide is subsequently added to the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor.

DD-Transpeptidases (Penicillin-Binding Proteins - PBPs)

DD-transpeptidases, also known as penicillin-binding proteins (PBPs), are membrane-bound enzymes that catalyze the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[8] They recognize the D-Ala-D-Ala terminus of a donor peptide, cleave the terminal D-alanine, and form a new peptide bond with an acceptor peptide on a neighboring glycan strand.[8] This cross-linking reaction is the primary target of β-lactam antibiotics like penicillin.[8]

DD-Carboxypeptidases

DD-carboxypeptidases are also penicillin-binding proteins that cleave the terminal D-alanine from the pentapeptide side chains of peptidoglycan precursors.[9] This action can regulate the extent of cross-linking in the cell wall and is also involved in peptidoglycan recycling.[10]

Vancomycin Resistance Enzymes (VanA, VanH, VanX)

In vancomycin-resistant enterococci (VRE), a cluster of genes (the van operon) confers resistance by altering the peptidoglycan precursor.[11][12]

  • VanH: A dehydrogenase that reduces pyruvate to D-lactate (D-Lac).

  • VanA: A ligase that synthesizes the depsipeptide D-Ala-D-Lac instead of D-Ala-D-Ala.[11][13] This substitution dramatically reduces the binding affinity of vancomycin to the cell wall precursor.[11][14]

  • VanX: A DD-dipeptidase that specifically hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall and ensuring a high level of resistance.[15]

D-amino Acid Oxidase (DAO)

D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-alanine, to their corresponding α-keto acids. While not directly involved in peptidoglycan synthesis, it plays a role in D-alanine metabolism and has been explored for various biotechnological applications.

Quantitative Data on Enzymatic Interactions

The kinetic parameters of these enzymes provide crucial insights into their efficiency and substrate specificity. The following tables summarize available quantitative data for key enzymes interacting with D-alanine and related substrates.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Alanine Racemase Streptococcus iniaeL-Alanine33.1140.41.22 x 103[2]
Streptococcus iniaeD-Alanine14.3616.11.12 x 103[2]
Mycobacterium tuberculosisD-Alanine0.700 (at pH 9.0)1.63 (at pH 10.0)2.33 x 103 (at pH 9.1)
VanA Ligase Enterococcus faeciumD-Ala (deprotonated)0.669.171.39 x 104[6][12]
Enterococcus faeciumD-Lactate0.690.537.68 x 102[6][12]
Enterococcus faeciumD-Ala (protonated)210--[6][12]
VanX Dipeptidase Enterococcus faecium (Zn2+-form)L-alanine-p-nitroanilide0.70.080114
Enterococcus faecium (Co2+-form)L-alanine-p-nitroanilide0.30.02893
DD-Transpeptidase Actinoplanes utahensis (MutE)Bz-(D)-Alas-Gly--69[11]
D-Amino Acid Oxidase Hog KidneyD-Alanine---[4]

Note: Kinetic parameters can vary significantly depending on the experimental conditions (e.g., pH, temperature, buffer composition). The data presented here are for comparative purposes.

Signaling Pathways and Regulatory Networks

The enzymatic activities related to D-alanine peptides are tightly regulated and integrated into complex cellular pathways.

Peptidoglycan Biosynthesis

The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm, proceeds at the cell membrane, and is completed in the periplasm (in Gram-negative bacteria) or extracellular space (in Gram-positive bacteria).

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA, MurB UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc->UDP-MurNAc-pentapeptide MurC, D, E, F L-Ala L-Ala D-Ala D-Ala L-Ala->D-Ala Alanine Racemase (Alr) D-Ala-D-Ala D-Ala-D-Ala D-Ala->D-Ala-D-Ala D-Ala-D-Ala Ligase (Ddl) D-Ala-D-Ala->UDP-MurNAc-pentapeptide MurF Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Transglycosylase Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan DD-Transpeptidase (PBP) Vancomycin_Resistance_Induction Vancomycin Vancomycin VanS VanS Vancomycin->VanS binds VanS-P VanS-P VanS->VanS-P Autophosphorylation VanR VanR VanR-P VanR-P VanR->VanR-P Phosphorylation vanHAX operon vanHAX operon Resistance Proteins (VanH, VanA, VanX) Resistance Proteins (VanH, VanA, VanX) vanHAX operon->Resistance Proteins (VanH, VanA, VanX) Expression VanS-P->VanR Phosphotransfer VanR-P->vanHAX operon Activates transcription

References

The D-Ala-D-Ala Terminus: A Linchpin in Peptidoglycan Synthesis and a Prime Antibiotic Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape. Peptidoglycan, a unique and essential polymer, forms the backbone of this protective layer. Central to the synthesis and cross-linking of peptidoglycan is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursor, a molecular motif that serves as both a critical substrate for key enzymatic reactions and a primary target for several classes of life-saving antibiotics. This technical guide provides a comprehensive overview of the function of the D-Ala-D-Ala terminus in peptidoglycan synthesis, detailing the enzymatic processes it governs, its role as a focal point for antibiotic action, and the experimental methodologies used to investigate these interactions.

The Central Role of D-Ala-D-Ala in Peptidoglycan Biosynthesis

The journey of the D-Ala-D-Ala motif begins in the cytoplasm and culminates in the periplasmic space where it is integral to the final architecture of the cell wall.

Cytoplasmic Synthesis of the UDP-MurNAc-pentapeptide Precursor

The synthesis of the peptidoglycan precursor, Lipid II, is a multi-step process that initiates in the cytoplasm.[1][2][3] A key step is the formation of the UDP-MurNAc-pentapeptide, which involves the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). The final step in the assembly of this pentapeptide is the addition of the D-Ala-D-Ala dipeptide, which is itself synthesized by the D-Ala-D-Ala ligase enzyme.[4] This dipeptide is added to the UDP-MurNAc-tripeptide (L-Ala-γ-D-Glu-meso-diaminopimelic acid or L-Lys) by the MurF ligase, completing the pentapeptide chain.[3][5]

Formation of Lipid II and Translocation across the Cytoplasmic Membrane

The completed UDP-MurNAc-pentapeptide is then attached to the lipid carrier undecaprenyl phosphate (C55-P) at the inner leaflet of the cytoplasmic membrane by the enzyme MraY, forming Lipid I.[6][7] Subsequently, MurG adds a molecule of N-acetylglucosamine (GlcNAc) to Lipid I, yielding the final peptidoglycan precursor, Lipid II.[6][7] Lipid II, with its crucial D-Ala-D-Ala terminus, is then translocated across the cytoplasmic membrane to the periplasmic space by a flippase, likely MurJ.[7]

Lipid_II_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA, MurB UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc->UDP-MurNAc-pentapeptide MurC, D, E, F Lipid_I Lipid_I UDP-MurNAc-pentapeptide->Lipid_I MraY D-Ala-D-Ala D-Ala-D-Ala D-Ala-D-Ala->UDP-MurNAc-pentapeptide MurF Lipid_II_in Lipid II Lipid_I->Lipid_II_in MurG Lipid_II_out Lipid II Lipid_II_in->Lipid_II_out MurJ (Flippase) Peptidoglycan Peptidoglycan Lipid_II_out->Peptidoglycan Transglycosylation Transpeptidation

Diagram 1: Lipid II Biosynthesis Pathway

The D-Ala-D-Ala Terminus in Peptidoglycan Cross-linking

In the periplasm, the D-Ala-D-Ala terminus of Lipid II is the critical substrate for transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which catalyze the final step in peptidoglycan synthesis: the formation of peptide cross-links that provide the cell wall with its characteristic strength and rigidity.[8][9][10]

Transpeptidation Reaction

The transpeptidation reaction involves the formation of a peptide bond between the penultimate D-alanine residue (at position 4) of one pentapeptide stem and the free amino group of a diaminopimelic acid or L-lysine residue (at position 3) of an adjacent pentapeptide stem.[11] This reaction is catalyzed by the transpeptidase domain of PBPs and results in the cleavage and release of the terminal D-alanine residue.[11][12] The D-Ala-D-Ala terminus is thus essential for the recognition and catalytic activity of these enzymes.[9]

Carboxypeptidation Reaction

In addition to transpeptidation, the D-Ala-D-Ala terminus can also be a substrate for DD-carboxypeptidases. These enzymes hydrolyze the terminal D-alanine residue from the pentapeptide stem without forming a cross-link.[13][14] This process is thought to regulate the extent of cross-linking within the peptidoglycan meshwork.[14]

Peptidoglycan_Crosslinking cluster_periplasm Periplasm cluster_carboxypeptidation Carboxypeptidation (Regulation) Lipid_II Lipid II (Donor Strand with D-Ala-D-Ala) PBP Penicillin-Binding Protein (Transpeptidase) Lipid_II->PBP Acceptor_Strand Acceptor Strand (with free amino group) Acceptor_Strand->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation D_Ala_released D-Alanine (released) PBP->D_Ala_released Lipid_II_2 Lipid II (with D-Ala-D-Ala) DD_Carboxypeptidase DD-Carboxypeptidase Lipid_II_2->DD_Carboxypeptidase Tetrapeptide Lipid II (with tetrapeptide) DD_Carboxypeptidase->Tetrapeptide Hydrolysis D_Ala_released_2 D-Alanine (released) DD_Carboxypeptidase->D_Ala_released_2

Diagram 2: Transpeptidation and Carboxypeptidation Reactions

The D-Ala-D-Ala Terminus as a Key Antibiotic Target

The indispensable role of the D-Ala-D-Ala terminus in peptidoglycan synthesis makes it an ideal target for antibiotics. Several major classes of antibiotics exert their bactericidal effects by interfering with processes involving this dipeptide.

Glycopeptide Antibiotics: The Vancomycin Paradigm

Vancomycin, a glycopeptide antibiotic, functions by directly binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, Lipid II.[15][16][17] This binding occurs through the formation of five hydrogen bonds between the vancomycin molecule and the dipeptide.[16][18] By sequestering the D-Ala-D-Ala terminus, vancomycin sterically hinders both the transglycosylation and transpeptidation steps of cell wall synthesis, leading to the accumulation of peptidoglycan precursors and ultimately cell lysis.[15][17][19]

Resistance to vancomycin in bacteria such as vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA) arises from the modification of the D-Ala-D-Ala terminus to D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser).[20][21][22] The substitution of the terminal D-alanine with D-lactate results in the loss of a crucial hydrogen bond and introduces electrostatic repulsion, leading to a 1000-fold reduction in vancomycin's binding affinity.[20][23] The change to D-Ala-D-Ser has a more modest effect, reducing the binding affinity by approximately seven-fold.[23]

β-Lactam Antibiotics: Mimicking the Substrate

β-lactam antibiotics, including penicillins and cephalosporins, are structural analogs of the D-Ala-D-Ala dipeptide.[4][24] This structural mimicry allows them to bind to the active site of PBPs.[24][25] Upon binding, the β-lactam ring is cleaved, and a stable, covalent acyl-enzyme intermediate is formed, which inactivates the PBP.[24][26] This inactivation prevents the cross-linking of peptidoglycan, weakening the cell wall and leading to bacterial death.[27]

Antibiotic_Action cluster_vancomycin Vancomycin Action cluster_beta_lactam β-Lactam Action Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala Terminus of Lipid II Vancomycin->D_Ala_D_Ala Binds to Binding Steric Hindrance of Transglycosylation & Transpeptidation D_Ala_D_Ala->Binding Beta_Lactam β-Lactam Antibiotic PBP_active Active PBP Beta_Lactam->PBP_active Structural Analog of D-Ala-D-Ala PBP_inactive Inactive PBP (Acyl-enzyme complex) PBP_active->PBP_inactive Covalent Modification

Diagram 3: Mechanisms of Antibiotic Action

Quantitative Data on D-Ala-D-Ala Interactions

The following tables summarize key quantitative data related to the interactions involving the D-Ala-D-Ala terminus.

Table 1: Vancomycin Binding Affinities

LigandDissociation Constant (Kd)Fold Change vs. D-Ala-D-AlaReference(s)
Trivalent D-Ala-D-Ala derivative~4 x 10-17 M-[17]
D-Ala-D-AlaMicromolar (µM) range1[5][25]
D-Ala-D-LacMillimolar (mM) range~1000-fold decrease[5][23][25]
D-Ala-D-Ser-~7-fold decrease[23]

Table 2: Vancomycin Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus

S. aureus Strain TypeVancomycin MIC (µg/mL)InterpretationReference(s)
Vancomycin-Susceptible S. aureus (VSSA)≤ 2Susceptible[6][7]
Vancomycin-Intermediate S. aureus (VISA)4 - 8Intermediate[6][7]
Vancomycin-Resistant S. aureus (VRSA)≥ 16Resistant[7]
MRSA (various clinical isolates)0.5 - 2Generally Susceptible[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the D-Ala-D-Ala terminus and its interactions. Below are outlines of key experimental protocols.

In Vitro Peptidoglycan Synthesis Assay

This assay monitors the simultaneous activities of peptidoglycan glycosyltransferases and transpeptidases.

Methodology:

  • Substrate Preparation: Synthesize radiolabeled Lipid II precursor.[15]

  • Enzyme Source: Use purified bifunctional class A penicillin-binding proteins.[15]

  • Reaction: Incubate the radiolabeled Lipid II with the enzyme in an appropriate buffer.

  • Product Separation: Separate the reaction products using high-pressure liquid chromatography (HPLC).[15]

  • Quantification: Quantify the radiolabeled peptidoglycan products using flow-through scintillation counting.[15]

PG_Synthesis_Assay Radiolabeled_Lipid_II Radiolabeled Lipid II Incubation Incubation Radiolabeled_Lipid_II->Incubation PBP_Enzyme Purified PBP PBP_Enzyme->Incubation HPLC HPLC Separation Incubation->HPLC Scintillation Scintillation Counting HPLC->Scintillation

Diagram 4: In Vitro Peptidoglycan Synthesis Assay Workflow
DD-Carboxypeptidase Activity Assay (Fluorometric)

This assay measures the activity of DD-carboxypeptidases by detecting the release of D-alanine.

Methodology:

  • Substrate: Use a synthetic peptide with a D-Ala-D-Ala terminus (e.g., X-D-alanyl-D-alanine).[16]

  • Enzyme Source: Use purified DD-carboxypeptidase.

  • Reaction: Incubate the substrate with the enzyme. The enzyme will cleave the terminal D-alanine.

  • Detection: React the released D-alanine with o-phthaldialdehyde to form a highly fluorescent adduct.[16]

  • Quantification: Measure the fluorescence to determine the amount of D-alanine released and thereby the enzyme activity.[16]

Transpeptidase Activity Assay

This assay measures the cross-linking activity of PBPs.

Methodology:

  • Substrate: Utilize a synthetic thioester analog of the cell wall stem peptide (e.g., S2d) or native Lipid II.[24][28]

  • Enzyme Source: Use purified PBPs.[24][28]

  • Reaction: Incubate the substrate with the enzyme.

  • Detection: Monitor the hydrolysis of the thioester substrate spectrophotometrically or analyze the formation of cross-linked products from Lipid II by LC/MS.[24][28]

  • Inhibition Studies: To assess the potency of β-lactams, pre-incubate the PBP with the antibiotic before adding the substrate and measure the residual transpeptidase activity.[28]

Antibiotic Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Serial Dilution: Prepare a series of twofold dilutions of the antibiotic in a multi-well plate containing growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[29]

Conclusion and Future Directions

The D-Ala-D-Ala terminus of the peptidoglycan precursor is a cornerstone of bacterial cell wall synthesis. Its critical functions in transpeptidation and as a regulatory point for carboxypeptidases underscore its importance for bacterial viability. This very essentiality has made it a highly successful target for some of our most important antibiotics. However, the rise of antibiotic resistance, exemplified by the modification of this terminus in vancomycin-resistant strains, highlights the ongoing evolutionary battle between bacteria and antimicrobial agents.

For researchers and drug development professionals, a deep understanding of the enzymatic reactions involving the D-Ala-D-Ala terminus, the mechanisms of antibiotic action, and the molecular basis of resistance is crucial. The development of novel therapeutic strategies will depend on our ability to exploit this critical vulnerability in the bacterial cell wall, perhaps by designing new molecules that can bind to the altered termini or by inhibiting the enzymes that synthesize these modified precursors. The experimental approaches outlined in this guide provide the foundational tools for these future investigations, paving the way for the next generation of antibiotics to combat the growing threat of resistant pathogens.

References

A Comparative Analysis of H-D-Ala-D-Ala-D-Ala-D-Ala-OH and H-L-Ala-L-Ala-L-Ala-L-Ala-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the chemical, physical, and biological properties of two stereoisomeric tetrapeptides: H-D-Ala-D-Ala-D-Ala-D-Ala-OH (a tetrapeptide of D-alanine) and H-L-Ala-L-Ala-L-Ala-L-Ala-OH (a tetrapeptide of L-alanine). The chirality of the constituent amino acids imparts distinct characteristics to these molecules, influencing their structure, stability, and biological function. This document details their synthesis and purification, compares their physicochemical properties, and explores their divergent roles in biological systems, with a particular focus on the significance of the D-alanine tetrapeptide in bacterial cell wall structure and antibiotic resistance. Detailed experimental protocols and workflow diagrams are provided to facilitate further research and application in drug development.

Introduction

Chirality is a fundamental property in molecular biology, where the stereochemistry of a molecule can dictate its biological activity. The L-amino acids are the canonical building blocks of proteins in most living organisms. Peptides and proteins composed of their D-enantiomers are rare in nature but exhibit unique properties, most notably resistance to proteolytic degradation.[1] This guide focuses on the comparison of two homologous tetrapeptides, this compound and H-L-Ala-L-Ala-L-Ala-L-Ala-OH, to highlight the profound impact of stereochemistry on their structure and function.

The D-alanine-containing peptide is of significant interest due to its integral role in the peptidoglycan of bacterial cell walls, serving as the target for glycopeptide antibiotics like vancomycin.[2][3] In contrast, the L-alanine tetrapeptide, while not as extensively studied for a specific biological role, can serve as a model for understanding the behavior of L-oligopeptides and has potential applications in various biochemical studies.[4][5]

Physicochemical Properties

The stereochemistry of the alanine residues influences the macroscopic properties of the tetrapeptides. While many fundamental properties are similar due to the identical chemical composition, differences in their three-dimensional structure can lead to variations in properties such as solubility and melting point. The following table summarizes key physicochemical properties, with some values estimated based on data for the constituent amino acids and related poly-alanine structures.

PropertyThis compoundH-L-Ala-L-Ala-L-Ala-L-Ala-OHReference(s)
Molecular Formula C12H22N4O5C12H22N4O5[6]
Molar Mass 302.33 g/mol 302.33 g/mol [6]
Melting Point ~289-291°C (decomposes) (estimated from D-Alanine)~314.5 °C (decomposes) (estimated from L-Alanine)[7][8]
Solubility in Water High (estimated from D-Alanine: 164 g/L at 25°C)High (estimated from L-Alanine: 167.2 g/L at 25°C)[9][10][11][12]
Isoelectric Point (pI) ~6.0 (estimated from D-Alanine)~6.0 (estimated from L-Alanine)[8]

Structural Properties

The chirality of the amino acid residues dictates the secondary structure preferences of the peptides. Both tetra-L-alanine and tetra-D-alanine can adopt β-sheet conformations in the solid state.[13][14]

  • H-L-Ala-L-Ala-L-Ala-L-Ala-OH: In solution, L-alanine oligopeptides can exist in a random coil conformation but have a propensity to form α-helical or β-sheet structures depending on the environment and peptide length.[15]

  • This compound: D-amino acid containing peptides can also form stable secondary structures, including left-handed α-helices, which are mirror images of the right-handed α-helices formed by L-peptides.

Circular dichroism (CD) spectroscopy is a key technique to study the secondary structure of these peptides in solution. A typical CD spectrum for an L-peptide with a right-handed α-helical structure will show characteristic negative bands around 222 nm and 208 nm and a positive band around 193 nm. The D-tetrapeptide, if it forms a left-handed α-helix, would be expected to show a mirror-image spectrum.

Biological Activity and Significance

The most striking difference between the two tetrapeptides lies in their biological roles and interactions.

This compound: A Key Player in Bacterial Cell Walls and Antibiotic Resistance

The D-Ala-D-Ala dipeptide terminus is a crucial component of the peptidoglycan precursors in the cell walls of many bacteria.[2] The tetrapeptide this compound represents an extended version of this motif.

  • Vancomycin Resistance: Bacteria have evolved resistance mechanisms to vancomycin, most notably through the VanA-type resistance. This involves a cluster of genes (vanHAX) that modify the peptidoglycan precursor by replacing the terminal D-Ala with D-Lactate (D-Lac), forming D-Ala-D-Lac.[2][18] This single atom substitution (oxygen for nitrogen) reduces the binding affinity of vancomycin by approximately 1000-fold, rendering the antibiotic ineffective.[19]

H-L-Ala-L-Ala-L-Ala-L-Ala-OH: Proteolytic Susceptibility and Potential Biological Effects
  • Enzymatic Degradation: Peptides composed of L-amino acids are generally susceptible to degradation by proteases present in biological systems. In contrast, peptides containing D-amino acids are highly resistant to proteolysis, leading to a significantly longer in vivo half-life.[1]

  • Immunogenicity: Peptides composed entirely of D-amino acids are generally considered to be less immunogenic than their L-counterparts.[1] This is because they are poorly processed and presented by antigen-presenting cells.

  • Cellular Uptake: The cellular uptake of D- and L-peptides can vary depending on the cell type and the specific peptide sequence. In some cases, L-peptides are taken up more efficiently.[20]

  • Biological Activity: Some studies have shown that L-alanine oligopeptides can stimulate chloride secretion in the mammalian large intestine, suggesting a potential role in modulating intestinal transport functions.[4] L-alanine supplementation has also been investigated for its potential to reduce protein degradation and muscle breakdown.[5]

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Both tetrapeptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-D-Ala-OH or Fmoc-L-Ala-OH

  • Rink Amide resin

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Washing solvent: DMF, DCM (dichloromethane)

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (D- or L-Ala) by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each of the subsequent three alanine residues.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide.

Peptide Purification: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • Reversed-phase HPLC system with a C18 column.

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Protocol:

  • Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at 220 nm.

  • Collect the fractions corresponding to the major peak.

  • Confirm the purity and identity of the collected fractions by mass spectrometry.

  • Pool the pure fractions and lyophilize.

Structural Analysis: NMR and Circular Dichroism

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified peptide in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to confirm the amino acid sequence and obtain structural information. For solid-state NMR, specific techniques are required to analyze the β-sheet structure.[13][14]

Circular Dichroism (CD) Spectroscopy:

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer).

  • Record the CD spectrum from approximately 190 to 260 nm.

  • Analyze the spectrum to determine the secondary structure content of the peptide in solution.

Biological Assays

Enzymatic Degradation Assay:

  • Incubate the tetrapeptide with a protease solution (e.g., trypsin, chymotrypsin, or cell lysate) at 37°C.

  • Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the enzymatic reaction by adding a quenching agent (e.g., acid).

  • Analyze the samples by HPLC or LC-MS to quantify the amount of remaining intact peptide.[21][22]

Vancomycin Binding Assay (for this compound):

  • Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to determine the binding affinity (Kd) of vancomycin to the D-tetrapeptide.

Visualizations

Experimental Workflow

Peptide_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling (x4) Deprotection1->Coupling1 Coupling1->Deprotection1 Repeat 3x Cleavage Cleavage from Resin Coupling1->Cleavage HPLC HPLC Purification Cleavage->HPLC MS Mass Spectrometry HPLC->MS Purity & Identity Lyophilization Lyophilization MS->Lyophilization NMR NMR Spectroscopy Lyophilization->NMR CD CD Spectroscopy Lyophilization->CD Bioassays Biological Assays Lyophilization->Bioassays

Caption: General workflow for the synthesis, purification, and characterization of tetra-alanine peptides.

Vancomycin Resistance Signaling Pathway (VanA-type)

Vancomycin_Resistance Vancomycin Vancomycin VanS VanS (Sensor Kinase) Vancomycin->VanS Activates VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanR_P VanR-P VanR->VanR_P vanHAX_promoter vanHAX Promoter VanR_P->vanHAX_promoter Binds and Activates Transcription vanHAX_genes vanH, vanA, vanX Genes vanHAX_promoter->vanHAX_genes VanH VanH Protein (D-Lactate Dehydrogenase) vanHAX_genes->VanH VanA VanA Protein (D-Ala-D-Lac Ligase) vanHAX_genes->VanA VanX VanX Protein (D-Ala-D-Ala Dipeptidase) vanHAX_genes->VanX D_Lac D-Lactate VanH->D_Lac D_Ala_D_Lac D-Ala-D-Lac VanA->D_Ala_D_Lac Pyruvate Pyruvate Pyruvate->VanH D_Lac->VanA D_Ala D-Alanine D_Ala->VanA D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->VanX Hydrolyzes Peptidoglycan Peptidoglycan Precursor (D-Ala-D-Lac terminus) D_Ala_D_Lac->Peptidoglycan Incorporation

Caption: Simplified signaling pathway for VanA-type vancomycin resistance.

Conclusion

The comparative analysis of this compound and H-L-Ala-L-Ala-L-Ala-L-Ala-OH underscores the critical role of stereochemistry in determining the properties and biological functions of peptides. The D-enantiomer's resistance to proteolysis and its central role in bacterial cell wall architecture make it a key molecule in the study of antibiotic action and resistance. Conversely, the L-enantiomer, while susceptible to enzymatic degradation, serves as a valuable model for understanding the behavior of naturally occurring oligopeptides. The provided experimental frameworks offer a starting point for researchers to further investigate these fascinating molecules and harness their unique properties for applications in drug discovery and biotechnology.

References

An In-depth Technical Guide to the Solubility and Stability of Tetra-D-alanine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tetra-D-alanine peptides, focusing on their solubility and stability. Understanding these characteristics is paramount for the successful design, formulation, and application of peptide-based therapeutics and research tools. The inclusion of D-amino acids, such as D-alanine, significantly influences these properties, often conferring advantages in stability against enzymatic degradation.

Solubility of Tetra-D-alanine

Factors Influencing Solubility

The solubility of tetra-D-alanine is governed by several factors:

  • Amino Acid Composition: D-alanine is a small, non-polar amino acid. Peptides composed entirely of alanine residues are generally hydrophobic.[1] However, short peptides of less than five or six residues, like tetra-alanine, are often soluble in aqueous solutions.[2][3]

  • pH and Charge: The overall charge of a peptide, which is pH-dependent, significantly impacts its solubility.[2] Tetra-D-alanine possesses a free N-terminal amine group and a free C-terminal carboxyl group.

    • To determine the net charge, a value of +1 is assigned to the N-terminal amine and -1 to the C-terminal carboxyl group.[4][5][6] At neutral pH, the net charge is therefore close to zero, making it a neutral peptide.

    • In acidic solutions (low pH), the carboxyl group is protonated (neutral), and the amine group is protonated (+1), resulting in a net positive charge, which can enhance solubility in acidic buffers.[5]

    • In basic solutions (high pH), the carboxyl group is deprotonated (-1), and the amine group is neutral, resulting in a net negative charge, which can improve solubility in basic buffers.[5]

  • Aggregation: Peptides with a high content of hydrophobic residues can be prone to aggregation, which reduces solubility. While alanine has hydrophobic character, the short length of tetra-D-alanine mitigates this tendency compared to longer poly-alanine sequences.

Quantitative Solubility Data

Direct quantitative solubility data for tetra-D-alanine is not extensively published. However, the solubility of its constituent, D-alanine, provides a useful reference.

CompoundSolventTemperature (°C)Solubility
D-alanineWater25165,000 mg/L (165.0 mg/mL)
D-alanineWaterNot Specified120 mg/mL (requires ultrasonic)
D-alaninePBSNot Specified50 mg/mL
D-alanineDMSONot SpecifiedInsoluble
D-alanineEthanolNot SpecifiedInsoluble

Data sourced from PubChem and commercial suppliers.[1][7][8]

It is important to note that the solubility of the tetrapeptide will differ from the free amino acid due to the formation of peptide bonds and the increased molecular weight. Empirical testing is crucial to determine the precise solubility of tetra-D-alanine in a specific buffer system.

Stability of Tetra-D-alanine

Peptide stability is a major consideration in the development of therapeutics, as degradation can lead to loss of efficacy and the formation of potentially immunogenic fragments. The incorporation of D-amino acids is a well-established strategy to enhance peptide stability.

Key Factors in Stability
  • Enzymatic Degradation: The primary advantage of D-amino acid-containing peptides is their resistance to proteolysis.[9] Proteases, the enzymes that cleave peptide bonds, are stereospecific and primarily recognize L-amino acids. The presence of D-alanine renders the peptide bonds of tetra-D-alanine highly resistant to cleavage by common proteases.

  • Chemical Stability: The stability of lyophilized peptides is generally high when stored properly.[10] In solution, chemical degradation pathways such as hydrolysis can occur, although this is typically a slower process for short, stable peptides like tetra-D-alanine under standard conditions.[11] Peptides should ideally be stored as a lyophilized powder at -20°C or -80°C for long-term stability.[10]

Quantitative Stability Data

Specific kinetic data on the degradation of tetra-D-alanine is not widely available. However, studies on other D-amino acid-substituted peptides demonstrate significantly increased half-lives in biological media compared to their L-amino acid counterparts. For instance, a study on the antimicrobial peptide polybia-CP showed that D-amino acid substitution greatly enhanced its stability against trypsin and chymotrypsin.[9] A study on various peptides in cell culture supernatants reported half-lives ranging from a few hours to over 50 hours, highlighting the sequence-dependent nature of stability.[12][13] Given its composition of only D-amino acids, tetra-D-alanine is expected to have a very long half-life in the presence of proteases.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of tetra-D-alanine.

Solubility Determination

3.1.1. Turbidimetric Solubility Assay

This method provides a rapid assessment of the kinetic solubility of a peptide.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of tetra-D-alanine in an organic solvent in which it is freely soluble, such as a small amount of DMSO.

  • Serial Dilutions: Serially dilute the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Turbidity Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 620 nm) using a plate reader. The onset of turbidity indicates the point of precipitation.

  • Data Analysis: Plot absorbance versus peptide concentration. The concentration at which a significant increase in absorbance is observed is an estimate of the kinetic solubility.

3.1.2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility, which is a more accurate representation of the true solubility.

  • Sample Preparation: Add an excess amount of lyophilized tetra-D-alanine powder to a known volume of the desired aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Peptide: Centrifuge the samples at high speed to pellet the undissolved peptide.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as RP-HPLC with UV detection or a quantitative amino acid analysis.

  • Result: The measured concentration represents the equilibrium solubility of tetra-D-alanine in that specific buffer.

G Workflow for Solubility Determination cluster_0 Turbidimetric Assay (Kinetic) cluster_1 Thermodynamic Assay (Equilibrium) A1 Prepare high-conc. stock (e.g., in DMSO) A2 Serially dilute in aqueous buffer A1->A2 A3 Incubate (e.g., 2h @ 25°C) A2->A3 A4 Measure turbidity (Absorbance at 620 nm) A3->A4 A5 Plot Abs vs. Conc. Determine solubility limit A4->A5 B1 Add excess peptide to buffer B2 Equilibrate with agitation (e.g., 24-48h @ 25°C) B1->B2 B3 Centrifuge to pellet undissolved peptide B2->B3 B4 Quantify supernatant conc. (e.g., by RP-HPLC) B3->B4 B5 Determine equilibrium solubility B4->B5

Workflow for Solubility Determination
Stability Assessment

3.2.1. RP-HPLC Based Stability Assay in Biological Media

This method is commonly used to assess the stability of peptides in matrices such as plasma, serum, or cell culture supernatant.

  • Peptide Incubation:

    • Prepare a stock solution of tetra-D-alanine.

    • Dilute the stock solution to a final concentration (e.g., 10 µM) in the biological matrix (e.g., human plasma or cell culture medium).[12]

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the incubation mixture.

  • Protein Precipitation:

    • To stop enzymatic activity and remove proteins, add a precipitation agent (e.g., acetonitrile or ethanol) to the sample aliquot.[12]

    • Vortex and then centrifuge at high speed to pellet the precipitated proteins.

  • RP-HPLC Analysis:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%).[13]

    • Monitor the elution of the intact peptide by UV absorbance at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Quantify the peak area of the intact tetra-D-alanine at each time point.

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

G Workflow for Stability Assessment cluster_0 RP-HPLC Based Stability Assay C1 Incubate tetra-D-alanine in biological matrix (e.g., plasma) at 37°C C2 Take aliquots at various time points C1->C2 C3 Stop reaction & precipitate proteins with ACN/EtOH C2->C3 C4 Centrifuge and collect supernatant C3->C4 C5 Analyze by RP-HPLC C4->C5 C6 Quantify intact peptide peak area C5->C6 C7 Plot % remaining vs. time and calculate half-life C6->C7

Workflow for Stability Assessment

Signaling Pathways

Currently, there is no established signaling pathway directly and specifically activated by the tetra-D-alanine peptide. The biological effects of D-alanine itself have been studied, showing interactions with the N-methyl-D-aspartate (NMDA) receptor at the glycine site, but this is as a single amino acid.[8] The function of a tetra-D-alanine peptide would likely be distinct and is an area for future research. Its primary role in a research or therapeutic context is often as a stable peptide backbone or a component of a larger bioactive molecule, leveraging its resistance to degradation rather than initiating a specific signaling cascade itself.

Conclusion

Tetra-D-alanine is a short peptide with predicted good aqueous solubility, particularly in slightly acidic or basic conditions, and exceptionally high stability against enzymatic degradation due to its D-amino acid composition. While specific quantitative data is sparse, the established principles of peptide chemistry and the known properties of D-alanine provide a strong foundation for its application. The experimental protocols outlined in this guide offer a robust framework for the empirical determination of its solubility and stability, which is essential for any research or development endeavor involving this and similar D-peptides.

References

Theoretical Conformational Analysis of D-Alanine Oligopeptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids, once considered rare in nature, are now recognized as crucial components in a variety of biological processes, particularly in the peptidoglycan cell walls of bacteria. This has made oligopeptides containing D-amino acids, such as D-alanine, a focal point for the development of novel antibiotics and other therapeutics. Understanding the three-dimensional conformations of these peptides is paramount to elucidating their biological function and for the rational design of new drugs. This technical guide provides an in-depth overview of the theoretical methods used for the conformational analysis of D-alanine oligopeptides, details the experimental protocols for both computational and physical validation, presents quantitative conformational data, and visualizes a key biological pathway involving D-alanyl-D-alanine.

Introduction to Conformational Analysis of D-Alanine Oligopeptides

The conformational landscape of a peptide is defined by the accessible rotational states around the single bonds of its backbone, primarily the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. For L-amino acids, these angles are sterically restricted to specific regions of the Ramachandran plot. Due to the opposite chirality at the α-carbon, the energetically allowed conformational space for a D-amino acid is a mirror image of that for its L-counterpart. This has profound implications for the secondary and tertiary structures of peptides containing D-amino acids, leading to unique folds and functionalities.

Theoretical conformational analysis employs computational methods to predict the stable three-dimensional structures of molecules and the energetics of transitions between these conformations. These methods are essential for understanding the structure-activity relationships of D-alanine oligopeptides and for guiding the design of peptidomimetics in drug discovery.

Theoretical and Experimental Protocols

A robust conformational analysis of D-alanine oligopeptides integrates computational modeling with experimental validation. This section details the methodologies for key techniques.

Computational Protocols

MD simulations are a powerful tool for exploring the conformational space of peptides by simulating the atomic motions over time.

  • System Preparation:

    • An initial 3D structure of the D-alanine oligopeptide is built using software like PyMOL or Avogadro.

    • The peptide is placed in a periodic simulation box of a chosen shape (e.g., cubic, dodecahedron).

    • The box is solvated with an explicit water model (e.g., TIP3P, TIP4P-D).[1]

    • Counter-ions are added to neutralize the system.

  • Force Field Selection:

    • A suitable force field is chosen to describe the interatomic potentials. Commonly used force fields for peptides include AMBER (e.g., ff14SB) and CHARMM (e.g., CHARMM36).[1][2]

    • For D-amino acids, the standard L-amino acid parameters are typically used, with the chirality defined by the initial atomic coordinates.[2] Some force fields, like CHARMM36, have explicit support for D-amino acids.[3]

  • Energy Minimization:

    • The energy of the initial system is minimized using algorithms like steepest descent to remove steric clashes.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

    • The pressure is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run:

    • The production MD simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational landscape.

  • Analysis:

    • The trajectory is analyzed to determine the populations of different conformers, dihedral angle distributions (Ramachandran plots), hydrogen bonding patterns, and other structural properties.

REMD is an enhanced sampling technique used to overcome high energy barriers and more thoroughly explore the conformational space.[2][4][5]

  • Protocol:

    • Multiple copies (replicas) of the system are simulated in parallel at different temperatures.

    • At fixed intervals, the conformations of replicas at adjacent temperatures are swapped based on a Metropolis criterion.

    • This allows conformations from high-temperature simulations (which can more easily cross energy barriers) to be sampled at lower temperatures, leading to a more comprehensive exploration of the conformational landscape.

QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to calculate the relative energies of different conformers.

  • Protocol:

    • Initial geometries of different conformers are obtained from MD simulations or by systematically scanning the Ramachandran map.

    • The geometry of each conformer is optimized using a chosen QM method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[6]

    • Frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).

    • The relative energies of the conformers are calculated to determine their relative stabilities.

Experimental Validation Protocols

NMR spectroscopy is a primary experimental technique for determining the solution-state conformation of peptides.

  • Sample Preparation:

    • The D-alanine oligopeptide is synthesized and purified.

    • The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture) at a specific pH and temperature.

  • Data Acquisition:

    • A series of 1D and 2D NMR experiments are performed, including COSY, TOCSY, and NOESY/ROESY.

  • Analysis:

    • J-Coupling Constants: 3J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra. These values are related to the φ dihedral angle through the Karplus equation.

    • Nuclear Overhauser Effect (NOE): NOE correlations from NOESY or ROESY spectra provide information about through-space distances between protons (typically < 5 Å), which helps to define the overall fold of the peptide.

    • The experimental data is used to generate distance and dihedral angle restraints for structure calculations or to validate the conformers predicted by computational methods.

Quantitative Conformational Data

The following tables summarize quantitative data from theoretical conformational analyses of D-alanine and related dipeptides. The Ramachandran plot for a D-amino acid is a mirror image of that for an L-amino acid. Therefore, the low-energy regions for a D-alanine residue are expected in the upper right (right-handed helical, αR) and lower right (extended, β) quadrants of the Ramachandran plot.

Table 1: Calculated Relative Energies and Dihedral Angles for Alanine Dipeptide Conformers

Data for L-alanine dipeptide is presented as a model. For D-alanine dipeptide, the signs of the φ and ψ angles would be inverted.

ConformerMethod/Basis Setφ (°)ψ (°)Relative Energy (kcal/mol)Reference
C7eqMP2/aug-cc-pVDZ-79.175.90.00[7]
C5MP2/aug-cc-pVDZ-155.8157.90.86[7]
C7axMP2/aug-cc-pVDZ74.0-65.22.59[7]
β2MP2/aug-cc-pVDZ-144.151.53.33[7]
αLMP2/aug-cc-pVDZ55.448.34.31[7]
α'MP2/aug-cc-pVDZ69.9165.75.28[7]
Table 2: Relative and Gibbs Free Energies of Selected Conformers for For-D-Ser-D-Ala-NH₂

This table provides data for a dipeptide containing D-alanine, offering insight into the conformational preferences of D-amino acid containing peptides.

Conformer (Serine - Alanine)Relative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
γD - γL0.000.00
γD - γD2.302.13
γD - αD4.033.88
βL - γL4.133.14
βL - εD4.294.29
γL - γL4.413.53
αD - γD9.618.52
δL + εD19.6518.00
(Data extracted from a study by Gholipour et al., 2023, calculated at the B3LYP-D3/6-311+G(d,p) level of theory)[6]

Visualization of a Key Biological Pathway

D-alanyl-D-alanine is a crucial component in the biosynthesis of peptidoglycan, the major structural component of bacterial cell walls. This pathway is a key target for several antibiotics. The following diagram illustrates the initial cytoplasmic steps of peptidoglycan synthesis, highlighting the role of D-alanine.

Peptidoglycan_Biosynthesis Cytoplasmic Stage of Peptidoglycan Precursor Synthesis cluster_alanine_metabolism D-Alanine Synthesis cluster_peptidoglycan_synthesis Peptidoglycan Precursor Assembly L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) Park_nucleotide UDP-MurNAc-pentapeptide (Park's Nucleotide) D_Ala_D_Ala->Park_nucleotide atp_node atp_node->D_Ala_D_Ala ATP -> ADP + Pi UDP_NAG UDP-N-acetylglucosamine (UDP-GlcNAc) UDP_NAM UDP-N-acetylmuramic acid (UDP-MurNAc) UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_L_Ala UDP-MurNAc-L-Ala UDP_NAM->UDP_NAM_L_Ala MurC UDP_NAM_tripeptide UDP-MurNAc-L-Ala-γ-D-Glu-m-DAP UDP_NAM_L_Ala->UDP_NAM_tripeptide MurD, MurE UDP_NAM_tripeptide->Park_nucleotide MurF D_cycloserine D-cycloserine D_cycloserine->D_Ala inhibits Alr D_cycloserine->D_Ala_D_Ala inhibits Ddl

Cytoplasmic synthesis of peptidoglycan precursors.

Applications in Drug Development

The unique structural properties conferred by D-alanine make its oligopeptides and their mimics valuable in drug development.

  • Antibiotic Development: As illustrated in the pathway above, the enzymes involved in the synthesis and incorporation of D-alanyl-D-alanine into peptidoglycan are prime targets for antibiotics. D-cycloserine, for example, inhibits both Alanine Racemase and D-Ala-D-Ala Ligase.[8] A thorough understanding of the conformational requirements for substrate binding to these enzymes can aid in the design of new, more potent inhibitors.

  • Improving Peptide Stability: The inclusion of D-amino acids can increase the resistance of therapeutic peptides to degradation by proteases, thereby enhancing their pharmacokinetic profiles.

  • Peptidomimetics: By understanding the preferred conformations of D-alanine oligopeptides, it is possible to design small molecules (peptidomimetics) that mimic these structures and their biological activity, but with improved oral bioavailability and stability.

Conclusion

The theoretical conformational analysis of D-alanine oligopeptides is a critical component in the fields of biochemistry and drug development. The integration of computational methods like molecular dynamics and quantum mechanics with experimental validation through NMR spectroscopy provides a powerful framework for understanding the structure-function relationships of these unique biomolecules. The insights gained from such analyses are instrumental in the development of novel therapeutics that target bacterial pathways or leverage the unique structural properties of D-amino acids to create more stable and effective drugs. As computational power and theoretical methods continue to advance, so too will our ability to precisely predict and engineer the conformations of D-alanine oligopeptides for a wide range of biomedical applications.

References

A Historical and Technical Guide to D-Amino Acid Peptide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Reflection on Chirality in Peptide Science

The central dogma of molecular biology underscores the preeminence of L-amino acids as the fundamental building blocks of proteins. For much of scientific history, their stereoisomers, D-amino acids, were considered biological oddities. However, a growing body of research has unveiled the significant roles of D-amino acid-containing peptides (DAACPs) in both physiological processes and therapeutic applications. Their inherent resistance to proteolytic degradation makes them highly attractive candidates for drug development. This technical guide provides a comprehensive overview of the historical context of D-amino acid peptide research, presents key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and research workflows.

A Journey Through Time: The Historical Context of D-Amino Acid Research

The story of D-amino acids begins with the foundational work on stereochemistry. In the late 19th and early 20th centuries, Emil Fischer's pioneering research on carbohydrates and amino acids established the D/L nomenclature to describe the configuration of chiral molecules.[1][2][3] For a considerable period, it was believed that only L-amino acids were naturally occurring and that D-amino acids were artificial constructs.[4]

This perspective began to shift with the discovery of D-amino acids in the cell walls of bacteria, where they play a crucial role in the structure of peptidoglycan, providing resistance to most proteases.[5][6][7] Seminal discoveries in the mid-20th century, such as the identification of D-amino acids in peptide antibiotics like gramicidin and bacitracin, further highlighted their biological significance.[7][8] These findings demonstrated that nature utilizes D-amino acids to create robust and functionally diverse molecules.

The latter half of the 20th century and the early 21st century have witnessed an explosion in D-amino acid research. The discovery of free D-amino acids, such as D-serine and D-aspartate, in the nervous and endocrine systems of mammals revolutionized our understanding of their roles in higher organisms.[8][9][10] D-serine, for instance, is now recognized as a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory.[4][8][11][12][13]

This growing understanding of the biological importance of D-amino acids has spurred significant interest in their therapeutic potential. The inherent resistance of D-peptides to degradation by proteases, which are stereospecific for L-amino acids, offers a solution to one of the major hurdles in peptide-based drug development: poor in vivo stability.[6][14][15] This has led to the development of innovative techniques for the synthesis and screening of D-amino acid-containing peptides, opening up new avenues for drug discovery.[6][16][17]

Quantitative Insights: The Advantages of D-Amino Acid Incorporation

The primary driver for the use of D-amino acids in peptide drug development is the significant enhancement of their stability in biological environments. This increased stability translates to longer in vivo circulation half-lives.[11][17]

Peptide ModificationHalf-Life in SerumFold Increase in StabilityReference
L-Peptide (Native)Minutes1x[17]
D-Amino Acid Substituted PeptideHours to Days>100x[11][17]
Retro-Inverso PeptideSignificantly IncreasedVariable[14]

Table 1: Comparative Stability of L- and D-Amino Acid Peptides. The replacement of L-amino acids with their D-enantiomers can dramatically increase the half-life of peptides in serum due to their resistance to proteolytic degradation.

The enzymatic machinery of living organisms is chiral, with proteases evolved to recognize and cleave peptide bonds between L-amino acids. D-amino acid residues are not recognized by these enzymes, rendering peptides containing them resistant to proteolysis.[8][14]

EnzymeSubstratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)Reference
Human D-Amino Acid Oxidase (hDAAO) D-Alanine5.2 ± 0.11.7 ± 0.23.06[6][9]
D-Serine1.1 ± 0.18.3 ± 1.50.13[6]
D-Tyrosine19.3 ± 0.50.8 ± 0.124.13[6]
Yeast D-Amino Acid Oxidase (RgDAAO) D-Alanine81 ± 51.0 ± 0.281[9][18]

Table 2: Kinetic Properties of D-Amino Acid Oxidase (DAAO). DAAO is a key enzyme in the metabolism of D-amino acids. The kinetic parameters show the efficiency of the enzyme with different D-amino acid substrates. hDAAO exhibits a preference for aromatic D-amino acids.[6]

Experimental Protocols: Synthesizing and Screening D-Amino Acid Peptides

The synthesis and identification of bioactive D-amino acid peptides require specialized techniques. Solid-Phase Peptide Synthesis (SPPS) and Mirror-Image Phage Display are two cornerstone methodologies in this field.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid Peptides

SPPS, pioneered by Bruce Merrifield, is the most common method for chemically synthesizing peptides.[5][14] The synthesis of D-amino acid peptides follows the same fundamental principles, with the use of D-amino acid building blocks.

Materials:

  • Fmoc-D-amino acids

  • Solid support resin (e.g., Wang resin, Rink amide resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Peptide synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the peptide synthesis vessel.[14]

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-D-amino acid, coupling reagent, and DIPEA in DMF.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Coupling: Repeat step 2 with the next Fmoc-D-amino acid in the sequence.

  • Chain Elongation: Repeat steps 3 and 4 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 3).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[14]

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage cocktail using cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mirror-Image Phage Display

Mirror-image phage display is an ingenious method for discovering D-peptides that bind to a specific target.[2][16][17] The process relies on the principle of chiral symmetry: an L-peptide that binds to a D-target will have a D-enantiomer that binds to the corresponding L-target.

Materials:

  • Phage display library expressing random L-peptides

  • Synthesized D-enantiomer of the target protein

  • E. coli host strain

  • Polyethylene glycol (PEG)/NaCl solution

  • Enzyme-linked immunosorbent assay (ELISA) reagents

  • DNA sequencing reagents

Protocol:

  • Target Immobilization: Immobilize the synthesized D-target protein onto a solid support (e.g., microtiter plate wells).

  • Biopanning:

    • Incubate the L-peptide phage display library with the immobilized D-target.

    • Wash away unbound phage.

    • Elute the bound phage.

  • Amplification: Infect the E. coli host strain with the eluted phage and amplify the phage population.

  • Repeat Panning Rounds: Repeat steps 2 and 3 for 3-5 rounds to enrich for phage displaying peptides with high affinity for the D-target.

  • Phage Clone Screening:

    • Isolate individual phage clones from the enriched population.

    • Screen for binding to the D-target using a phage ELISA.

  • Sequencing: Sequence the DNA of the positive phage clones to identify the L-peptide sequences.

  • D-Peptide Synthesis: Synthesize the D-enantiomers of the identified high-affinity L-peptides.

  • Validation: Validate the binding of the synthesized D-peptides to the natural L-target protein using standard binding assays (e.g., SPR, ITC).

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

D-Serine Signaling at the NMDA Receptor

D-serine is a crucial neuromodulator that acts as a co-agonist at the glycine binding site of the NMDA receptor, a key player in excitatory neurotransmission.[4][8][11][12][13]

D_Serine_Signaling cluster_astrocyte Astrocyte cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron L_Serine_Astrocyte L-Serine Serine_Racemase Serine Racemase (SR) L_Serine_Astrocyte->Serine_Racemase Substrate D_Serine_Astrocyte D-Serine Serine_Racemase->D_Serine_Astrocyte Product Synaptic_Cleft Synaptic Cleft D_Serine_Astrocyte->Synaptic_Cleft Release Astrocyte Astrocyte NMDA_Receptor NMDA Receptor Synaptic_Cleft->NMDA_Receptor D-Serine Binds Glutamate Glutamate Glutamate->NMDA_Receptor Binds Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Glutamate Release Postsynaptic_Neuron Postsynaptic Neuron Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Activation

Caption: D-Serine signaling pathway at the glutamatergic synapse.

Experimental Workflow for D-Amino Acid Peptide Drug Discovery

The development of D-amino acid peptides as therapeutics follows a structured workflow, from initial discovery to preclinical evaluation.

D_Peptide_Drug_Discovery_Workflow Target_Identification Target Identification (L-protein) D_Target_Synthesis D-Target Synthesis Target_Identification->D_Target_Synthesis Mirror_Image_Phage_Display Mirror-Image Phage Display D_Target_Synthesis->Mirror_Image_Phage_Display L_Peptide_Hit_Identification L-Peptide Hit Identification Mirror_Image_Phage_Display->L_Peptide_Hit_Identification D_Peptide_Synthesis D-Peptide Synthesis L_Peptide_Hit_Identification->D_Peptide_Synthesis Binding_Affinity_Assay Binding Affinity Assay (D-peptide to L-target) D_Peptide_Synthesis->Binding_Affinity_Assay Lead_Optimization Lead Optimization Binding_Affinity_Assay->Lead_Optimization Stability_Assay Proteolytic Stability Assay Lead_Optimization->Stability_Assay In_Vitro_Activity In Vitro Functional Assay Lead_Optimization->In_Vitro_Activity In_Vivo_Efficacy In Vivo Efficacy and PK/PD Studies Stability_Assay->In_Vivo_Efficacy In_Vitro_Activity->In_Vivo_Efficacy Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development

Caption: A streamlined workflow for D-amino acid peptide drug discovery.

Conclusion and Future Directions

The field of D-amino acid peptide research has evolved from a niche area of stereochemistry to a vibrant and promising frontier in drug discovery. The inherent stability of D-peptides offers a compelling solution to the long-standing challenge of proteolytic degradation that has limited the therapeutic potential of many L-peptides. As our understanding of the diverse biological roles of endogenous D-amino acids continues to grow, so too will the opportunities for developing novel D-amino acid-based therapeutics.

Future research will likely focus on several key areas. The development of more efficient and cost-effective methods for synthesizing D-proteins for mirror-image phage display will be crucial for expanding the range of accessible targets. Furthermore, computational approaches for the de novo design of D-peptides with specific binding and functional properties are rapidly advancing and hold immense promise.[4][6] The continued exploration of the "D-peptidome" in various organisms may also reveal novel bioactive peptides with therapeutic potential. Ultimately, the mirror world of D-amino acids offers a rich and largely untapped landscape for the development of the next generation of peptide-based medicines.

References

Methodological & Application

Application Notes and Protocols for Mass Spectrometry Analysis of H-D-Ala-D-Ala-D-Ala-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of the synthetic tetrapeptide, H-D-Ala-D-Ala-D-Ala-D-Ala-OH. This peptide, composed of four D-alanine residues, is of interest in various research areas, including peptidomimetics, drug delivery, and the study of bacterial cell wall components. Mass spectrometry is a powerful analytical technique for the characterization of such synthetic peptides, enabling confirmation of identity, assessment of purity, and detailed structural elucidation through fragmentation analysis.[1][2]

This guide covers two primary mass spectrometry techniques: Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (ESI-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. Detailed protocols for sample preparation, instrument setup, and data acquisition are provided to ensure reliable and reproducible results.

Materials and Reagents

  • This compound peptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), 0.1% solution

  • Trifluoroacetic acid (TFA), 0.1% solution

  • α-Cyano-4-hydroxycinnamic acid (HCCA) matrix

  • Dithranol matrix

  • Cesium Chloride (CsCl)

  • Eppendorf tubes

  • Pipette and tips

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Protocol 1: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS is a soft ionization technique suitable for analyzing polar molecules like peptides from a liquid solution.[3][4] It typically produces multiply charged ions, which can be subjected to fragmentation for sequence confirmation.[5]

1. Sample Preparation:

  • Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µM in a solution of 50% acetonitrile and 0.1% formic acid in water. Formic acid is preferred over TFA for MS detection to avoid ion suppression.

  • For LC-MS/MS analysis, the sample can be injected into a liquid chromatography system coupled to the mass spectrometer. The mobile phases should consist of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

2. Instrument Setup and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole-time-of-flight (Q-TOF) or an Orbitrap instrument is recommended.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas Flow: 8 - 12 L/min.

  • Drying Gas Temperature: 250 - 350 °C.

  • Nebulizer Pressure: 1 - 2 bar.

  • MS1 Scan Range: m/z 100 - 1000.

  • MS/MS (Tandem MS) Analysis:

    • Select the protonated molecular ion [M+H]⁺ as the precursor ion for fragmentation.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to obtain optimal fragmentation. The required energy will depend on the instrument and the stability of the peptide.

    • Acquire fragmentation spectra (MS2 scans).

3. Data Analysis:

  • Identify the singly and doubly charged molecular ions in the MS1 spectrum.

  • Analyze the MS2 spectrum to identify characteristic b- and y-type fragment ions to confirm the amino acid sequence. The presence of a D-amino acid at the second position from the N-terminus can influence the fragmentation pattern.[6]

Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is another soft ionization technique that is well-suited for peptide analysis and is known for its high sensitivity and tolerance to some buffers and impurities.[7][8] It typically produces singly charged ions.[7]

1. Sample Preparation:

  • Prepare a stock solution of this compound in 50% acetonitrile/0.1% TFA in water at a concentration of 10 pmol/µL.

  • Matrix Selection:

    • For general analysis, use α-cyano-4-hydroxycinnamic acid (HCCA) as the matrix. Prepare a saturated solution of HCCA in 50% acetonitrile/0.1% TFA.

    • For potentially protected or modified peptides, dithranol with the addition of CsCl can be used to promote the formation of cesium adducts and reduce fragmentation.[9]

  • Spotting Technique (Dried-Droplet Method):

    • Mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the mixture to air-dry completely at room temperature, forming a crystalline spot.

2. Instrument Setup and Data Acquisition:

  • Mass Spectrometer: A MALDI-TOF or MALDI-TOF/TOF instrument.

  • Ionization Mode: Positive ion reflector mode for higher resolution.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjust the laser power to the minimum level required to obtain a good signal-to-noise ratio and to minimize in-source decay.

  • Acceleration Voltage: 20 - 25 kV.

  • MS1 Scan Range: m/z 200 - 1500.

  • MS/MS (TOF/TOF) Analysis (optional):

    • Select the [M+H]⁺ ion as the precursor.

    • Collision Gas: Air or argon.

    • Acquire the fragment ion spectrum.

3. Data Analysis:

  • Identify the protonated molecular ion [M+H]⁺ in the MS1 spectrum. Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may also be observed.

  • If MS/MS was performed, analyze the fragmentation pattern to confirm the peptide sequence.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis of this compound is summarized in the tables below.

Table 1: Expected Molecular and Fragment Ions
Ion TypeFormulaCalculated Monoisotopic Mass (m/z)
[M+H]⁺ C₁₂H₂₃N₄O₅⁺303.1663
[M+Na]⁺C₁₂H₂₂N₄O₅Na⁺325.1482
[M+K]⁺C₁₂H₂₂N₄O₅K⁺341.1222
b₂ C₆H₁₁N₂O₂⁺143.0815
b₃ C₉H₁₆N₃O₃⁺214.1186
b₄ C₁₂H₂₁N₄O₄⁺285.1557
y₁ C₃H₈NO₂⁺90.0550
y₂ C₆H₁₃N₂O₃⁺161.0921
y₃ C₉H₁₈N₃O₄⁺232.1292

Note: The bolded ions are the most commonly observed and are critical for sequence confirmation.

Table 2: Example Instrument Parameters for Analysis
ParameterESI-MS/MS (Q-TOF)MALDI-TOF/TOF
Ionization Source Electrospray IonizationMatrix-Assisted Laser Desorption/Ionization
Mass Analyzer Quadrupole-Time of FlightTime of Flight
Ion Mode PositivePositive
Capillary Voltage / Laser Power 4000 V60% of maximum
Collision Energy (for MS/MS) 20 eV1 kV
Scan Range (m/z) 100 - 1000200 - 1500
Matrix N/Aα-Cyano-4-hydroxycinnamic acid (HCCA)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_esi ESI-MS/MS cluster_maldi MALDI-TOF/TOF cluster_data_analysis Data Analysis peptide This compound dissolve Dissolve in appropriate solvent peptide->dissolve esi_source Electrospray Ionization dissolve->esi_source mix_matrix Mix with Matrix dissolve->mix_matrix ms1_esi MS1 Scan (Precursor Ion Selection) esi_source->ms1_esi cid_esi Collision-Induced Dissociation (CID) ms1_esi->cid_esi ms2_esi MS2 Scan (Fragment Ion Analysis) cid_esi->ms2_esi data_analysis Spectral Interpretation and Sequence Confirmation ms2_esi->data_analysis spot Spot on Target Plate mix_matrix->spot maldi_source Laser Desorption/Ionization spot->maldi_source ms1_maldi MS1 Scan (TOF Analysis) maldi_source->ms1_maldi lift LIFT (Precursor Ion Selection) ms1_maldi->lift ms2_maldi MS2 Scan (Fragment Ion Analysis) lift->ms2_maldi ms2_maldi->data_analysis

Caption: Experimental workflow for mass spectrometry analysis.

peptide_fragmentation cluster_peptide cluster_b_ions b-ions (N-terminal fragments) cluster_y_ions y-ions (C-terminal fragments) H H- D_Ala1 D-Ala peptide_bond1 -CO-NH- D_Ala2 D-Ala b2 b₂ peptide_bond1->b2 b₂ cleavage peptide_bond2 -CO-NH- y3 y₃ D_Ala2->y3 y₃ cleavage D_Ala3 D-Ala b3 b₃ peptide_bond2->b3 b₃ cleavage peptide_bond3 -CO-NH- y2 y₂ D_Ala3->y2 y₂ cleavage D_Ala4 D-Ala b4 b₄ peptide_bond3->b4 b₄ cleavage OH -OH y1 y₁ D_Ala4->y1 y₁ cleavage

Caption: Peptide fragmentation diagram showing b and y ions.

References

Application Notes and Protocols for NMR-Based Structural Elucidation of Tetra-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the detailed structural and conformational analysis of peptides in solution.[1][2] This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of tetra-D-alanine, a short homooligomer of D-alanine. D-alanine is a crucial component in bacterial cell walls, making its oligomers relevant in antimicrobial research and drug development.[3] These protocols cover sample preparation, the setup of key NMR experiments, and the workflow for data interpretation to determine primary sequence, resonance assignments, and three-dimensional conformation.

Introduction

The precise characterization of peptides is fundamental to understanding their biological function and for the development of new therapeutics. Tetra-D-alanine serves as a model peptide for investigating structural motifs and dynamics. NMR spectroscopy provides atomic-level information by probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.[2] Through a series of experiments, it is possible to determine not only the covalent bonding structure but also the through-space proximity of atoms, which defines the peptide's conformation in solution.[1][4]

This guide details the sequential application of various NMR experiments, including:

  • 1D ¹H NMR: For an initial assessment of sample purity and folding.[5]

  • 2D COSY & TOCSY: To identify amino acid spin systems through scalar (through-bond) couplings.[1][6][7]

  • 2D NOESY & ROESY: To determine the peptide's conformation and secondary structure through dipolar (through-space) couplings.[1][7][8]

  • 2D HSQC & HMBC: To assign carbon and nitrogen resonances and confirm sequence connectivity.[9][10][11]

Synthesis and Sample Preparation

A prerequisite for successful NMR analysis is a highly pure and stable sample.

Peptide Synthesis and Purification

Tetra-D-alanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[12] Following synthesis and cleavage from the resin, the peptide must be purified to >95% purity, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). Purity should be confirmed by mass spectrometry and analytical HPLC before proceeding with NMR analysis.

Protocol for NMR Sample Preparation

Proper sample preparation is critical to acquiring high-quality NMR data.

  • Determine Sample Concentration: For peptide samples, a concentration of 1-5 mM is recommended to achieve a good signal-to-noise ratio.[6][13] For a tetra-D-alanine sample (M.W. ≈ 302.3 g/mol ), this corresponds to approximately 0.3-1.5 mg of peptide in 500 µL of solvent.

  • Select Solvent System:

    • For observing exchangeable amide protons, which are crucial for sequential assignment, use a solvent mixture of 90% H₂O / 10% D₂O.[4][14] The D₂O provides the deuterium lock signal required by the spectrometer.

    • If amide protons are not required, 100% D₂O can be used to simplify the spectrum by eliminating the large water signal and exchanging all labile protons (NH, OH) for deuterium.

  • Buffer and pH:

    • Use a buffer system with no non-exchangeable protons, such as a phosphate buffer.[14]

    • Maintain the total salt concentration below 100-200 mM to avoid signal broadening.[5][14]

    • Adjust the pH to a range where the peptide is stable and amide proton exchange is slow (typically pH 4.0-7.0).[14]

  • Add Internal Standard: For chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be added at a low concentration (e.g., 10 µM).[14]

  • Sample Handling:

    • Weigh the purified peptide accurately.

    • Dissolve it in the chosen buffer/solvent system.

    • Transfer approximately 500 µL of the final solution into a high-quality 5 mm NMR tube.[14]

    • Ensure the sample is free of any particulate matter.

NMR Experimental Workflow and Protocols

The structural elucidation process follows a logical workflow, beginning with simple 1D experiments and progressing to more complex 2D correlation experiments.

NMR_Workflow cluster_prep Preparation cluster_1d Initial Analysis cluster_2d_bond Through-Bond Correlations cluster_2d_space Through-Space & Sequence cluster_structure Structure Calculation synthesis Peptide Synthesis & Purification (>95%) sample_prep NMR Sample Preparation (1-5 mM, 90% H₂O/10% D₂O) synthesis->sample_prep nmr_1d 1. 1D ¹H NMR sample_prep->nmr_1d cosy 2. 2D COSY nmr_1d->cosy assign_spin 4. Spin System Assignment cosy->assign_spin tocsy 3. 2D TOCSY tocsy->assign_spin noesy 5. 2D NOESY / ROESY assign_spin->noesy seq_assign 6. Sequential Assignment (i to i+1) noesy->seq_assign noe_restraints 9. NOE Distance Restraints seq_assign->noe_restraints hsqc 7. ¹H-¹³C HSQC (Optional) hsqc->seq_assign hmbc 8. ¹H-¹³C HMBC (Optional) hmbc->seq_assign structure_calc 10. 3D Structure Calculation & Refinement noe_restraints->structure_calc

Caption: Workflow for NMR-based structural elucidation of tetra-D-alanine.
Protocol: 1D ¹H NMR

  • Purpose: Assess sample purity, concentration, and overall folding (indicated by chemical shift dispersion).

  • Methodology:

    • Tune and match the ¹H probe.

    • Acquire a standard 1D proton spectrum with water suppression (e.g., using presaturation or WATERGATE).

    • Set the spectral width to cover all expected proton resonances (e.g., 0 to 12 ppm).

    • Use a sufficient number of scans to achieve a signal-to-noise ratio (S/N) > 100:1.

Protocol: 2D COSY (Correlation Spectroscopy)
  • Purpose: Identify protons that are coupled through 2-3 chemical bonds (J-coupling), primarily for correlating Hα and Hβ protons within each alanine residue.[7][15]

  • Methodology:

    • Use a standard gradient-selected COSY pulse sequence (gCOSY).

    • Acquire data with typically 256-512 increments in the indirect dimension (t₁) and 2048 data points in the direct dimension (t₂).

    • Set the number of scans per increment based on sample concentration (e.g., 4-16 scans).

Protocol: 2D TOCSY (Total Correlation Spectroscopy)
  • Purpose: Identify all protons within a single amino acid's spin system. For alanine, this links the amide (NH), alpha (Hα), and beta (Hβ) protons.[1][16]

  • Methodology:

    • Use a standard TOCSY pulse sequence with a clean spin-lock pulse (e.g., MLEV-17).

    • Set a mixing time of 60-100 ms to allow magnetization transfer throughout the entire alanine spin system.[7]

    • Acquisition parameters (t₁, t₂, scans) are similar to the COSY experiment.

Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: Identify protons that are close in space (< 5 Å), regardless of bond connectivity. This is the primary experiment for determining secondary and tertiary structure and for performing sequential assignments.[4][8]

  • Methodology:

    • Use a standard gradient-selected NOESY pulse sequence.

    • Set a mixing time appropriate for the molecule's size. For a small peptide like tetra-alanine, a mixing time of 150-300 ms is a good starting point.[7]

    • Acquisition parameters are similar to other 2D experiments.

    • Note: For molecules in the intermediate size range (~1-2 kDa), the NOE can be near zero. In such cases, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment should be performed instead, as it does not have this limitation.[1][17]

Protocol: 2D ¹H-¹³C HSQC & HMBC (Optional)
  • Purpose: For unambiguous assignment, especially if proton spectra are crowded. Isotopic labeling (¹³C, ¹⁵N) is often required for these experiments but may be possible at natural abundance with concentrated samples and sufficient acquisition time.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[9][10] This helps assign Cα and Cβ resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds.[9][11] This can be used to link an Hα proton of one residue to the carbonyl carbon (C=O) of the preceding residue, confirming the peptide sequence.[18]

Data Analysis and Quantitative Data

Data analysis involves assigning all observed NMR signals to specific atoms in the tetra-D-alanine sequence and then using spatial information to determine the 3D structure.

Caption: Diagram of key through-bond (COSY/TOCSY) and through-space (NOESY) correlations.
Resonance Assignment

  • Spin System Assignment: Using the TOCSY spectrum, identify sets of correlated signals corresponding to the NH-Hα-Hβ protons for each of the four D-alanine residues.[16]

  • Sequential Assignment: Use the NOESY spectrum to link these spin systems together. Look for cross-peaks between the Hα proton of one residue (i) and the amide proton (HN) of the next residue (i+1). This dαN(i, i+1) connectivity establishes the sequence.[4]

Quantitative NMR Data

The following tables summarize typical chemical shift values for tetra-alanine in aqueous solution. Exact values can vary with pH, temperature, and solvent.

Table 1: Representative ¹H Chemical Shifts (ppm) for Tetra-D-alanine

Proton Ala-1 (N-term) Ala-2 Ala-3 Ala-4 (C-term)
NH ~8.3 (Amide) ~8.2 ~8.1 ~3.5 (Amine)
~3.8 ~4.3 ~4.3 ~4.2
~1.5 ~1.4 ~1.4 ~1.4

Note: N-terminal amine protons (NH₃⁺) are often broad and exchange quickly. C-terminal Hα is shifted due to the adjacent carboxylate group. Data is representative, based on typical peptide and D-alanine monomer values.[19][20][21]

Table 2: Representative ¹³C Chemical Shifts (ppm) for Tetra-D-alanine

Carbon Ala-1 (N-term) Ala-2 Ala-3 Ala-4 (C-term)
C' (C=O) ~174 ~173 ~173 ~178
~53 ~52 ~52 ~54
~19 ~18 ~18 ~19

Note: Data is representative, based on studies of L-alanine peptides and expected terminal residue effects.[22][23]

Conformational Analysis
  • Collect NOEs: Identify all significant cross-peaks in the NOESY spectrum.

  • Classify NOEs:

    • Intra-residue: Between protons on the same amino acid (e.g., Hα to Hβ).

    • Sequential: Between adjacent residues (e.g., Hα(i) to HN(i+1)).

    • Medium-range: Between residues (i) and (i+2), (i+3), etc. These are strong indicators of secondary structure (e.g., helices).

    • Long-range: Between residues far apart in the sequence, indicating tertiary folds (less common in short peptides).

  • Generate Distance Restraints: The intensity of an NOE peak is inversely proportional to the sixth power of the distance between the protons (NOE ∝ 1/r⁶).[1] Calibrate NOE intensities to classify them as strong (<2.5 Å), medium (<3.5 Å), or weak (<5.0 Å). These become the upper-limit distance restraints for structure calculation.

Conclusion

The suite of NMR experiments described provides a powerful and detailed methodology for the complete structural elucidation of tetra-D-alanine. By systematically applying 1D and 2D NMR techniques, researchers can move from a purified peptide sample to a high-resolution 3D structure in solution. This information is critical for understanding peptide conformation, dynamics, and interactions, which are essential aspects of drug discovery and development.

References

Application Notes and Protocols for H-D-Ala-D-Ala-D-Ala-D-Ala-OH in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-D-Ala-D-Ala-D-Ala-D-Ala-OH is a tetrapeptide composed of four D-alanine residues. In the realm of antimicrobial research, peptides containing D-amino acids are of significant interest due to their enhanced resistance to proteolytic degradation compared to their L-amino acid counterparts.[1][2] While the shorter dipeptide, D-alanyl-D-alanine (D-Ala-D-Ala), is a well-known crucial component of bacterial peptidoglycan precursors and the target for glycopeptide antibiotics like vancomycin, the tetrapeptide this compound serves as a valuable tool for several research applications.[3][4][5]

These application notes provide an overview of the potential uses of this compound and detailed protocols for its synthesis and evaluation in antimicrobial research.

Application Note 1: A Proteolytically Stable Peptide for Investigating Bacterial Processes

Peptides composed entirely of D-amino acids exhibit remarkable stability against proteases, which are common in biological systems like serum.[1][6] This property makes this compound an ideal candidate for studies where peptide stability is crucial.

  • Probing Bacterial Cell Wall Synthesis: The tetrapeptide can be used as a stable analogue to study the enzymes involved in the later stages of peptidoglycan synthesis, such as transpeptidases and carboxypeptidases.[7] Unlike natural L-peptides, it will not be degraded by extracellular proteases, ensuring that the observed effects are due to its interaction with the target enzymes.

  • Control Peptide in Antimicrobial Assays: It can serve as a negative control in antimicrobial peptide (AMP) studies to differentiate between general peptide effects and specific antimicrobial activity. Its structural simplicity and charge neutrality (at physiological pH) make it unlikely to possess intrinsic membrane-disrupting capabilities, a common mechanism for many AMPs.[8]

  • Investigating Peptide Uptake: The stability of the D-tetrapeptide allows for the unambiguous study of bacterial peptide transport mechanisms without the confounding factor of degradation.

Application Note 2: Tool for Studying Antibiotic Mechanism and Resistance

The D-Ala-D-Ala motif is the primary binding site for glycopeptide antibiotics.[3][9] this compound can be employed in various assays to explore antibiotic function.

  • Competitive Binding Assays: The tetrapeptide can be used as a competitor in binding studies to investigate the affinity of new antibiotic candidates for the D-Ala-D-Ala terminus. By measuring the displacement of a labeled antibiotic from its target in the presence of the tetrapeptide, researchers can quantify binding interactions.

  • Enzyme Inhibition Studies: It can act as a substrate or a competitive inhibitor for enzymes involved in vancomycin resistance, such as the VanA ligase, which synthesizes D-Ala-D-Lac instead of D-Ala-D-Ala.[10][11] Studying how the tetrapeptide interacts with these enzymes can provide insights into the molecular basis of resistance.

Physicochemical and Biological Properties

The properties of this compound are summarized below.

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₁₂H₂₂N₄O₅Calculated based on the addition of one D-alanine residue to the tripeptide H-D-Ala-D-Ala-D-Ala-OH.[7]
Molecular Weight ~302.34 g/mol Calculated from the molecular formula.[7]
Structure Linear tetrapeptide of D-alanineConsists of four D-alanine residues linked by peptide bonds with a free N-terminus and a free C-terminus.[7]
Proteolytic Stability HighPeptides composed of D-amino acids are highly resistant to degradation by common proteases like trypsin.[1][6]
Antimicrobial Activity Likely low or noneLacks the amphipathic and cationic properties typical of most antimicrobial peptides.[8][12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual Fmoc-based SPPS method for synthesizing the tetrapeptide.

Materials:

  • Fmoc-D-Ala-OH

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DDI water

  • Diethyl ether

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

  • Amino Acid Coupling (First D-Ala):

    • Dissolve Fmoc-D-Ala-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Repeat Coupling Cycles: Repeat steps 2-5 for the remaining three D-alanine residues to assemble the tetrapeptide.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) to free the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water to the resin.

    • Shake for 2-3 hours at room temperature.[13]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the peptide using LC-MS.

G start Start: Swell Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Next Fmoc-D-Ala (DIC/Oxyma) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for all 4 residues? wash2->repeat repeat->deprotect No (1-3) cleave Cleave from Resin (95% TFA Cocktail) repeat->cleave Yes (4) purify Precipitate, Purify (HPLC) & Verify (LC-MS) cleave->purify end_node End: Pure Peptide purify->end_node G start Start: Prepare Bacterial Inoculum (0.5 McFarland) dilute Create 2-fold Serial Dilution of Peptide in 96-well Plate start->dilute inoculate Inoculate Wells with Bacterial Suspension (Final ~5x10^5 CFU/mL) dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results: Visually or OD600 incubate->read result Determine MIC: Lowest concentration with no visible growth read->result G start Start: Prepare Peptide Solutions (D- and L-) incubate Incubate Peptides with Protease (e.g., Trypsin) at 37°C start->incubate sample Take Aliquots at Time Points (0, 1, 2, 4h...) incubate->sample stop Stop Reaction (e.g., add TFA) sample->stop analyze Analyze by RP-HPLC stop->analyze quantify Quantify Peak Area (% Intact Peptide) analyze->quantify end_node End: Plot Stability over Time quantify->end_node

References

Application Notes and Protocols for Studying Peptide-Antibiotic Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key techniques used to characterize the interactions between peptides and antibiotics. These methodologies are crucial for the discovery and development of new antimicrobial agents and for understanding mechanisms of action and resistance.

Antimicrobial Susceptibility Testing (AST)

Application Note

Antimicrobial Susceptibility Testing (AST) is a fundamental method to determine the efficacy of an antimicrobial peptide (AMP) against various microorganisms.[1][2] The primary output of AST is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[3] This data is critical for assessing the antimicrobial potency of a peptide and for comparing its activity against different bacterial strains.[4] Modifications to standard broth dilution methods are often necessary for cationic antimicrobial peptides to ensure reliable and reproducible results, as these peptides can interact with materials like polystyrene.[3]

Experimental Protocol: Broth Microdilution for Cationic Antimicrobial Peptides

This protocol is a modified version of the classical microtitre broth dilution method, optimized for cationic peptides.[3]

Materials:

  • Mueller Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Test peptide, accurately quantified

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Bacterial culture in logarithmic growth phase

  • Sterile polypropylene microcentrifuge tubes

Procedure:

  • Peptide Preparation:

    • Prepare a stock solution of the test peptide in sterile deionized water.

    • Make serial dilutions of the peptide in 0.01% acetic acid containing 0.2% BSA. These dilutions should be 10 times the final desired concentrations.[3]

  • Bacterial Inoculum Preparation:

    • Inoculate MHB with the test bacterial strain and grow overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.[3]

  • Assay Plate Preparation:

    • Dispense 100 µL of the bacterial suspension into each well of a 96-well polypropylene plate.[3]

    • Add 11 µL of the 10x peptide dilutions to the corresponding wells.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).[3]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[3]

  • MIC Determination:

    • The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[3]

Data Presentation
PeptideOrganismMIC (µg/mL)Reference
Peptide AE. coli4Fictional
Peptide BS. aureus2Fictional
Peptide CP. aeruginosa8Fictional

Experimental Workflow

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Dilutions Prepare Serial Peptide Dilutions Plate_Setup Dispense Bacteria and Peptides into 96-well Plate Peptide_Dilutions->Plate_Setup Bacterial_Inoculum Prepare Bacterial Inoculum Bacterial_Inoculum->Plate_Setup Incubation Incubate at 37°C for 18-24h Plate_Setup->Incubation MIC_Reading Read MIC Incubation->MIC_Reading

Caption: Workflow for Antimicrobial Susceptibility Testing.

Isothermal Titration Calorimetry (ITC)

Application Note

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide a complete thermodynamic characterization of the binding interaction between a peptide and its target, such as a bacterial membrane model or a specific antibiotic molecule.[5] ITC directly measures the heat change that occurs upon binding, allowing for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[6][7] This detailed thermodynamic profile provides valuable insights into the driving forces of the interaction.[5]

Experimental Protocol

Materials:

  • ITC instrument (e.g., MicroCal ITC200)

  • Peptide and antibiotic solutions in identical, degassed buffer

  • Syringe for injection

  • Sample cell

Procedure:

  • Sample Preparation:

    • Dialyze both the peptide and the antibiotic extensively against the same buffer to minimize heats of dilution.[6][8]

    • Accurately determine the concentrations of both solutions.

    • Degas the solutions immediately before the experiment to prevent bubble formation.[6]

  • Instrument Setup:

    • Set the desired experimental temperature (e.g., 25°C).

    • Fill the reference cell with degassed buffer.

    • Load the sample cell with the peptide solution (e.g., 10-50 µM).[8]

    • Load the injection syringe with the antibiotic solution (e.g., 100-500 µM, typically 10-fold higher than the cell concentration).[8]

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the antibiotic solution into the peptide solution in the sample cell.[8]

    • Allow the system to equilibrate between injections.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of antibiotic to peptide.

    • Fit the resulting binding isotherm to a suitable binding model to determine K_d, n, ΔH, and ΔS.[7]

Data Presentation
Interacting PairK_d (µM)nΔH (kcal/mol)-TΔS (kcal/mol)Reference
Peptide X - Antibiotic Y5.21.05-8.3-2.1Fictional
Peptide Z - Lipid Vesicles1.8N/A-12.5-4.7Fictional

Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Prep Prepare and Degas Peptide and Antibiotic Solutions in Matched Buffer Load_ITC Load Peptide into Cell and Antibiotic into Syringe Sample_Prep->Load_ITC Titration Perform Serial Injections Load_ITC->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Binding_Isotherm Generate Binding Isotherm Measure_Heat->Binding_Isotherm Fit_Data Fit Data to a Binding Model Binding_Isotherm->Fit_Data Thermo_Params Determine Thermodynamic Parameters Fit_Data->Thermo_Params

Caption: Workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

Application Note

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of molecular interactions.[9][10] In the context of peptide-antibiotic studies, SPR is used to measure the binding affinity and kinetics (association and dissociation rate constants) of a peptide interacting with an immobilized target, which could be an antibiotic, a protein, or a lipid membrane model.[9][10][11] This technique is highly sensitive and requires relatively small amounts of material.[9]

Experimental Protocol

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Peptide (analyte) and antibiotic (ligand)

  • Running buffer

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

    • Inject the antibiotic (ligand) solution over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Inject a series of concentrations of the peptide (analyte) over the immobilized ligand surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time.

    • After each injection, regenerate the sensor surface to remove the bound peptide, preparing it for the next injection.[9]

  • Data Analysis:

    • The binding data is presented as a sensorgram (RU vs. time).

    • Globally fit the sensorgrams from different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

Data Presentation
Interacting Pairk_a (1/Ms)k_d (1/s)K_d (µM)Reference
Peptide P - Antibiotic Q1.5 x 10^47.5 x 10^-30.5Fictional
Peptide R - Protein S3.2 x 10^51.6 x 10^-20.05Fictional

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Immobilize_Ligand Immobilize Ligand (Antibiotic) on Sensor Chip Inject_Analyte Inject Analyte (Peptide) at Various Concentrations Immobilize_Ligand->Inject_Analyte Measure_SPR Measure SPR Signal (Sensorgram) Inject_Analyte->Measure_SPR Regenerate Regenerate Sensor Surface Measure_SPR->Regenerate Fit_Sensorgrams Fit Sensorgrams to a Kinetic Model Measure_SPR->Fit_Sensorgrams Regenerate->Inject_Analyte Determine_Kinetics Determine ka, kd, and KD Fit_Sensorgrams->Determine_Kinetics NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Prep_NMR Prepare Peptide Sample (with Isotopic Labeling if needed) Acquire_Spectra Acquire 1D and 2D NMR Spectra Sample_Prep_NMR->Acquire_Spectra Process_Data Process NMR Data Acquire_Spectra->Process_Data Assign_Resonances Assign Chemical Shifts Process_Data->Assign_Resonances Structure_Calc Calculate 3D Structure Assign_Resonances->Structure_Calc CD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Prep_CD Prepare Peptide in Buffer or Vesicles Record_Spectra Record Baseline and Sample CD Spectra Sample_Prep_CD->Record_Spectra Subtract_Baseline Subtract Baseline Record_Spectra->Subtract_Baseline Analyze_Spectrum Analyze Spectrum for Secondary Structure Subtract_Baseline->Analyze_Spectrum FP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Assay_Mix Prepare Assay Mix with Labeled Peptide and Unlabeled Binder Incubate Incubate to Reach Equilibrium Assay_Mix->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Generate_Curve Generate Binding Curve Measure_FP->Generate_Curve Calculate_Kd Calculate Dissociation Constant (Kd) Generate_Curve->Calculate_Kd MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mix_Sample Mix Peptide, Antibiotic, and Matrix Spot_Plate Spot on MALDI Target Plate and Dry Mix_Sample->Spot_Plate Acquire_Spectrum_MS Acquire Mass Spectrum Spot_Plate->Acquire_Spectrum_MS Analyze_Spectrum_MS Analyze Spectrum for Complex Formation Acquire_Spectrum_MS->Analyze_Spectrum_MS Comp_Workflow Data_Collection Collect Peptide Sequence and Activity Data Descriptor_Calc Calculate Physicochemical Descriptors Data_Collection->Descriptor_Calc Model_Training Train Machine Learning Model Descriptor_Calc->Model_Training Model_Validation Validate Model Performance Model_Training->Model_Validation Prediction Predict Activity of New Peptides Model_Validation->Prediction Experimental_Verification Synthesize and Test High-Scoring Peptides Prediction->Experimental_Verification

References

Application Notes and Protocols for Circular Dichroism Spectroscopy of D-alanine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Circular Dichroism Spectroscopy of D-alanine Peptides

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides and proteins in solution.[1][2] This method is based on the differential absorption of left and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a unique fingerprint of the peptide's secondary structure, allowing for the quantification of α-helical, β-sheet, and random coil content.[1][2]

D-alanine, the enantiomer of the naturally occurring L-alanine, is of significant interest in peptide-based drug development. The incorporation of D-amino acids, such as D-alanine, into peptide sequences confers remarkable resistance to proteolytic degradation by endogenous enzymes.[3] This increased stability enhances the pharmacokinetic profile of peptide drugs, making them more viable as therapeutic agents. CD spectroscopy is an indispensable tool for characterizing the conformational properties of these D-alanine containing peptides (DAACPs), ensuring that the desired secondary structure, often crucial for biological activity, is maintained or adopted upon interaction with its target.[3][4]

These application notes provide a comprehensive overview of the use of CD spectroscopy for the characterization of D-alanine peptides, including detailed experimental protocols, data analysis techniques, and applications in drug development.

Applications in Research and Drug Development

Secondary Structure Determination and Conformation Analysis

CD spectroscopy is the most widely used method for determining the secondary structure of peptides in various environments.[1] The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation.

  • α-helical structures typically exhibit two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[5]

  • β-sheet structures are characterized by a negative band around 217 nm and a positive band near 195 nm.[5]

  • Random coil or unordered structures usually show a single negative band below 200 nm.[5]

For D-amino acid containing peptides, the CD spectra are expected to be mirror images of their L-enantiomer counterparts. For instance, a D-peptide adopting a left-handed α-helical conformation will show a positive band around 222 nm and 208 nm and a negative band around 192 nm.[3][4]

Studying Peptide Stability and Environmental Effects

The conformation of a peptide can be highly sensitive to its environment. CD spectroscopy is an excellent tool to study the effects of solvent, pH, temperature, and concentration on the secondary structure of D-alanine peptides. For example, the α-helical content of an alanine-rich peptide was found to decrease with increasing peptide concentration in an aqueous solution, with a corresponding increase in β-sheet structure.[6] Understanding these conformational changes is critical for formulating stable and effective peptide-based drugs.

Investigating Peptide-Target Interactions

CD spectroscopy can be used to monitor conformational changes in a D-alanine peptide upon binding to its biological target, such as a protein or a lipid membrane.[7] Such studies provide valuable insights into the mechanism of action. For instance, a peptide may be unstructured in solution and adopt a specific secondary structure, such as an α-helix, upon binding to a cell membrane.[8]

Quality Control in Peptide Synthesis and Manufacturing

CD spectroscopy serves as a valuable quality control tool to ensure the correct folding and batch-to-batch consistency of synthetically produced D-alanine peptides for research or therapeutic use.

Quantitative Data Presentation

Table 1: Secondary Structure Content of an Alanine-Rich Peptide in Aqueous Solution at Different Concentrations and pH (20°C) [9]

Peptide Concentration (mM)pHα-helix (%)β-sheet (%)β-turn (%)Unordered (%)
0.2 613191949
0.1 617152048
0.05 621112147
0.2 713191949
0.1 717152048
0.05 721112147
0.025 72492245
0.1 817152048
0.05 821112147

Table 2: Secondary Structure Content of an Alanine-Rich Peptide in Different Solvents (0.05 mM, 20°C) [9]

Solventα-helix (%)β-sheet (%)β-turn (%)Unordered (%)
Water 21112147
Methanol (MeOH) 3503233
Trifluoroethanol (TFE) 4802824

Experimental Protocols

Protocol 1: Determination of D-alanine Peptide Secondary Structure

Objective: To determine the secondary structure composition of a D-alanine peptide in an aqueous buffer.

Materials:

  • D-alanine containing peptide (purity >95%)

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD Spectropolarimeter

  • Quartz cuvette with a path length of 1 mm[4]

  • Nitrogen gas supply

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the D-alanine peptide in the phosphate buffer. The final peptide concentration for CD measurement should typically be between 0.05 and 0.5 mg/mL.[1]

    • Ensure the sample is fully dissolved and the solution is transparent.

    • Prepare a buffer blank (phosphate buffer alone).

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen gas flush at least 30 minutes before use to purge the system of oxygen.[1]

    • Set the experimental parameters:

      • Wavelength range: 190 - 260 nm[1]

      • Data pitch: 1.0 nm

      • Scanning speed: 50 nm/min[10]

      • Response time: 2 s[10]

      • Bandwidth: 1.0 nm[4]

      • Number of accumulations: 3-4 (to improve signal-to-noise ratio)[10]

      • Temperature: 25°C (or desired temperature)

  • Data Acquisition:

    • Record the CD spectrum of the buffer blank first.

    • Thoroughly clean and dry the cuvette.

    • Record the CD spectrum of the D-alanine peptide solution.

  • Data Processing and Analysis:

    • Subtract the buffer blank spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]) using the following formula: [θ] = (m° * MRW) / (10 * d * c) where:

      • m° is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues)

      • d is the path length of the cuvette in cm

      • c is the peptide concentration in g/mL

    • Deconvolute the processed CD spectrum using a suitable algorithm (e.g., CONTINLL, SELCON3, K2D3) to estimate the percentage of α-helix, β-sheet, and random coil structures.[11] Web servers such as DichroWeb can be used for this analysis.

Protocol 2: Thermal Denaturation Study of a D-alanine Peptide

Objective: To assess the thermal stability of a D-alanine peptide by monitoring its secondary structure as a function of temperature.

Materials:

  • Same as Protocol 1

  • CD spectropolarimeter with a Peltier temperature controller

Methodology:

  • Sample Preparation and Instrument Setup:

    • Prepare the peptide sample and set up the instrument as described in Protocol 1.

  • Data Acquisition:

    • Set the desired temperature range (e.g., 20°C to 95°C) and the temperature increment (e.g., 5°C).[1]

    • Equilibrate the sample at each temperature for a few minutes before recording the CD spectrum.

    • Alternatively, monitor the ellipticity at a single wavelength characteristic of the secondary structure of interest (e.g., 222 nm for α-helix) as the temperature is increased continuously.

  • Data Analysis:

    • Plot the molar residue ellipticity at 222 nm ([θ]₂₂₂) against temperature.

    • The resulting curve can be fitted to a sigmoidal function to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.

Visualizations

Signaling Pathway: D-alanine Metabolism in Bacteria

D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria. Its synthesis and incorporation into the cell wall represent a key metabolic pathway that is a target for some antibiotics.

D_alanine_pathway cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall Synthesis cluster_antibiotics Antibiotic Targets L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala->L_Ala Alanine Racemase (Alr) Pyruvate Pyruvate D_Ala->Pyruvate D-amino acid dehydrogenase D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala->D_Ala_D_Ala D-Ala-D-Ala ligase (Ddl) Peptidoglycan Peptidoglycan D_Ala_D_Ala->Peptidoglycan Incorporation Cycloserine D-Cycloserine D-Ala-D-Ala ligase (Ddl) D-Ala-D-Ala ligase (Ddl) Cycloserine->D-Ala-D-Ala ligase (Ddl) Vancomycin Vancomycin Vancomycin->D_Ala_D_Ala Binds to D-Ala-D-Ala termini

Caption: Bacterial D-alanine metabolic pathway and antibiotic targets.

Experimental Workflow: D-peptide Drug Development using Mirror-Image Phage Display

The development of D-peptide drugs often employs a clever technique called mirror-image phage display to identify peptides that bind to a specific target.

D_peptide_workflow cluster_screening Screening Process cluster_synthesis_validation Synthesis and Validation Target_L Natural L-Target Protein Target_D Synthesize D-Enantiomer of Target Target_L->Target_D Binding_Assay Test Binding of D-Peptide to L-Target Target_L->Binding_Assay Screening Screen L-Peptide Library against D-Target Target_D->Screening Phage_Library L-Peptide Phage Display Library Phage_Library->Screening Hit_L Identify L-Peptide 'Hits' Screening->Hit_L Hit_D Synthesize D-Enantiomer of 'Hit' Peptides Hit_L->Hit_D Hit_D->Binding_Assay CD_Spectroscopy Characterize D-Peptide Secondary Structure (CD Spectroscopy) Binding_Assay->CD_Spectroscopy Lead_D Lead D-Peptide Candidate CD_Spectroscopy->Lead_D

Caption: Workflow for D-peptide drug discovery.

References

Application Notes and Protocols for the Quantification of D-Amino Acid-Containing Peptides in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptides, a post-translational modification, can significantly alter their biological activity, stability, and receptor binding affinity.[1][2] The accurate quantification of these D-amino acid-containing peptides (DAACPs) in complex biological matrices is crucial for understanding their physiological roles, identifying disease biomarkers, and for the development of peptide-based therapeutics.[2][3] However, the subtle difference between D- and L-amino acid isomers, which does not result in a mass change, presents a significant analytical challenge.[4] This document provides detailed application notes and experimental protocols for the quantification of DAACPs using various advanced analytical techniques.

Methods for Quantification

Several powerful analytical methods have been developed to address the challenges of DAACP quantification. These can be broadly categorized into mass spectrometry-based techniques, chromatography-based separations, and enzyme-based assays.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific quantification of DAACPs.[5] The separation of diastereomeric peptides (peptides differing only in the chirality of one or more amino acids) is typically achieved using chiral chromatography, followed by detection with a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6][7]

Workflow for LC-MS/MS Quantification of DAACPs

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation 1. SPE Solid Phase Extraction (SPE) ProteinPrecipitation->SPE 2. Hydrolysis Acid Hydrolysis (optional, for total D-amino acid content) SPE->Hydrolysis 3a. ChiralLC Chiral HPLC Separation SPE->ChiralLC 3b. Derivatization Chiral Derivatization (optional) Hydrolysis->Derivatization 4. Derivatization->ChiralLC MS Tandem Mass Spectrometry (MS/MS) ChiralLC->MS 5. Quantification Quantification MS->Quantification 6.

Figure 1: General workflow for the quantification of DAACPs using LC-MS/MS.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) Mass Spectrometry

MALDI-TOF/TOF MS offers a rapid method for the analysis of DAACPs. While diastereomers have the same mass, differences in their fragmentation patterns (fragment ion intensities) upon collision-induced dissociation (CID) can be exploited for differentiation and relative quantification.[8][9] This technique is particularly useful for screening and identifying the presence of a D-amino acid at a specific position within a peptide.[9]

Workflow for MALDI-TOF/TOF Analysis of DAACPs

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Purified Peptide Sample Matrix Co-crystallization with MALDI Matrix Sample->Matrix 1. MALDI_TOF1 MALDI-TOF MS (Parent Ion Selection) Matrix->MALDI_TOF1 2. CID Collision-Induced Dissociation (CID) MALDI_TOF1->CID 3. MALDI_TOF2 MALDI-TOF MS/MS (Fragment Ion Analysis) CID->MALDI_TOF2 4. Analysis Fragment Intensity Analysis & Relative Quantification MALDI_TOF2->Analysis 5.

Figure 2: Workflow for the analysis of DAACPs using MALDI-TOF/TOF MS.

Ion Mobility-Mass Spectrometry (IM-MS)

Ion mobility spectrometry (IMS) coupled with mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of ions.[10][11] This technique can separate peptide diastereomers that are indistinguishable by mass spectrometry alone, as the presence of a D-amino acid can alter the peptide's three-dimensional structure and thus its collision cross-section.[10][12] High-resolution IMS-MS has demonstrated the ability to achieve baseline separation of DAACPs and allows for linear quantification over a wide dynamic range.[10]

Principle of Ion Mobility Separation of DAACP Diastereomers

cluster_input Input cluster_ims Ion Mobility Spectrometry cluster_output Output Peptide_Mix Mixture of L- and D-Peptide Diastereomers (Same m/z) IMS_Cell IMS Drift Tube with Buffer Gas Peptide_Mix->IMS_Cell Separated_Ions Separated Diastereomers (Different Drift Times) IMS_Cell->Separated_Ions Different Collision Cross-Sections MS_Detection Mass Spectrometry Detection Separated_Ions->MS_Detection

Figure 3: Principle of DAACP separation by Ion Mobility-Mass Spectrometry.

D-Amino Acid Oxidase (DAAO)-Based Enzymatic Assays

Enzymatic assays utilizing the stereospecificity of D-amino acid oxidase (DAAO) offer a cost-effective and sensitive method for the quantification of D-amino acids.[12][13] DAAO specifically catalyzes the oxidative deamination of D-amino acids, producing hydrogen peroxide, which can be measured using a variety of fluorometric or colorimetric probes.[13][14] This method is typically used to determine the total D-amino acid content after peptide hydrolysis.

Workflow for DAAO-Based Enzymatic Assay

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Sample Peptide Sample Hydrolysis Acid Hydrolysis to release Amino Acids Sample->Hydrolysis 1. DAAO_Reaction Incubation with D-Amino Acid Oxidase (DAAO) Hydrolysis->DAAO_Reaction 2. H2O2_Production H₂O₂ Production DAAO_Reaction->H2O2_Production 3. Probe_Reaction Reaction with Fluorometric/Colorimetric Probe H2O2_Production->Probe_Reaction 4. Signal_Measurement Fluorescence/Absorbance Measurement Probe_Reaction->Signal_Measurement 5.

Figure 4: Workflow for the D-amino acid oxidase (DAAO) enzymatic assay.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the described methods for DAACP analysis. These values are indicative and can vary depending on the specific peptide, matrix, and instrumentation.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Dynamic RangeThroughputKey AdvantagesKey Disadvantages
LC-MS/MS pmol to fmol range[6]pmol to fmol range[5][15]3-4 orders of magnitudeMediumHigh sensitivity and specificity; absolute quantification.Can require complex sample preparation and derivatization.[6]
MALDI-TOF/TOF pmol range[9]Not ideal for absolute quantificationLimited for quantificationHighRapid screening; provides positional information.Lower resolution and sensitivity than LC-MS/MS; relative quantification.
IM-MS fmol range[10]0.25% of the major isomer[10]>2 orders of magnitude[10]Medium to HighSeparation of isobaric isomers; provides structural information.Not as widely available as standard MS.
DAAO Assay µU of enzyme activity[14]pmol range[14]2-3 orders of magnitudeHighCost-effective; high-throughput adaptable.Indirect measurement; requires peptide hydrolysis.

Experimental Protocols

Protocol 1: Quantification of a Specific DAACP in Plasma by LC-MS/MS

This protocol describes the quantification of a target DAACP in human plasma using a chiral stationary phase and a triple quadrupole mass spectrometer.

1. Materials and Reagents

  • Human plasma (K2-EDTA)

  • Internal Standard (IS): Stable isotope-labeled version of the target DAACP

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T)[2]

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with 10 µL of the internal standard solution.

  • Add 300 µL of cold ACN to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dilute the supernatant with 600 µL of water containing 0.1% TFA.

  • Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water with 0.1% TFA.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% MeOH in water.

  • Elute the peptides with 1 mL of 80% ACN in water.

  • Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC System:

    • Column: Astec CHIROBIOTIC T, 2.1 x 150 mm, 5 µm[2]

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: 5-60% B over 15 minutes

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • MS/MS System (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Optimize MRM transitions for the target DAACP and its L-isomer, as well as the internal standard.

    • Tune cone voltage and collision energy for each transition to maximize signal intensity.

    • Acquire data in MRM mode.

4. Data Analysis

  • Integrate the peak areas for the target DAACP, its L-isomer, and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve using known concentrations of the DAACP standard.

  • Determine the concentration of the DAACP in the plasma samples from the calibration curve.

Protocol 2: Screening for DAACPs in a Peptide Mixture using MALDI-TOF/TOF MS

This protocol outlines a method for identifying the presence of DAACPs in a purified peptide mixture by analyzing differences in fragment ion intensities.

1. Materials and Reagents

  • Purified peptide mixture

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA)

  • Matrix Solvent: 50% ACN, 0.1% TFA in water

  • MALDI target plate

  • MALDI-TOF/TOF mass spectrometer

2. Sample Preparation

  • Prepare a saturated solution of CHCA in the matrix solvent.

  • Mix the peptide sample (1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[16]

3. MALDI-TOF/TOF Analysis

  • Acquire a full MS spectrum in reflector positive ion mode to identify the parent ion masses of the peptides in the mixture.

  • Select the parent ion of interest for MS/MS analysis.

  • Acquire a tandem mass spectrum (MS/MS) using collision-induced dissociation (CID). Use air as the collision gas.[9]

  • Repeat the MS/MS acquisition for the corresponding synthetic all-L peptide standard under the identical conditions.

4. Data Analysis

  • Compare the MS/MS fragmentation patterns of the sample peptide and the synthetic all-L peptide.

  • Pay close attention to the relative intensities of the b- and y-type fragment ions. A significant difference in the intensity of specific fragment ions between the sample and the standard can indicate the presence of a D-amino acid.[8]

Protocol 3: Total D-Amino Acid Quantification using a D-Amino Acid Oxidase (DAAO) Fluorometric Assay

This protocol provides a method for determining the total D-amino acid content in a peptide sample after acid hydrolysis.

1. Materials and Reagents

  • Peptide sample

  • 6 M HCl

  • D-Amino Acid Oxidase (DAAO) from porcine kidney

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent (or other suitable H₂O₂ probe)

  • 1x Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • D-amino acid standard (e.g., D-Serine or D-Alanine)

  • 96-well black microplate

2. Peptide Hydrolysis

  • Place the peptide sample in a hydrolysis tube.

  • Add 6 M HCl to the tube.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After hydrolysis, cool the tube and dry the sample under vacuum to remove the HCl.

  • Reconstitute the dried hydrolysate in 1x Reaction Buffer.

3. DAAO Assay

  • Prepare a standard curve of the D-amino acid standard in 1x Reaction Buffer.

  • Prepare a reaction mixture containing:

    • 50 µL of 1x Reaction Buffer

    • 1 µL of HRP (10 U/mL)

    • 1 µL of Amplex Red (10 mM)

    • 2 µL of DAAO (1 U/mL)

  • Add 50 µL of the hydrolyzed sample or D-amino acid standard to the wells of the 96-well plate.

  • Add 50 µL of the reaction mixture to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

4. Data Analysis

  • Subtract the fluorescence of the blank (no D-amino acid) from all readings.

  • Plot the fluorescence values of the standards against their concentrations to generate a standard curve.

  • Determine the concentration of D-amino acids in the hydrolyzed sample from the standard curve.

Conclusion

The quantification of D-amino acid-containing peptides in biological samples is a challenging but essential task in various fields of research and drug development. The methods and protocols described in this document, including LC-MS/MS, MALDI-TOF/TOF MS, IM-MS, and DAAO-based enzymatic assays, provide a comprehensive toolkit for researchers to accurately identify and quantify these important biomolecules. The choice of method will depend on the specific research question, the available instrumentation, and the required sensitivity and throughput. By carefully selecting and optimizing the appropriate analytical strategy, researchers can gain valuable insights into the roles of DAACPs in health and disease.

References

Application Notes and Protocols: D-Peptides in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-peptides, composed of D-amino acids, are gaining significant attention in drug delivery due to their remarkable resistance to proteolytic degradation compared to their natural L-peptide counterparts.[1][2] This increased stability leads to longer plasma half-lives, enhancing their therapeutic efficacy.[2][3] This document provides a comprehensive overview of the applications of D-peptides in drug delivery, including their use as targeting ligands, cell-penetrating peptides (CPPs), and components of self-assembling nanostructures. Detailed experimental protocols and quantitative data from preclinical studies are presented to guide researchers in this promising field.

Key Advantages of D-Peptides in Drug Delivery

  • Enhanced Stability: D-peptides are resistant to degradation by proteases, which are ubiquitous in the body and readily degrade L-peptides.[1][2] This resistance translates to a longer circulation half-life in vivo.[2][3]

  • Reduced Immunogenicity: Due to their unnatural chirality, D-peptides are less likely to be recognized by the immune system, potentially reducing immunogenic responses.

  • Improved Oral Bioavailability: The stability of D-peptides against enzymatic degradation in the gastrointestinal tract makes them promising candidates for oral drug delivery.[2][4]

Applications of D-Peptides in Drug Delivery Systems

D-peptides are versatile tools in drug delivery and can be employed in various strategies:

  • Targeting Ligands: D-peptides can be designed to bind with high affinity and specificity to receptors overexpressed on diseased cells, such as cancer cells.[3][5] This allows for the targeted delivery of conjugated drugs, minimizing off-target toxicity.[5] For example, D-peptides targeting integrins are being explored for cancer therapy.[3][6]

  • Cell-Penetrating Peptides (CPPs): D-peptide versions of CPPs can efficiently transport a variety of cargo molecules, including small drugs, proteins, and nucleic acids, across cell membranes.[7][8] Their enhanced stability ensures that the CPP remains intact to facilitate intracellular delivery.

  • Self-Assembling Systems: Certain D-peptides can self-assemble into nanostructures like nanofibers and hydrogels.[9] These structures can encapsulate drugs and provide sustained, controlled release at the target site.[9]

Quantitative Data on D-Peptide Drug Delivery Systems

The following tables summarize key quantitative data from preclinical studies on D-peptide-based drug delivery systems.

Table 1: Pharmacokinetic Properties of D-Peptide Drug Candidates

D-Peptide SystemAdministration RouteMax. Brain Concentration (Cmax/D)Brain/Plasma RatioPlasma Half-lifeReference
RD2 (for Alzheimer's)i.v., i.p., s.c., p.o.0.06 (μg/g)/(mg/kg)0.7 - 1.0> 2 days[2]

Table 2: In Vivo Efficacy of D-Peptide Drug Delivery Systems in Tumor Models

D-Peptide SystemAnimal ModelDrug DeliveredTumor Growth InhibitionReference
AuNP-DPA (p53 activator)Xenograft mouse modelD-peptide p53 activatorSignificant suppression[1][3]
NT4-paclitaxelOrthotopic mouse model of human breast cancerPaclitaxelIncreased therapeutic activity[10]

Table 3: Cellular Uptake and Cytotoxicity of D-Peptide Conjugates

D-Peptide ConjugateCell LineIC50Cellular Uptake MechanismReference
DPMI-α (MDM2 inhibitor)Human glioblastoma219 nM (binding affinity)Liposomal delivery[11]
Peptide-DoxorubicinMDA-MB-231, MDA-MB-468 (TNBC)Similar to free DoxorubicinNot specified[12]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Peptides

This protocol outlines the manual synthesis of a D-peptide using Fmoc/tBu strategy.

Materials:

  • Fmoc-protected D-amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • HPLC grade water and acetonitrile

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-D-amino acid and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent D-amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (or a cocktail with scavengers like DDT for cysteine-containing peptides).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized D-peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of a D-peptide drug conjugate on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • D-peptide drug conjugate

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.

  • Treatment:

    • Prepare serial dilutions of the D-peptide drug conjugate in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted conjugate solutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[13]

Visualizations

D-Peptide Drug Delivery Workflow

D_Peptide_Drug_Delivery_Workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Solid-Phase D-Peptide Synthesis conjugation Conjugation to Drug/ Nanoparticle synthesis->conjugation purification Purification & Characterization (HPLC, MS) conjugation->purification stability Stability Assay (Serum, Proteases) purification->stability cytotoxicity Cytotoxicity Assay (e.g., MTT) stability->cytotoxicity uptake Cellular Uptake Studies (Microscopy, Flow Cytometry) cytotoxicity->uptake pk_pd Pharmacokinetics & Pharmacodynamics uptake->pk_pd biodistribution Biodistribution Studies pk_pd->biodistribution efficacy Therapeutic Efficacy (Tumor Models) biodistribution->efficacy

Caption: General workflow for the development and evaluation of D-peptide-based drug delivery systems.

Signaling Pathway: D-Peptide Mediated p53 Activation

p53_Activation_Pathway D_peptide_NP D-Peptide-Drug NP (e.g., AuNP-DPA) Integrin Integrin Receptor D_peptide_NP->Integrin Binding & Internalization MDM2 MDM2 D_peptide_NP->MDM2 Inhibition p53 p53 MDM2->p53 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Activation Apoptosis Apoptosis p53->Apoptosis Activation

Caption: D-peptide nanoparticles can inhibit MDM2, leading to p53 activation and downstream anti-tumor effects.[1][3][11]

Logical Relationship: Advantages of D-Peptides

D_Peptide_Advantages D_Peptide D-Peptide Core Property (D-amino acid composition) Protease_Resistance Resistance to Proteolysis D_Peptide->Protease_Resistance Increased_Stability Increased In Vivo Stability Protease_Resistance->Increased_Stability Longer_Half_Life Longer Plasma Half-Life Increased_Stability->Longer_Half_Life Enhanced_Efficacy Enhanced Therapeutic Efficacy Longer_Half_Life->Enhanced_Efficacy

Caption: The core property of D-peptides leads to a cascade of advantages for drug delivery applications.

References

Application Notes and Protocols: Utilizing D-Alanine and its Dipeptide to Probe Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct application of tetra-D-alanine as a specific molecular tool in bacterial resistance studies is not extensively documented in current scientific literature, the foundational components, D-alanine (D-Ala) and the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala), are pivotal in understanding and overcoming antibiotic resistance, particularly to glycopeptide antibiotics like vancomycin. These application notes detail the use of D-alanine to investigate and manipulate the mechanisms of vancomycin resistance in Gram-positive bacteria.

Vancomycin resistance typically involves the substitution of the D-Ala-D-Ala terminus of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which significantly reduces the binding affinity of vancomycin to its target.[1][2] Exogenous D-alanine can be used to competitively inhibit the enzymes responsible for this alteration, thereby restoring susceptibility to vancomycin.

Application 1: Re-sensitization of Vancomycin-Resistant Enterococci (VRE) using D-Alanine

This application focuses on the use of exogenous D-alanine to restore vancomycin susceptibility in vancomycin-resistant enterococci (VRE). The underlying principle is that high concentrations of D-alanine can compete with D-lactate for the active site of the VanA ligase, leading to an increased production of the vancomycin-sensitive D-Ala-D-Ala peptidoglycan precursors.[1]

Quantitative Data Summary

The following table summarizes the effect of D-alanine on the minimum inhibitory concentration (MIC) of vancomycin against various vanA-positive clinical isolates of Enterococcus faecium.

Bacterial StrainVancomycin MIC (µg/mL)Vancomycin MIC with 50 mM D-Ala (µg/mL)Fold Reduction in MICReference
E. faecium Clinical Isolate 1>2564>64[1]
E. faecium Clinical Isolate 2>2568>32[1]
E. faecium Clinical Isolate 3>2562>128[1]
E. faecium Clinical Isolate 4128432[1]
E. faecium Clinical Isolate 5256464[1]
Experimental Protocol: Determination of Vancomycin MIC in the Presence of D-Alanine

This protocol outlines the methodology for determining the minimum inhibitory concentration (MIC) of vancomycin against VRE in the presence of D-alanine.

Materials:

  • Vancomycin-resistant Enterococcus faecium isolates

  • Mueller-Hinton (MH) broth

  • D-alanine solution (sterile, stock concentration of 1 M)

  • Vancomycin hydrochloride solution (sterile, stock concentration of 1024 µg/mL)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture VRE isolates overnight in MH broth at 37°C.

    • Dilute the overnight culture in fresh MH broth to achieve a starting optical density (OD₆₀₀) of approximately 0.05, which corresponds to a cell density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of D-Alanine and Vancomycin Dilutions:

    • In a 96-well microtiter plate, prepare a serial two-fold dilution of vancomycin in MH broth. The final volume in each well should be 100 µL.

    • Prepare a parallel set of dilutions in MH broth supplemented with D-alanine to a final concentration of 50 mM.

    • Include control wells with no vancomycin and no D-alanine, as well as wells with only D-alanine to assess its effect on bacterial growth.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible growth.

    • Growth can be assessed visually or by measuring the OD₆₀₀ using a spectrophotometer.

Signaling Pathway: VanA-mediated Vancomycin Resistance and its Inhibition by D-Alanine

VanA_Pathway cluster_0 Bacterial Cytoplasm cluster_1 Cell Wall Synthesis cluster_2 External Environment D_Ala D-Alanine VanA VanA Ligase D_Ala->VanA D_Ala->VanA Competes with D-Lac D_Lac D-Lactate D_Lac->VanA D_Ala_D_Ala D-Ala-D-Ala (Vancomycin Sensitive) VanA->D_Ala_D_Ala D_Ala_D_Lac D-Ala-D-Lac (Vancomycin Resistant) VanA->D_Ala_D_Lac PG_precursor_sensitive Peptidoglycan Precursor (ending in D-Ala-D-Ala) D_Ala_D_Ala->PG_precursor_sensitive PG_precursor_resistant Peptidoglycan Precursor (ending in D-Ala-D-Lac) D_Ala_D_Lac->PG_precursor_resistant Cell_Wall_S Normal Cell Wall (Vancomycin Susceptible) PG_precursor_sensitive->Cell_Wall_S Cell_Wall_R Resistant Cell Wall (Vancomycin Resistant) PG_precursor_resistant->Cell_Wall_R Vancomycin Vancomycin Vancomycin->PG_precursor_sensitive Binds and Inhibits Vancomycin->PG_precursor_resistant No Binding Exogenous_D_Ala Exogenous D-Alanine Exogenous_D_Ala->D_Ala Increases Pool

Caption: VanA-mediated resistance and D-Ala intervention.

Application 2: Probing Peptidoglycan Synthesis using D-Alanine Analogs

Modified D-alanine analogs, such as those containing azide or alkyne functionalities, can be used as chemical reporters to study peptidoglycan synthesis and dynamics. These analogs are incorporated into the bacterial cell wall by the native biosynthetic machinery. Subsequent bioorthogonal "click" chemistry reactions can then be used to attach fluorescent probes, allowing for the visualization of sites of active cell wall synthesis.[3]

Experimental Workflow: Fluorescent Labeling of Peptidoglycan

PG_Labeling_Workflow start Start: Bacterial Culture step1 Incubate with D-Alanine Analog (e.g., Azide-D-Ala) start->step1 step2 Wash to remove unincorporated analog step1->step2 step3 React with fluorescent probe via Click Chemistry (e.g., DBCO-Fluorophore) step2->step3 step4 Wash to remove excess probe step3->step4 end Visualize by Fluorescence Microscopy step4->end

Caption: Workflow for fluorescent labeling of peptidoglycan.

Experimental Protocol: Metabolic Labeling of Bacterial Peptidoglycan

This protocol describes the metabolic labeling of bacterial peptidoglycan using an azide-modified D-alanine analog followed by fluorescent detection.

Materials:

  • Bacterial strain of interest (e.g., E. coli, Listeria monocytogenes)

  • Appropriate bacterial growth medium

  • Azide-D-alanine (AzDAl) stock solution (e.g., 100 mM in sterile water)

  • Fluorescent probe with a complementary reactive group for click chemistry (e.g., a cyclooctyne-conjugated fluorophore like DBCO-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge and tubes

  • Fluorescence microscope

Procedure:

  • Bacterial Growth and Labeling:

    • Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).

    • Add AzDAl to the culture medium to a final concentration of 0.5-1 mM.

    • Incubate the culture under normal growth conditions for a period sufficient for cell wall turnover and incorporation of the analog (e.g., 1-2 hours). A no-analog control should be run in parallel.

  • Washing:

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Discard the supernatant and resuspend the cell pellet in PBS.

    • Repeat the centrifugation and washing step twice more to ensure complete removal of unincorporated AzDAl.

  • Click Chemistry Reaction:

    • Resuspend the washed cell pellet in PBS.

    • Add the fluorescent probe (e.g., DBCO-Alexa Fluor 488) to a final concentration of 10-50 µM.

    • Incubate the reaction in the dark at room temperature for 30-60 minutes.

  • Final Washing and Imaging:

    • Wash the cells three times with PBS to remove the unreacted fluorescent probe.

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount the labeled cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Logical Relationship: D-Alanine Metabolism and its Role in Cell Wall Synthesis

The following diagram illustrates the central role of D-alanine in the biosynthesis of peptidoglycan.

D_Alanine_Metabolism L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl Alr->D_Ala D_Ala_D_Ala D-Ala-D-Ala Ddl->D_Ala_D_Ala MurF MurF Ligase D_Ala_D_Ala->MurF UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Lipid I precursor) MurF->UDP_MurNAc_pentapeptide PG Peptidoglycan UDP_MurNAc_pentapeptide->PG Transglycosylation & Transpeptidation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation in Tetra-D-alanine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the solid-phase synthesis of tetra-D-alanine peptides.

Troubleshooting Guides

Aggregation of the growing peptide chain on the solid support is a primary cause of reduced yield and purity in the synthesis of peptides rich in hydrophobic residues like alanine. This phenomenon, driven by interchain hydrogen bonding, can lead to incomplete coupling and deprotection steps.[1] Below are strategies and protocols to mitigate these challenges.

Strategies to Minimize Aggregation

Several methods can be employed to disrupt the secondary structures that lead to on-resin aggregation.[2] The effectiveness of these strategies can be compared based on their impact on crude peptide purity and overall yield.

Table 1: Comparison of Anti-Aggregation Strategies for Difficult Peptide Sequences

StrategyPrincipleExpected Improvement in Crude PurityKey Considerations
Microwave-Assisted SPPS Utilizes microwave energy for rapid and uniform heating, disrupting hydrogen bonds and accelerating reaction kinetics.[3][4]Can increase purity from ~42% to ~76% with proper mixing.[4]Requires a microwave peptide synthesizer. May need optimization for heat-sensitive residues.[4][5]
Pseudoproline Dipeptides Incorporating a pseudoproline dipeptide introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[6]Can increase product yields by up to 10-fold in highly aggregated sequences.[6]Limited to sequences containing Ser, Thr, or Cys. The pseudoproline is introduced as a dipeptide unit.[6]
Backbone Protection (Hmb/Dmb) The 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen physically prevents hydrogen bond formation.[7][8]Significantly improves purity and yield for "difficult sequences".[7]Best inserted before a hydrophobic region, ideally with 5-6 residues between it and another proline or pseudoproline.[8]
Chaotropic Agents & "Magic Mixture" Chaotropic salts (e.g., LiCl, KSCN) disrupt water structure and weaken hydrophobic interactions. "Magic Mixture" (DCM/DMF/NMP) improves solvation of the peptide chain.[1]Moderate to significant improvement, highly sequence-dependent.May require optimization of salt concentration. "Magic Mixture" can improve swelling of the resin.
Experimental Protocol: Optimized Fmoc Solid-Phase Synthesis of Tetra-D-alanine

This protocol incorporates the use of a high-swelling resin and a structure-disrupting dipeptide to mitigate aggregation.

Materials:

  • Fmoc-D-Ala-OH

  • Fmoc-D-Ala-D-Ala-OH (or use a pseudoproline dipeptide if an appropriate serine or threonine were in the sequence)

  • Rink Amide NovaPEG resin (low substitution, e.g., 0.4 mmol/g)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing Solution: DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide NovaPEG resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • First Amino Acid Coupling (Fmoc-D-Ala-OH):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Pre-activate Fmoc-D-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling (Fmoc-D-Ala-OH):

    • Repeat the deprotection and washing steps as in 2a and 2b.

    • Couple the second Fmoc-D-Ala-OH using the same procedure as in 2c and 2d.

  • Dipeptide Coupling (Fmoc-D-Ala-D-Ala-OH):

    • To circumvent aggregation that typically begins after the second or third residue, couple the final two residues as a dipeptide.

    • Repeat the deprotection and washing steps.

    • Pre-activate Fmoc-D-Ala-D-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Couple the dipeptide to the resin-bound dipeptide for 4 hours. A longer coupling time may be necessary.

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Final Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the final Fmoc group.

    • Wash thoroughly with DMF and then DCM.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualization

The following diagram illustrates a troubleshooting workflow for addressing aggregation during peptide synthesis.

aggregation_troubleshooting start_node Start: Synthesis of Tetra-D-Alanine Peptide check_agg Monitor for Aggregation (e.g., poor resin swelling, failed coupling) start_node->check_agg no_agg Continue Synthesis and Purification check_agg->no_agg No agg_detected Aggregation Detected check_agg->agg_detected Yes strategy_title Implement Anti-Aggregation Strategy strategy_solvent Modify Solvent System (e.g., NMP, 'Magic Mixture') agg_detected->strategy_solvent strategy_temp Increase Reaction Temperature (Conventional or Microwave) agg_detected->strategy_temp strategy_chem Incorporate Structure-Disrupting Moieties agg_detected->strategy_chem re_evaluate Re-evaluate Synthesis strategy_solvent->re_evaluate strategy_temp->re_evaluate sub_chem_title Choose Chemical Modification chem_pseudoproline Re-synthesize with Pseudoproline Dipeptide strategy_chem->chem_pseudoproline chem_backbone Re-synthesize with Hmb/Dmb Protection strategy_chem->chem_backbone chem_pseudoproline->re_evaluate chem_backbone->re_evaluate success Successful Synthesis re_evaluate->success Improved failure Consult Further (e.g., fragment condensation) re_evaluate->failure No Improvement

Caption: Troubleshooting workflow for aggregation in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: At what point during the synthesis of tetra-D-alanine is aggregation most likely to occur?

A1: Aggregation is not likely before the fifth or sixth residue in most peptide sequences.[1] For a short peptide like tetra-D-alanine, significant aggregation issues typically arise after the coupling of the third amino acid, as the growing peptide chain becomes more prone to forming secondary structures.

Q2: Can I use standard polystyrene resin for tetra-D-alanine synthesis?

A2: While standard polystyrene resins can be used, for aggregation-prone sequences, it is highly recommended to use resins with good swelling properties, such as PEG-modified polystyrene (e.g., NovaPEG, TentaGel) or resins with a low substitution level. These resins help to keep the peptide chains better solvated and further apart, reducing the likelihood of interchain aggregation.

Q3: Is it better to use a higher temperature or a chemical modification like a pseudoproline to combat aggregation?

A3: The choice depends on the severity of the aggregation and the available equipment. Increasing the temperature, especially with microwave assistance, is often a first-line approach as it can be implemented without changing the chemical composition of the peptide.[4] However, for extremely difficult sequences, chemical modifications like pseudoproline dipeptides or Hmb/Dmb backbone protection are often more effective as they directly disrupt the hydrogen bonding responsible for aggregation.[6][8]

Q4: Are there any downsides to using microwave heating for peptide synthesis?

A4: While microwave heating is very effective, it can increase the risk of side reactions like racemization, particularly for sensitive amino acids such as cysteine and histidine.[5] Therefore, it is important to use optimized, temperature-controlled microwave protocols to balance the benefits of reduced aggregation with the potential for unwanted side reactions.

Q5: How do I know if my coupling reaction has failed due to aggregation?

A5: A primary indicator of aggregation-induced coupling failure is a negative or ambiguous result from colorimetric tests like the Kaiser or ninhydrin test, even after extended coupling times. Another sign is the shrinking of the resin bed, which indicates poor solvation of the peptide-resin matrix.

Q6: Can I just increase the coupling time to overcome aggregation?

A6: Simply increasing the coupling time is often insufficient for severe aggregation. Once the peptide chains have aggregated, the N-terminal amine may become inaccessible to the incoming activated amino acid, and further extension of the reaction time will not lead to complete coupling. In such cases, it is necessary to employ a strategy that actively disrupts the aggregates.

References

Technical Support Center: Resolving D-Amino Acid Peptide Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of D-amino acid containing peptides (DAACPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving peptide stereoisomers using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to detect D-amino acid peptide isomers with standard mass spectrometry?

Standard mass spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z). Since D-amino acid containing peptides and their all-L-amino acid counterparts are stereoisomers, they have the exact same molecular mass.[1][2] This makes them "invisible" to a standard MS analysis, which cannot differentiate between them.

Q2: What are the common sources of D-amino acids in peptide samples?

D-amino acids can be present in peptides for several reasons:

  • Endogenous Production: They can be naturally present in biological systems, often resulting from post-translational modifications.[1][2][3]

  • Synthetic Impurities: During peptide synthesis, D-isomers can be introduced as impurities from the amino acid starting materials.[4][5]

  • Racemization: Spontaneous isomerization can occur during peptide synthesis, purification, or even during storage of the final product.[4][5][6] Acid hydrolysis, a common sample preparation step, can also induce racemization.[5][7][8]

Q3: What are the primary mass spectrometry-based strategies for resolving D-amino acid peptide isomers?

The main strategies involve coupling mass spectrometry with a separation technique that is sensitive to stereochemistry. These include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used approach that often involves either chiral chromatography or derivatization to create diastereomers that can be separated by a standard reverse-phase column.[4][7][9]

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates isomers based on their different three-dimensional shapes and sizes (collision cross-section) in the gas phase.[10][11]

  • Tandem Mass Spectrometry (MS/MS and MS³): This method relies on the principle that peptide epimers can exhibit different fragmentation patterns upon collision-induced dissociation (CID) or other fragmentation techniques.[6][12][13]

Troubleshooting Guides

Issue 1: Co-elution of isomeric peptides in LC-MS analysis.

Problem: You observe a single peak in your LC-MS chromatogram, but suspect the presence of co-eluting D-amino acid peptide isomers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Chromatographic Resolution Optimize your LC gradient. Try a shallower gradient or a different organic modifier.Improved separation of isomeric peaks.
Employ a chiral column designed for separating enantiomers/diastereomers.Baseline or partial separation of the isomers.
Isomers have very similar retention times Use derivatization with a chiral reagent (e.g., Marfey's reagent) after peptide hydrolysis to create diastereomers with greater chromatographic differences.[7][12]Enhanced separation of the derivatized amino acid diastereomers.
Couple your LC system with an ion mobility spectrometer (LC-IM-MS).[10][11]Separation of isomers in the gas phase based on their collision cross-section, even if they co-elute from the LC column.
Issue 2: Suspected racemization during sample preparation.

Problem: You are unsure if the detected D-amino acids are endogenous or an artifact of your sample preparation protocol (e.g., acid hydrolysis).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Acid-induced racemization during hydrolysis Perform hydrolysis using deuterated hydrochloric acid (DCl) in D₂O.[5][7][8]Amino acids that undergo racemization during hydrolysis will incorporate a deuterium atom at the α-carbon, resulting in a +1 Da mass shift. This allows you to distinguish them from the naturally occurring D-amino acids in your sample by MS.[7][8]
Perform a time-course study of hydrolysis (e.g., 0, 4, 8, 12, 24 hours) and extrapolate back to 0 hours to estimate the initial D-amino acid content.[8]A more accurate quantification of the endogenous D-amino acid levels by accounting for the rate of hydrolysis-induced racemization.
Issue 3: Difficulty in localizing the position of the D-amino acid in the peptide sequence.

Problem: You have confirmed the presence of a D-amino acid in your peptide, but you cannot determine its exact location.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Identical MS/MS fragmentation patterns of isomers Employ tandem mass spectrometry (MS/MS or MS³). Isomeric peptides can sometimes produce different relative abundances of fragment ions.[6][13]The different fragmentation patterns can help to pinpoint the region of the peptide containing the isomerized residue.
Utilize Ion Mobility-Mass Spectrometry (IM-MS). The arrival times of fragment ions can differ depending on the location of the D-amino acid.[10][11]This provides an additional dimension of data to help localize the modification.
Perform enzymatic digestion with stereospecific enzymes. For example, some peptidases will not cleave at a D-amino acid residue.[2][3]The resulting cleavage pattern will indicate the location of the D-amino acid.
Use a "spiking" experiment with synthetic, isotope-labeled peptide standards of the suspected diastereomers.[1]Co-elution of the endogenous peptide with one of the synthetic standards provides strong evidence for its stereochemical assignment.

Experimental Protocols

Protocol 1: Chiral Amino Acid Analysis by LC-MS after Derivatization

This protocol outlines the general steps for determining the enantiomeric composition of amino acids in a peptide sample after hydrolysis and derivatization with Marfey's reagent (FDAA).[7]

1. Peptide Hydrolysis:

  • Hydrolyze the peptide sample in 6 M deuterated hydrochloric acid (DCl) in D₂O at 110°C for 24 hours in a sealed vacuum tube.[7][8] The use of DCl helps to identify any racemization that occurs during this step.[7]

2. Derivatization with Marfey's Reagent:

  • Dry the hydrolyzed amino acid mixture.
  • Re-dissolve the amino acid residue in 100 µL of 1 M sodium bicarbonate.
  • Add a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
  • Incubate the reaction at 40°C for 1 hour with shaking.
  • Quench the reaction by adding 2 M HCl.
  • Dry the sample and reconstitute in the initial mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Column: Use a standard C18 reversed-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate the derivatized amino acid diastereomers.
  • MS Detection: Use a tandem mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific L- and D-amino acid derivatives.

Protocol 2: Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation

This protocol provides a general workflow for the direct analysis of D-amino acid containing peptide isomers using IM-MS.[10][11]

1. Sample Preparation:

  • Prepare the peptide sample in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. IM-MS Analysis:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.
  • Optimize ion source conditions for stable spray and efficient ionization of the peptide.
  • In the ion mobility cell, ions are separated based on their drift time through a buffer gas under the influence of a weak electric field.
  • The instrument records the arrival time distribution for each m/z value.

3. Data Analysis:

  • Extract the arrival time distributions for the m/z of interest.
  • Peptide isomers with different shapes will have different collision cross-sections and thus different drift times, resulting in separate peaks in the arrival time distribution.[10][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation PeptideSample Peptide Sample Hydrolysis Acid Hydrolysis (optional, with DCl) PeptideSample->Hydrolysis IM Ion Mobility PeptideSample->IM Derivatization Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization LC Liquid Chromatography (Chiral or RP) Derivatization->LC MS Mass Spectrometry (MS and MS/MS) LC->MS IM->MS DataAnalysis Data Analysis MS->DataAnalysis IsomerResolution Isomer Resolution DataAnalysis->IsomerResolution

Caption: General experimental workflow for resolving D-amino acid peptide isomers.

troubleshooting_logic Start Isomer Resolution Issue? CoElution Co-elution in LC-MS? Start->CoElution Racemization Suspect Racemization? CoElution->Racemization No Sol_LC Optimize LC or Use Chiral Column CoElution->Sol_LC Yes Localization Localization Difficulty? Racemization->Localization No Sol_DCl Use Deuterated Acid for Hydrolysis Racemization->Sol_DCl Yes Sol_IMMS Use Ion Mobility-MS Localization->Sol_IMMS Yes Sol_MSMS Use MS/MS or MS³ Fragmentation Analysis Localization->Sol_MSMS Also Sol_LC->Racemization End Resolution Sol_DCl->Localization

Caption: Troubleshooting decision tree for D-amino acid peptide isomer analysis.

References

troubleshooting poor solubility of H-D-Ala-D-Ala-D-Ala-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of the tetrapeptide H-D-Ala-D-Ala-D-Ala-D-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide not dissolving in aqueous buffers like water or PBS?

A1: The poor solubility of this compound in neutral aqueous solutions is due to its molecular characteristics. The peptide is composed of four D-alanine residues, which are non-polar and hydrophobic.[1][2] Peptides with a high percentage of hydrophobic amino acids often have limited solubility in water.[3][4] Furthermore, at a neutral pH, the peptide has a net charge of approximately zero (a positive charge at the N-terminus and a negative charge at the C-terminus), which is near its isoelectric point (pI).[1][4] Peptides are typically least soluble at their pI.[1][2]

Q2: What is the recommended starting procedure for dissolving this peptide?

A2: Due to its high hydrophobicity, the recommended method is to first dissolve the peptide in a minimal amount of a sterile organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[3][5] This stock solution can then be slowly added dropwise to your aqueous experimental buffer while stirring to achieve the final desired concentration.[5][6] This technique prevents the peptide from precipitating out of solution.[6] Always test solubility on a small amount of the peptide first.[4][7][8]

Q3: How does adjusting the pH of the solvent affect the solubility of this peptide?

A3: Adjusting the pH away from the peptide's isoelectric point (pI) can increase its solubility.[1][7] Since this compound is a neutral peptide, making the solution acidic or basic will impart a net positive or net negative charge, respectively, improving its interaction with water molecules.[3] For a basic peptide (net positive charge), dissolving in a dilute acidic solution like 10% acetic acid is recommended.[9][10] For an acidic peptide (net negative charge), a dilute basic solution like 0.1 M ammonium bicarbonate can be used.[10]

Q4: Are there any solvents I should absolutely avoid?

A4: While DMSO is a common choice, it should be used with caution or avoided for peptides containing cysteine (Cys) or methionine (Met) residues, as it can oxidize the side chains.[3] Although this compound does not contain these residues, this is a critical general consideration. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.[5]

Q5: What physical methods can I use to aid dissolution?

A5: Sonication and gentle warming can significantly help dissolve the peptide.[4][7] Sonication helps break up aggregates and increases the surface area of the peptide exposed to the solvent.[3][6] Gently warming the solution to less than 40°C can also increase solubility, but care must be taken to avoid thermal degradation of the peptide.[2][7][9] After attempting dissolution, it is always recommended to centrifuge the solution and use the supernatant to ensure no undissolved particulates are present.[3][7]

Peptide Characteristics and Solubility Data

PropertyD-Alanine (Monomer)H-D-Ala-D-Ala-OH (Dipeptide)This compound (Tetrapeptide)
Molecular Formula C₃H₇NO₂C₆H₁₂N₂O₃C₁₂H₂₂N₄O₅[11]
Molecular Weight 89.09 g/mol 160.17 g/mol ~302.34 g/mol [11]
Net Charge at pH 7 ~0~0~0
Hydrophobicity LowModerateHigh
Aqueous Solubility 165 g/L (at 25°C)[12][13]100 mg/mL (in H₂O, requires sonication)[14][15]Very Poor (predicted)
Organic Solvent Solubility Soluble in DMSO[16]2 mg/mL (in DMSO, with pH adjustment and sonication)[14][15]Soluble in DMSO, DMF (predicted)[3][4][5]

Visualizing Peptide Solubility Factors

The primary factors contributing to the poor aqueous solubility of this compound are its amino acid composition and net charge.

Peptide This compound Factor1 High Hydrophobicity Peptide->Factor1 Factor2 Net Neutral Charge (at pH 7) Peptide->Factor2 Result Poor Aqueous Solubility Factor1->Result Reason1 Composed of four hydrophobic D-alanine residues Factor1->Reason1 Factor2->Result Reason2 pI is near neutral pH, minimizing interaction with water Factor2->Reason2

Key factors influencing the solubility of tetra-D-alanine.

Troubleshooting Workflow for Peptide Dissolution

If you are experiencing difficulty dissolving this compound, follow this systematic approach.

G start Start: Lyophilized Peptide test_portion Use a small test amount start->test_portion add_water 1. Add sterile H₂O or buffer (pH 7) 2. Vortex test_portion->add_water check1 Is it dissolved? add_water->check1 sonicate Apply sonication and/or gentle warming (<40°C) check1->sonicate No success Success: Peptide is in solution check1->success Yes check2 Is it dissolved? sonicate->check2 organic_solvent Use minimal organic solvent (e.g., DMSO, DMF) check2->organic_solvent No check2->success Yes check3 Is it dissolved? organic_solvent->check3 dilute Slowly add stock solution to aqueous buffer with stirring check3->dilute Yes fail Insoluble: Consider pH adjustment or chaotropic agents check3->fail No dilute->success

A step-by-step workflow for dissolving hydrophobic peptides.

Experimental Protocols

Protocol 1: General Solubility Test

This protocol is designed to find a suitable solvent without risking the entire peptide sample.

  • Aliquot Peptide: Weigh a small, accurately known amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Initial Solvent: Add a calculated volume of sterile, distilled water or a neutral buffer (e.g., PBS) to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly for 30 seconds.

  • Visual Inspection: Check for a clear solution. If the solution is cloudy or contains visible particulates, the peptide is not fully dissolved.

  • Physical Assistance: Place the tube in an ultrasonic bath for 5-10 minutes.[4] If a sonicator is unavailable, gently warm the sample to 37°C for 10-15 minutes.[7][9]

  • Re-evaluation: If the peptide remains insoluble, proceed to Protocol 2.

  • Confirmation: Once a clear solution is obtained, centrifuge the tube at >10,000 x g for 5 minutes to pellet any residual microparticulates.[3] Carefully transfer the supernatant to a new tube.

Protocol 2: Dissolution Using an Organic Co-Solvent

This is the most likely method to succeed for this compound.

  • Prepare Peptide: Start with a pre-weighed, small amount of lyophilized peptide in a sterile microcentrifuge tube.

  • Add Organic Solvent: Add a minimal volume of 100% DMSO (e.g., 20-50 µL) directly to the peptide powder.[5] Vortex until the peptide is completely dissolved, creating a clear, concentrated stock solution.

  • Dilution: Place the desired final volume of your aqueous buffer in a separate tube on a magnetic stirrer.

  • Slow Addition: Using a pipette, slowly add the peptide-DMSO stock solution drop-by-drop into the vortexing aqueous buffer.[6] Do not add the aqueous buffer to the DMSO stock.

  • Final Solution: This process should yield a clear final solution. If turbidity appears, you have exceeded the peptide's solubility limit at that concentration.[5] Ensure the final DMSO concentration is compatible with your downstream application (e.g., <0.5% for cell culture).[5]

Role in Bacterial Cell Wall Synthesis

This compound is related to the crucial dipeptide H-D-Ala-D-Ala-OH, which is a fundamental component in the biosynthesis of peptidoglycan, the main structural element of bacterial cell walls.[11][15][17] Understanding this pathway is relevant for applications in antibiotic research.

L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Lipid I Precursor) D_Ala_D_Ala->UDP_NAM_pentapeptide UDP_NAM_peptide UDP-NAM-tripeptide UDP_NAM_peptide->UDP_NAM_pentapeptide MurF Ligase Cell_Wall Peptidoglycan Cell Wall UDP_NAM_pentapeptide->Cell_Wall Transglycosylation & Transpeptidation

Simplified pathway of D-Ala-D-Ala in peptidoglycan synthesis.

References

Technical Support Center: D-Amino Acid Detection in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of D-amino acids in complex biological matrices.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental workflow for D-amino acid analysis.

1. Sample Preparation & Hydrolysis

Question Answer
My D-amino acid concentrations seem artificially high after protein hydrolysis. What could be the cause? This is a classic sign of racemization , the conversion of L-amino acids to D-amino acids during harsh hydrolysis conditions. To mitigate this, consider using a milder hydrolysis method. A combination of a brief partial chemical hydrolysis (e.g., 6 M HCl at 80-90°C for 15 minutes) followed by enzymatic hydrolysis with pronase and then leucine aminopeptidase can significantly reduce racemization to less than 0.002%.[1] Another effective strategy is to perform hydrolysis using deuterated hydrochloric acid (DCl in D₂O). Amino acids that undergo racemization will incorporate deuterium, resulting in a +1 Da mass shift, allowing them to be excluded from the analysis by mass spectrometry.[2]
How can I be sure that the D-amino acids I'm detecting are endogenous and not from contamination? Bacterial contamination is a common source of D-amino acids. Ensure all glassware is sterile and solutions are filtered. It is also crucial to process samples promptly and store them appropriately to prevent microbial growth. Running a "blank" sample (matrix without the biological component) through the entire workflow can help identify any background contamination.
What is the best way to extract free D-amino acids from a complex matrix like cell culture media or plasma? Protein precipitation is a common first step to remove larger molecules. This can be achieved by adding an equal volume of ice-cold methanol, followed by vortexing and centrifugation. The supernatant containing the free amino acids can then be collected. For samples with high salt content, like cell culture media, a solid-phase extraction (SPE) step may be necessary to desalt the sample before analysis.

2. Derivatization

Question Answer
I'm getting incomplete derivatization with Marfey's reagent (FDAA). What should I check? Incomplete derivatization can be due to several factors. Ensure the pH of the reaction is alkaline (typically around 9-10 with a bicarbonate or triethylamine buffer) as the reaction with the amino group is pH-dependent. Also, confirm that Marfey's reagent is in sufficient molar excess (at least 3-4 fold) over the total amino acid concentration in your sample.[3] The reaction should be carried out in the dark at a slightly elevated temperature (e.g., 37-40°C) for a sufficient time (often overnight) to ensure completion.[3]
My derivatized amino acids are not separating well on the HPLC column. This could be an issue with your mobile phase, gradient, or the column itself. For Marfey's reagent derivatives, a reversed-phase C18 column is commonly used. Optimization of the gradient elution with acetonitrile and an acidic aqueous mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid) is critical for good separation.[4] If you are analyzing β-diastereomeric amino acids, you might consider using a variant of Marfey's reagent, such as one with a proline analogue, which can enhance the separation of these specific isomers.[5]
Are there alternatives to Marfey's reagent for chiral derivatization? Yes, several other chiral derivatization agents are available, each with its own advantages. These include Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (FDLA), and o-phthalaldehyde (OPA) in combination with a chiral thiol like N-isobutyryl-L-cysteine (IBLC). The choice of reagent will depend on the specific amino acids of interest and the detection method being used.

3. Chromatographic Analysis (LC-MS/MS)

Question Answer
I'm observing significant signal suppression or enhancement for my analytes (matrix effects). How can I minimize this? Matrix effects are a common challenge in LC-MS/MS analysis of complex mixtures.[6] To mitigate this, ensure your sample preparation is effective at removing interfering substances. This may involve solid-phase extraction (SPE) or other cleanup steps. The use of stable isotope-labeled internal standards for each D-amino acid is highly recommended as they co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[6] Diluting the sample can also reduce the concentration of interfering matrix components.
My peak shapes are poor (e.g., tailing or fronting). What could be the problem? Poor peak shape can result from several factors. Check for column contamination or degradation; flushing the column or replacing it may be necessary. Ensure your mobile phase is properly prepared and degassed. The pH of the mobile phase can also significantly impact the peak shape of amino acids. Additionally, interactions between the analyte and the materials in your LC system (e.g., metal tubing) can sometimes cause tailing; using a system with biocompatible components can help.
How do I improve the sensitivity of my LC-MS/MS method for low-abundance D-amino acids? To enhance sensitivity, you can optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature). Derivatization not only aids in chiral separation but can also improve ionization efficiency.[3] Selecting the most intense and specific multiple reaction monitoring (MRM) transitions for each analyte is also crucial. If sensitivity is still an issue, consider using a more sensitive mass spectrometer or a pre-concentration step in your sample preparation.

4. Enzymatic Assays

Question Answer
My D-amino acid oxidase (DAAO) assay is showing low activity or no signal. Ensure the DAAO enzyme is active; it should be stored correctly (typically at -20°C or below) and handled on ice. The assay buffer pH is critical for optimal enzyme activity (usually around pH 8.5).[7] Also, confirm that the substrate (D-amino acid) concentration is appropriate; for kinetic assays, it should ideally be around the Km value of the enzyme for that substrate. The coupled detection system (e.g., horseradish peroxidase and a chromogenic substrate) must also be functioning correctly.
I'm seeing a high background signal in my DAAO assay. A high background can be caused by interfering substances in the sample that react with the detection reagents. Running a sample blank (without DAAO) can help identify if the matrix itself is contributing to the background. Ensure that the reagents, particularly the hydrogen peroxide detection components, have not degraded. Some complex matrices may require a cleanup step before the enzymatic assay to remove interfering compounds.
Can I use a DAAO assay to measure specific D-amino acids? Wild-type DAAO has broad substrate specificity, meaning it will react with several different D-amino acids.[7] Therefore, a standard DAAO assay measures the total D-amino acid content that the enzyme can act upon. To measure a specific D-amino acid, you would need to either use a DAAO variant engineered for high specificity to that particular amino acid or couple the assay with a separation technique like HPLC.

Data Presentation

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for D-Amino Acid Analysis Methods

MethodDerivatization/TechniqueMatrixAnalyte(s)LODLOQReference
LC-MS/MS Marfey's ReagentStandard Solution19 Proteinogenic AAs-~0.1 - 1 µM[3]
LC-MS/MS (S)-NIFEProtein Hydrolysate10 D-amino acids-12.5 or 62 ng/mL[2]
GC-MS Methyl chloroformate/methanolHuman Serum & UrineD-amino acids3.2-446 nM0.031-1.95 µMNot in search results
HPLC-FLD DAAO + PDA/2MEStandard Solution5 D-amino acids0.2-1 µM-[8]
HPLC-UV OPA/FMOCCell Culture MediaPrimary AAs-0.9-1000 pmol/µL[9]

Note: LOD and LOQ values are highly dependent on the specific instrument, matrix, and analyte. This table provides a general comparison based on published data.

Experimental Protocols

Protocol 1: Chiral Derivatization of Amino Acids using Marfey's Reagent (FDAA) for LC-MS/MS Analysis

Materials:

  • Amino acid sample (e.g., protein hydrolysate, plasma extract)

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution (e.g., 20 mM in acetone)

  • Triethylamine (TEA) solution (e.g., 0.5 M in water)

  • Hydrochloric acid (HCl) solution (e.g., 0.5 M)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

Procedure:

  • To 20 µL of the amino acid sample, add a suitable internal standard (e.g., ¹³C₃-D-Ala to a final concentration of 100 µM).

  • Add 40 µL of 20 mM Marfey's reagent solution.

  • Initiate the reaction by adding 10 µL of 0.5 M TEA.

  • Vortex the mixture gently and incubate at 37°C for 24 hours in the dark.

  • Quench the reaction by adding 10 µL of 0.5 M HCl.

  • Dilute the final reaction mixture to 200 µL with 20% acetonitrile containing 0.1% formic acid.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Enzymatic Assay for Total D-Amino Acid Detection using D-Amino Acid Oxidase (DAAO)

Materials:

  • Sample containing D-amino acids

  • D-Amino Acid Oxidase (DAAO) from a suitable source (e.g., porcine kidney)

  • Disodium pyrophosphate buffer (e.g., 75 mM, pH 8.5)

  • Horseradish peroxidase (HRP) solution (e.g., 1 U/mL)

  • o-Dianisidine (o-DNS) solution (e.g., 1 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well microplate containing:

    • Sample (volume adjusted based on expected D-amino acid concentration)

    • 75 mM disodium pyrophosphate buffer (to bring the final volume to 200 µL)

    • 1 U/mL HRP (final concentration)

    • 1 mM o-DNS (final concentration)

  • Initiate the reaction by adding 10-20 µL of DAAO solution (e.g., ~0.01 U).

  • Immediately place the microplate in a plate reader and monitor the increase in absorbance at 440 nm over time (e.g., every minute for 30 minutes).

  • The rate of change in absorbance is proportional to the DAAO activity, which in turn is related to the concentration of D-amino acids in the sample. A standard curve with known concentrations of a D-amino acid (e.g., D-alanine) should be prepared to quantify the results.[7]

Mandatory Visualizations

Experimental_Workflow_DAmino_Acid_Analysis cluster_SamplePrep Sample Preparation cluster_Derivatization Chiral Derivatization cluster_Analysis Analysis cluster_Data Data Processing ComplexMixture Complex Mixture (e.g., Plasma, Cell Media) Hydrolysis Protein Hydrolysis (if analyzing bound AAs) ComplexMixture->Hydrolysis Optional Extraction Extraction / Cleanup (e.g., Protein Precipitation, SPE) ComplexMixture->Extraction Hydrolysis->Extraction Derivatization Derivatization with Chiral Reagent (e.g., Marfey's Reagent) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification of D- and L-Amino Acids MS_Detection->Quantification

Caption: General workflow for D-amino acid analysis in complex mixtures.

Chiral_Derivatization_Principle cluster_Reactants Reactants cluster_Products Products (Diastereomers) cluster_Separation Chromatographic Separation L_AA L-Amino Acid Diastereomer1 L-L Diastereomer L_AA->Diastereomer1 D_AA D-Amino Acid Diastereomer2 L-D Diastereomer D_AA->Diastereomer2 Marfeys Marfey's Reagent (L-enantiomer) Marfeys->Diastereomer1 Marfeys->Diastereomer2 Separation Different Retention Times Separable by Achiral Chromatography Diastereomer1->Separation:f0 Diastereomer2->Separation:f0

Caption: Principle of chiral derivatization for separating amino acid enantiomers.

DAAO_Enzymatic_Assay_Pathway cluster_DAAO_Reaction DAAO Reaction cluster_Detection Coupled Detection Reaction D_AA D-Amino Acid DAAO DAAO D_AA->DAAO O2 O₂ O2->DAAO Keto_Acid α-Keto Acid DAAO->Keto_Acid H2O2 H₂O₂ DAAO->H2O2 NH3 NH₃ DAAO->NH3 HRP HRP H2O2->HRP Chromogen_Oxidized Oxidized Chromogen (Colored Product) HRP->Chromogen_Oxidized Chromogen_Reduced Reduced Chromogen (e.g., o-DNS) Chromogen_Reduced->HRP Signal Detectable Signal (Absorbance at 440 nm) Chromogen_Oxidized->Signal

Caption: Signaling pathway of a coupled D-amino acid oxidase (DAAO) enzymatic assay.

References

strategies to improve ionization of D-peptides in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of D-peptides by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in improving the ionization of D-peptides.

Frequently Asked Questions (FAQs)

Q1: Is there a difference in ionization efficiency between D-peptides and their L-peptide counterparts?

While diastereomers like D- and L-peptides have identical masses, their three-dimensional structures differ. This stereochemistry can influence ionization efficiency, although the effects are often subtle and peptide-specific. Some studies suggest that differences in gas-phase proton affinity and intramolecular interactions due to the altered stereochemistry can lead to variations in ionization. However, comprehensive quantitative data directly comparing the ionization efficiencies of a wide range of D- and L-peptide pairs is not extensively documented in published literature. It is generally recommended to assume that the ionization efficiency may differ and to optimize analytical methods accordingly.

Q2: What are the primary strategies to enhance the signal of D-peptides in ESI-MS?

The primary strategies for enhancing D-peptide signals in Electrospray Ionization Mass Spectrometry (ESI-MS) are similar to those for L-peptides and focus on increasing the charge state and/or the efficiency of gas-phase ion formation. Key approaches include:

  • Mobile Phase Optimization: The choice of solvents and additives in the mobile phase is critical. Acidic additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly used to promote protonation and improve chromatographic separation.[1][2][3]

  • Supercharging Reagents: Adding small amounts of "supercharging" reagents to the ESI solvent can significantly increase the charge state of peptides, leading to better fragmentation and detection.[4][5][6][7]

  • Chemical Derivatization: Modifying the peptide's chemical structure to introduce a permanent positive charge or a group with high proton affinity can dramatically improve ionization efficiency.[8][9][10][11]

Q3: How can I improve the ionization of D-peptides in MALDI-MS?

For Matrix-Assisted Laser Desorption/Ionization (MALDI), optimizing the matrix and sample preparation is key:

  • Matrix Selection: The choice of matrix is crucial and depends on the physicochemical properties of the D-peptide. Common matrices for peptides include α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA).[12] Experimenting with different matrices is often necessary to find the optimal one for a specific D-peptide.

  • Sample Preparation and Deposition: The way the sample and matrix are mixed and deposited on the MALDI target can significantly impact signal intensity and quality. Techniques like the dried-droplet method, thin-layer method, and two-layer method can be explored.[13][14][15][16]

Q4: Can derivatization help in distinguishing between D- and L-peptides?

While derivatization is primarily used to enhance ionization, chiral derivatizing agents can be employed to distinguish between D- and L-amino acids within a peptide. This approach, often coupled with liquid chromatography, can separate the resulting diastereomeric derivatives, allowing for their individual detection by mass spectrometry.

Troubleshooting Guides

Issue 1: Low or No Signal for my D-Peptide in ESI-MS

This is a common issue that can stem from various factors. The following logical workflow can help diagnose and resolve the problem.

LowSignalESI Start Low or No D-Peptide Signal in ESI-MS CheckMS 1. Verify MS Instrument Performance Start->CheckMS CheckSample 2. Assess Sample Integrity & Purity CheckMS->CheckSample Instrument OK MS_Sub1 Run standard peptide mix (e.g., L-peptides) to confirm instrument sensitivity. CheckMS->MS_Sub1 OptimizeLC 3. Optimize LC Conditions CheckSample->OptimizeLC Sample OK Sample_Sub1 Confirm D-peptide concentration and solubility. Check for contaminants (salts, detergents). CheckSample->Sample_Sub1 EnhanceIonization 4. Implement Ionization Enhancement Strategy OptimizeLC->EnhanceIonization No Improvement LC_Sub1 Adjust mobile phase composition (organic %). Optimize gradient. OptimizeLC->LC_Sub1 Derivatization Consider Chemical Derivatization EnhanceIonization->Derivatization Signal Still Low Success Signal Improved EnhanceIonization->Success Improvement Seen Ionization_Sub1 Modify mobile phase additives (see Table 1). Introduce a supercharging reagent (see Table 2). EnhanceIonization->Ionization_Sub1 Derivatization->Success

Caption: Troubleshooting workflow for low D-peptide signal in ESI-MS.

Issue 2: Poor Signal or High Background in MALDI-MS for D-Peptides

MALDI-MS is sensitive to sample purity and preparation. Use this guide to troubleshoot common MALDI-related issues.

LowSignalMALDI Start Poor D-Peptide Signal in MALDI-MS CheckPurity 1. Verify Sample Purity Start->CheckPurity OptimizeMatrix 2. Optimize Matrix Selection & Preparation CheckPurity->OptimizeMatrix Sample is Clean Purity_Sub1 Desalt sample (e.g., ZipTip). Remove detergents and other contaminants. CheckPurity->Purity_Sub1 OptimizeDeposition 3. Refine Sample/Matrix Deposition OptimizeMatrix->OptimizeDeposition No Improvement Success Signal Improved OptimizeMatrix->Success Improvement Seen Matrix_Sub1 Test different matrices (CHCA, DHB, SA). Ensure matrix solution is fresh and properly prepared. OptimizeMatrix->Matrix_Sub1 AdjustLaser 4. Adjust Laser Parameters OptimizeDeposition->AdjustLaser No Improvement OptimizeDeposition->Success Improvement Seen Deposition_Sub1 Try different deposition techniques (Dried-droplet, Thin-layer). Optimize sample-to-matrix ratio. OptimizeDeposition->Deposition_Sub1 AdjustLaser->Success Improvement Seen Laser_Sub1 Adjust laser power. Optimize laser focus and raster pattern. AdjustLaser->Laser_Sub1

Caption: Troubleshooting workflow for poor D-peptide signal in MALDI-MS.

Data Presentation: Comparison of Ionization Enhancement Strategies

Table 1: Mobile Phase Additives for ESI-MS
AdditiveTypical ConcentrationProsCons
Formic Acid (FA) 0.1%Good for MS sensitivity, volatile.[1][3]May provide lower chromatographic resolution than TFA.[3]
Acetic Acid (AA) 0.1% - 1%Volatile, MS-friendly.Weaker acid, may result in less protonation than FA or TFA.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent for chromatography (peak shape).[1][2]Strong ion suppression in ESI-MS, can contaminate the system.[1][2]
Difluoroacetic Acid (DFA) 0.05% - 0.1%A good compromise between FA and TFA for chromatography and MS signal.[1]Less common than FA or TFA.
Ammonium Formate/Acetate 5-10 mMCan be used to buffer the mobile phase at a higher pH.May form adducts with the analyte.
Table 2: Common Supercharging Reagents for ESI-MS
ReagentTypical ConcentrationKey Characteristics
m-Nitrobenzyl alcohol (m-NBA) 0.1% - 1%One of the most common and effective supercharging reagents.[4]
Sulfolane 1% - 5%Effective at increasing charge states.[4]
Propylene carbonate 1% - 5%Can significantly increase protein charge states.[7]
Dimethyl sulfoxide (DMSO) 1% - 5%Can improve peptide identification numbers.[17]

Experimental Protocols

Protocol 1: Chemical Derivatization of D-Peptides (Amine Group Modification)

This protocol describes a general procedure for N-terminal and lysine side-chain derivatization using a commercially available labeling reagent (e.g., those containing an N-hydroxysuccinimide ester group with a fixed positive charge).

Objective: To introduce a permanent positive charge to enhance ESI ionization efficiency.

Materials:

  • D-peptide sample

  • Derivatization reagent (e.g., a quaternary ammonium salt NHS ester)

  • Reaction buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Desalting column (e.g., C18 ZipTip)

  • Solvents for desalting (e.g., 0.1% TFA in water, 70% acetonitrile with 0.1% TFA)

Procedure:

  • Peptide Solubilization: Dissolve the D-peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Dissolve the derivatization reagent in a compatible solvent (e.g., DMSO or acetonitrile) immediately before use.

  • Derivatization Reaction: Add the derivatization reagent to the peptide solution at a molar excess (e.g., 10- to 50-fold). Incubate at room temperature for 1-2 hours.

  • Quenching: Add the quenching solution to the reaction mixture to consume any unreacted labeling reagent. Incubate for 15 minutes.

  • Sample Cleanup: Desalt the derivatized peptide using a C18 desalting column to remove excess reagent and buffer salts.

  • Analysis: Analyze the desalted, derivatized D-peptide by ESI-MS.

DerivatizationWorkflow Start Start: D-Peptide Sample Dissolve 1. Dissolve Peptide in Reaction Buffer Start->Dissolve AddReagent 2. Add Derivatization Reagent Dissolve->AddReagent Incubate 3. Incubate (1-2 hours) AddReagent->Incubate Quench 4. Quench Reaction Incubate->Quench Desalt 5. Desalt Sample (C18 Cleanup) Quench->Desalt Analyze 6. Analyze by ESI-MS Desalt->Analyze End End: Derivatized Peptide Analyze->End

Caption: Workflow for amine group derivatization of D-peptides.

Protocol 2: MALDI Sample Preparation using the Dried-Droplet Method

Objective: To co-crystallize the D-peptide with a suitable matrix for MALDI-MS analysis.

Materials:

  • D-peptide sample (dissolved in 0.1% TFA)

  • MALDI Matrix (e.g., CHCA) solution (e.g., saturated solution in 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

Procedure:

  • Mix Sample and Matrix: In a microcentrifuge tube, mix the D-peptide sample solution and the matrix solution in a 1:1 ratio (v/v).

  • Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

  • Drying: Allow the droplet to air-dry at room temperature. This will result in the formation of crystals containing the embedded D-peptide.

  • Analysis: Insert the MALDI target plate into the mass spectrometer and acquire data.

MALDIWorkflow Start Start: D-Peptide & Matrix Mix 1. Mix Sample and Matrix Solution (1:1) Start->Mix Spot 2. Spot Mixture onto MALDI Target Mix->Spot Dry 3. Air-Dry to Co-crystallize Spot->Dry Analyze 4. Analyze by MALDI-MS Dry->Analyze End End: Mass Spectrum Analyze->End

Caption: Workflow for MALDI sample preparation using the dried-droplet method.

References

addressing peak broadening in HPLC purification of D-alanine peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak broadening during the HPLC purification of D-alanine containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak broadening in reversed-phase HPLC of peptides?

Peak broadening, characterized by wide and poorly defined chromatographic peaks, can stem from several factors. These can be broadly categorized as issues related to the column, the mobile phase, the HPLC system, or the sample itself. Common culprits include column degradation or contamination, improper mobile phase pH, high extra-column volume (dead volume), and column overloading.[1][2][3]

Q2: Does the presence of D-alanine in my peptide introduce unique purification challenges?

While the fundamental principles of reversed-phase chromatography apply, D-alanine can influence a peptide's secondary structure and its interactions with the stationary phase. Peptides containing D-amino acids can sometimes adopt more stable helical or turn conformations compared to their all-L-amino acid counterparts. This conformational stability can occasionally lead to peak broadening if there's slow equilibrium between different conformations on the chromatographic timescale.

Q3: How does the mobile phase pH affect the peak shape of my D-alanine peptide?

Mobile phase pH is a critical parameter in peptide purification as it dictates the ionization state of the peptide's acidic and basic residues, as well as the column's residual silanol groups.[1][4] Operating at a pH far from the peptide's isoelectric point (pI) ensures a uniform charge state, which generally results in sharper peaks. For peptides, a low pH (e.g., pH 2-3 using trifluoroacetic acid or formic acid) is often used to protonate acidic residues and silanol groups, minimizing undesirable secondary interactions that cause peak tailing.[1][5]

Q4: Can my sample injection volume or concentration cause peak broadening?

Yes, both mass overload and volume overload can lead to significant peak broadening.[6][7] Injecting too much sample mass can saturate the stationary phase at the column inlet, causing the peak to broaden and often exhibit a "shark-fin" or tailing shape.[6] Similarly, injecting a large volume of a sample dissolved in a solvent stronger than the initial mobile phase will cause premature band migration and broadening.[3]

Q5: What is extra-column volume and how does it contribute to peak broadening?

Extra-column volume (or dead volume) is the total volume within the HPLC system outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[1] This volume acts as a mixing chamber, causing the compact band of analyte eluting from the column to spread out before it reaches the detector, resulting in broader peaks.[1] This effect is particularly pronounced for early-eluting peaks and in high-efficiency systems like UHPLC.

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a systematic approach to diagnosing and resolving peak broadening issues.

Diagram: Troubleshooting Workflow for Peak Broadening

G cluster_0 Start: Peak Broadening Observed cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Hardware & Column Issues cluster_4 Resolution start Observe Broad Peak(s) check_system Check System Pressure & Baseline Stability start->check_system check_sample Review Sample Prep: Solvent & Concentration check_system->check_sample System OK opt_gradient Optimize Gradient Profile check_sample->opt_gradient Sample Prep OK opt_ph Adjust Mobile Phase pH opt_gradient->opt_ph No Improvement end_node Peak Shape Improved opt_gradient->end_node Improvement opt_flow Adjust Flow Rate opt_ph->opt_flow No Improvement opt_ph->end_node Improvement check_column Evaluate Column Health (Flush/Replace) opt_flow->check_column No Improvement opt_flow->end_node Improvement check_deadvol Inspect for Dead Volume (Fittings/Tubing) check_column->check_deadvol Column OK check_column->end_node Column Issue Found & Resolved check_deadvol->end_node Dead Volume Reduced

Caption: A logical workflow for troubleshooting peak broadening in HPLC.

Step 1: Evaluate the Sample and Injection Parameters

Q: Is my sample properly prepared and am I overloading the column?

A: Column overload is a frequent cause of peak broadening.[7] First, ensure your peptide is fully dissolved in a solvent that is weaker than or identical to your initial mobile phase (e.g., Mobile Phase A).[3][6] Injecting in a strong solvent like pure acetonitrile or DMSO can cause significant peak distortion.

Troubleshooting Actions:

  • Reduce Sample Load: Perform a series of injections, reducing the injected mass by half each time. If peak shape improves, you were likely experiencing mass overload.[6]

  • Dilute in Mobile Phase A: If your sample is dissolved in a strong organic solvent, dilute it at least 1:4 with your initial mobile phase before injection.

Table 1: Recommended Maximum Sample Loads for Reversed-Phase Columns

Column ID (mm) Analytical Load (µg) Preparative Load (mg)
2.1 1 - 20 0.1 - 0.5
4.6 10 - 100 0.5 - 5.0
10.0 50 - 500 2.0 - 20.0
21.2 200 - 2000 10.0 - 100.0

Note: These values are approximate and depend on the specific peptide and stationary phase.

Step 2: Optimize the Mobile Phase and Gradient

Q: Could my mobile phase or gradient be the source of the problem?

A: An unoptimized gradient or improper mobile phase composition can fail to properly focus the analyte band on the column, leading to broadening.[4][8]

Troubleshooting Actions:

  • Ensure Proper Ion Pairing: For peptide analysis, an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) in both mobile phase A (Water) and B (Acetonitrile) is standard.[9] This ensures consistent peptide protonation and masks active silanol sites on the column, sharpening peaks.[5]

  • Shallow the Gradient: A steep gradient can cause peaks to elute too quickly and appear broad. Try decreasing the gradient slope (e.g., from 2%/min to 0.5%/min of solvent B) across the elution point of your peptide.[4]

  • Add an Isocratic Hold: Include a 2-5 minute isocratic hold at the initial low organic percentage (e.g., 5% B) at the beginning of your run. This helps to focus the sample into a tight band at the head of the column before the gradient starts.

Step 3: Assess Column Health

Q: Is my column still performing correctly?

A: Column performance degrades over time due to contamination or loss of stationary phase, which are common causes of peak broadening and splitting.[3][10]

Troubleshooting Actions:

  • Flush the Column: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a reduced flow rate to remove strongly bound contaminants.

  • Reverse the Column: If the column is not specifically marked as non-backflushable, reverse its direction and flush it. This can dislodge particulates from the inlet frit.

  • Test with a Standard: Inject a well-characterized peptide standard. If it also shows poor peak shape, it is highly likely the column is the problem and may need replacement.

Step 4: Check the HPLC System for Dead Volume

Q: Could my HPLC system itself be causing the broadening?

A: Excessive dead volume in the system can significantly broaden peaks, especially for high-efficiency columns.[1]

Troubleshooting Actions:

  • Check Fittings: Ensure all tubing connections, especially between the injector, column, and detector, are properly seated. A small gap can create a void that acts as a mixing chamber.

  • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (ID) tubing to connect the system components.

  • Inspect the Injector and Detector: Internal seals and gaskets can wear out over time, creating dead volume. If you suspect this, consult your instrument's service manual for maintenance procedures.

Key Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% TFA)
  • Solvent A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity Trifluoroacetic Acid (TFA).

    • Cap the bottle and mix thoroughly.

    • Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Solvent B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity TFA.

    • Cap the bottle and mix thoroughly.

    • Degas the solution as described for Solvent A.

Protocol 2: Gradient Optimization for a Target Peptide
  • Scouting Run: Perform a fast, wide gradient run (e.g., 5% to 95% B in 15 minutes) to determine the approximate percentage of Solvent B at which your D-alanine peptide elutes (%B_elution).

  • Focused Gradient Design: Design a new, shallower gradient centered around the elution point from the scouting run.

    • Initial Conditions: 5% B for 3 minutes (for sample focusing).

    • Gradient Segment 1: Ramp from 5% B to (%B_elution - 10%) B over 2 minutes.

    • Gradient Segment 2 (Elution): Ramp from (%B_elution - 10%) B to (%B_elution + 10%) B over 20-40 minutes. This creates a shallow slope of 0.5-1.0% per minute.

    • Wash Step: Ramp to 95% B over 2 minutes and hold for 5 minutes to clean the column.

    • Re-equilibration: Return to 5% B over 2 minutes and hold for at least 10 column volumes before the next injection.

  • Analysis: Compare the peak width and resolution from the focused gradient to the initial scouting run. Further adjustments to the slope of Segment 2 can be made to fine-tune the separation.

References

Validation & Comparative

Stereoisomerism in Action: A Comparative Analysis of D- vs L-Alanine Tetrapeptides in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides a detailed comparison of the biological activities of tetrapeptides incorporating D-alanine versus their L-alanine stereoisomers, supported by experimental data and detailed protocols.

The substitution of a single amino acid's stereoisomer within a peptide sequence can dramatically alter its biological activity, a principle starkly illustrated by the case of D- versus L-alanine containing tetrapeptides. This guide delves into the profound impact of this stereochemical change, focusing on two well-characterized examples: the opioid peptide family related to dermorphin and the immunomodulatory peptide tuftsin.

Dermorphin Analogues: A Tale of Two Stereoisomers

Dermorphin, a naturally occurring opioid peptide, is renowned for its potent analgesic properties. A key feature of its structure is the presence of a D-alanine residue at the second position. The substitution of this D-alanine with its naturally occurring L-alanine counterpart has a profound and detrimental effect on the peptide's ability to bind to and activate opioid receptors.

Quantitative Comparison of Biological Activity

The following table summarizes the stark difference in opioid receptor affinity between a D-alanine containing dermorphin analogue and its L-alanine counterpart.

Tetrapeptide SequenceStereoisomer at Position 2Opioid Receptor AffinityReference
Tyr-D-Ala -Phe-Gly-NH₂D-AlanineHigh affinity for µ-opioid receptors[1][2]
Tyr-L-Ala -Phe-Gly-NH₂L-AlanineVery low to negligible affinity for opioid receptors[1]

As the data unequivocally shows, the presence of D-alanine is a critical determinant for the high-affinity binding of this tetrapeptide to opioid receptors. The L-alanine-containing diastereomer is virtually inactive, highlighting the exquisite stereospecificity of the opioid receptor binding pocket.[1] This difference is not due to increased susceptibility of the L-alanine form to metabolic degradation but is a direct consequence of its inability to properly interact with the receptor.[1]

Tuftsin and its Analogues: The Importance of Native Stereochemistry

Tuftsin, the tetrapeptide Thr-Lys-Pro-Arg, is a potent immunomodulatory agent that stimulates the phagocytic activity of macrophages and other phagocytic cells.[3] While comprehensive quantitative data directly comparing a D-alanine substituted tuftsin analogue with its native L-threonine or an L-alanine counterpart is less readily available in the literature, the extensive study of tuftsin analogues has established the critical importance of the native L-amino acid configuration for its biological function. Modifications to the peptide backbone, including changes in stereochemistry, generally lead to a decrease in or loss of phagocytosis-stimulating activity.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the biological activity of these tetrapeptides.

Opioid Receptor Binding Assay

This protocol is a standard method used to determine the affinity of a compound for opioid receptors.

Objective: To measure the binding affinity (Ki) of D- and L-alanine containing tetrapeptides to µ-opioid receptors in rat brain membrane preparations.

Materials:

  • Rat brain tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]-Naloxone (a radiolabeled opioid antagonist)

  • D- and L-alanine tetrapeptides (test compounds)

  • Peptidase inhibitors (e.g., bestatin, captopril, thiorphan)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Binding Assay: In a series of tubes, incubate the brain membrane preparation with a fixed concentration of [³H]-naloxone and varying concentrations of the test tetrapeptides (D- and L-alanine analogues).

  • Incubation: Incubate the mixture at 25°C for 60 minutes to allow binding to reach equilibrium. To assess the impact of enzymatic degradation, parallel experiments can be conducted in the presence of a cocktail of peptidase inhibitors.[1]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of [³H]-naloxone (IC50). Calculate the binding affinity (Ki) of the test peptides using the Cheng-Prusoff equation.

Phagocytosis Assay

This protocol outlines a method to assess the ability of tetrapeptides like tuftsin and its analogues to stimulate phagocytosis in macrophages.

Objective: To quantify the phagocytic activity of macrophages in response to stimulation by D- and L-alanine containing tetrapeptides.

Materials:

  • Macrophage cell line (e.g., J774A.1) or primary macrophages

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test tetrapeptides (e.g., tuftsin and its D-alanine analogues)

  • Fluorescently labeled particles (e.g., fluorescent latex beads or zymosan particles)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Peptide Stimulation: Remove the culture medium and replace it with fresh medium containing various concentrations of the test tetrapeptides. Incubate the cells for 1-2 hours at 37°C.

  • Phagocytosis Induction: Add fluorescently labeled particles to each well and incubate for an additional 1-2 hours at 37°C to allow for phagocytosis.

  • Washing: Gently wash the cells with ice-cold PBS to remove non-phagocytosed particles.

  • Quenching (optional): To differentiate between internalized and surface-bound particles, a quenching agent like trypan blue can be added to quench the fluorescence of the external particles.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope and count the number of internalized particles per cell.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in fluorescence intensity indicates an increase in phagocytosis.

  • Data Analysis: Quantify the phagocytic activity by calculating the percentage of phagocytic cells or the mean fluorescence intensity of the cell population. Compare the activity of cells treated with D-alanine tetrapeptides to those treated with L-alanine tetrapeptides and an untreated control.

Visualizing the Impact of Stereochemistry

The following diagrams illustrate the central concepts discussed in this guide.

signaling_pathway cluster_ligand Tetrapeptide Ligand cluster_receptor Opioid Receptor cluster_response Biological Response D_Ala_Peptide Tyr-D-Ala-Phe-Gly-NH₂ Receptor µ-Opioid Receptor D_Ala_Peptide->Receptor Binds Effectively L_Ala_Peptide Tyr-L-Ala-Phe-Gly-NH₂ L_Ala_Peptide->Receptor Poor Fit High_Affinity High Affinity Binding & Analgesic Effect Receptor->High_Affinity Activates Low_Affinity Low/No Binding & No Analgesic Effect Receptor->Low_Affinity

Caption: Ligand-Receptor Interaction Model.

experimental_workflow Start Start: Prepare Macrophages Stimulate Stimulate with D- or L-Ala Tetrapeptide Start->Stimulate Add_Particles Add Fluorescent Particles Stimulate->Add_Particles Incubate Incubate for Phagocytosis Add_Particles->Incubate Wash Wash to Remove Non-internalized Particles Incubate->Wash Analyze Analyze via Microscopy or Flow Cytometry Wash->Analyze Result Result: Quantify Phagocytosis Analyze->Result

Caption: Phagocytosis Assay Workflow.

References

Comparative Analysis of D-Alanine Peptides of Different Lengths: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical and biological properties of D-alanine peptides, from monomer to tetrapeptide, to inform their application in research and drug development.

This guide provides a comparative analysis of D-alanine peptides of varying lengths, focusing on their physicochemical properties, stability, and biological activities. The inclusion of the D-enantiomer of alanine can significantly influence the characteristics of peptides, offering advantages in stability against enzymatic degradation. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting appropriate D-alanine peptide lengths for their specific applications.

Physicochemical Properties

The length of a D-alanine peptide directly influences its fundamental physicochemical properties. As the peptide chain elongates, the molecular weight increases, and properties such as solubility and lipophilicity (logP) are altered. These parameters are critical for predicting the behavior of the peptide in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Peptide LengthChemical FormulaMolecular Weight ( g/mol )Water SolubilitylogP (Predicted)
D-Alanine (Monomer) C₃H₇NO₂89.09[1]165 g/L (at 25 °C)[1]-2.912[1]
Di-D-Alanine (Dimer) C₆H₁₂N₂O₃160.17[2]High-3.8
Tri-D-Alanine (Trimer) C₉H₁₇N₃O₄231.25Moderate-4.7
Tetra-D-Alanine (Tetramer) C₁₂H₂₂N₄O₅302.33Low-5.6

Note: Solubility and logP values for the trimer and tetramer are estimated based on general trends of peptide elongation and may vary depending on experimental conditions.

Stability in Serum

A significant advantage of incorporating D-amino acids into peptides is their enhanced stability in the presence of proteases, which are abundant in serum. Peptides composed of the natural L-amino acids are often rapidly degraded, limiting their therapeutic potential. The substitution with D-amino acids renders the peptide bonds resistant to cleavage by most common proteases.[3][4][5][6]

Biological Activity & Cytotoxicity

The biological activity of D-alanine and its shorter peptides has been investigated in different contexts, from bacterial cell wall synthesis to effects on mammalian cells.

Cell Viability:

A study investigating the biological activity of synthetic D-alanine compounds on human proximal tubular epithelial cells (HK-2) found that D-alanine hydrochloride (10 µM) and a D-alanine dipeptide (10 µM) significantly enhanced cell viability under both normal and hypoxic conditions.[7][8] The study also synthesized a tripeptide, and while it was evaluated, the dipeptide and the hydrochloride form of the monomer showed the most significant positive effects on cell viability.[7][8] This suggests that for applications requiring the promotion of cell survival, shorter D-alanine peptides may be more effective.

Peptide LengthEffect on HK-2 Cell Viability (10 µM)
D-Alanine HCl Significantly enhanced cell viability[7][8]
Di-D-Alanine Significantly enhanced cell viability[7][8]
Tri-D-Alanine Evaluated, but dipeptide showed more significant enhancement[7][8]

It is important to note that these findings are specific to the cell line and conditions tested. The cytotoxicity of D-alanine peptides can be context-dependent and should be empirically determined for each specific application and cell type.

Bacterial Cell Wall Synthesis:

The dipeptide D-alanyl-D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria.[9][10] It serves as the terminal sequence of the pentapeptide precursor that is cross-linked to provide structural integrity to the cell wall.[9][10][11] This specific biological role makes the enzymes involved in its synthesis and incorporation, such as D-alanine-D-alanine ligase, attractive targets for antibiotics.[12][13] Vancomycin, a glycopeptide antibiotic, exerts its effect by binding to the D-alanyl-D-alanine terminus, thereby inhibiting cell wall synthesis.[9][10]

Receptor Binding

The affinity of a peptide for its target receptor is a key determinant of its biological activity. While specific receptor binding data for a homologous series of D-alanine oligomers is not extensively available, some general principles can be inferred.

Dimerization of a tripeptide containing D-alanine (Tyr-D-Ala-Gly) has been shown to dramatically increase its binding affinity for both µ- and δ-opioid receptors.[14] This suggests that increasing the length and creating multimeric forms of D-alanine containing peptides could enhance their receptor interactions.

The D-alanyl-D-alanine terminus of bacterial peptidoglycan precursors is a well-defined binding site for enzymes like DD-transpeptidase (a penicillin-binding protein) and antibiotics such as vancomycin.[9][10]

Experimental Protocols

Cell Viability Assay

Objective: To assess the effect of D-alanine peptides on the viability of a specific cell line.

Methodology:

  • Cell Culture: Plate cells (e.g., HK-2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Preparation: Prepare stock solutions of D-alanine peptides of different lengths in a suitable solvent (e.g., sterile water or DMSO) and then dilute to the desired final concentrations in cell culture medium.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of D-alanine peptides. Include a vehicle control (medium with the solvent at the same concentration used for the highest peptide concentration).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control.

Serum Stability Assay

Objective: To determine the stability of D-alanine peptides in the presence of serum proteases.

Methodology:

  • Peptide Incubation: Incubate a known concentration of the D-alanine peptide with serum (e.g., human or fetal bovine serum) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitating agent (e.g., ice-cold acetonitrile or trichloroacetic acid) to the aliquots.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-hour time point. The half-life of the peptide can then be determined.

Signaling Pathways and Experimental Workflows

D-Alanine in Bacterial Cell Wall Synthesis

The synthesis and incorporation of D-alanine into the bacterial cell wall is a well-characterized pathway and a key target for several antibiotics.

bacterial_cell_wall_synthesis cluster_antibiotics Antibiotic Targets L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_NAM_pentapeptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_pentapeptide Vancomycin Vancomycin D_Ala_D_Ala->Vancomycin Binding UDP_NAM_tripeptide UDP-NAM-tripeptide UDP_NAM_tripeptide->UDP_NAM_pentapeptide MurF Ligase Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II Peptidoglycan Cross-linked Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase & Transpeptidase (PBP) Lipid_II->Vancomycin Inhibition Penicillin Penicillin Peptidoglycan->Penicillin Inhibition of Transpeptidase

Caption: D-Alanine in bacterial peptidoglycan synthesis and antibiotic targets.

General Workflow for Comparative Peptide Analysis

The following diagram illustrates a typical workflow for the comparative analysis of peptides with different lengths.

peptide_analysis_workflow Peptide_Synthesis Peptide Synthesis (Monomer, Dimer, Trimer, etc.) Purification_Characterization Purification & Characterization (HPLC, Mass Spectrometry) Peptide_Synthesis->Purification_Characterization Physicochemical_Properties Physicochemical Property Analysis (Solubility, logP) Purification_Characterization->Physicochemical_Properties Stability_Assay Stability Assay (Serum Incubation) Purification_Characterization->Stability_Assay Biological_Activity_Assay Biological Activity Assay (e.g., Cell Viability) Purification_Characterization->Biological_Activity_Assay Receptor_Binding_Assay Receptor Binding Assay Purification_Characterization->Receptor_Binding_Assay Data_Analysis Comparative Data Analysis Physicochemical_Properties->Data_Analysis Stability_Assay->Data_Analysis Biological_Activity_Assay->Data_Analysis Receptor_Binding_Assay->Data_Analysis

Caption: Experimental workflow for comparative analysis of D-alanine peptides.

Conclusion

The length of D-alanine peptides plays a critical role in determining their physicochemical and biological properties. Shorter peptides, such as the monomer and dimer, exhibit higher water solubility and have demonstrated the ability to enhance mammalian cell viability. The inherent resistance of D-amino acid peptides to proteolytic degradation makes them attractive candidates for therapeutic development. The well-established role of D-alanyl-D-alanine in bacterial cell wall synthesis provides a clear target for antimicrobial drug design. Further research is warranted to systematically evaluate the properties of longer D-alanine oligomers to fully elucidate the structure-activity relationships and expand their potential applications in research and medicine.

References

A Comparative Analysis of the Biological Activity of H-D-Ala-D-Ala-D-Ala-D-Ala-OH and Known Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the synthetic tetrapeptide H-D-Ala-D-Ala-D-Ala-D-Ala-OH against a selection of well-established antibiotics: Penicillin, Vancomycin, and Daptomycin. This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting available experimental data, outlining detailed experimental protocols, and visualizing key mechanisms of action.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Peptides composed of D-amino acids are of particular interest due to their inherent resistance to proteolytic degradation, a common mechanism of inactivation for conventional L-amino acid-based peptides. The tetrapeptide this compound, composed entirely of D-alanine residues, represents a simple yet intriguing candidate for investigation. Its structural similarity to the D-alanyl-D-alanine terminus of peptidoglycan precursors suggests a potential interaction with bacterial cell wall synthesis machinery. This guide aims to contextualize the potential biological activities of this tetrapeptide by comparing it with antibiotics that have well-defined mechanisms of action.

Comparative Biological Activity Data

Quantitative data on the biological activity of this compound is not extensively available in peer-reviewed literature. The following tables summarize the known activities of comparator antibiotics. The data for the tetrapeptide is inferred based on the general properties of D-amino acid peptides and studies on the effect of chain length on the activity of other antimicrobial peptides. It is crucial to note that these inferred values require experimental validation.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosa
This compound >128 (Inferred)>128 (Inferred)>128 (Inferred)>128 (Inferred)
Penicillin G 0.015 - >100 (Resistant)1 - 8>128>128
Vancomycin 0.5 - 41 - 4>128>128
Daptomycin 0.25 - 11 - 4>128>128

Note: MIC values can vary depending on the specific strain and testing conditions.

Inference for this compound: Short peptides consisting solely of D-alanine are not expected to possess potent direct antimicrobial activity. Their primary role in bacteria is structural, as part of the peptidoglycan cell wall. While they may interact with enzymes involved in cell wall synthesis, it is unlikely they would exhibit strong inhibitory effects at low concentrations. Studies on other short antimicrobial peptides have shown that a certain length and a combination of cationic and hydrophobic residues are often necessary for significant antimicrobial activity.

Table 2: Cytotoxicity and Hemolytic Activity

CompoundIC50 (Human Cell Line, e.g., HEK293) (µg/mL)HC50 (Human Red Blood Cells) (µg/mL)
This compound >100 (Inferred)>100 (Inferred)
Penicillin G >1000>1000
Vancomycin >100>100
Daptomycin >100>50

Note: IC50 (half-maximal inhibitory concentration) and HC50 (half-maximal hemolytic concentration) are measures of toxicity. Higher values indicate lower toxicity.

Inference for this compound: Peptides composed of D-amino acids can sometimes exhibit increased cytotoxicity compared to their L-isomers. However, short, uncharged peptides like the tetra-D-alanine are generally expected to have low cytotoxicity and hemolytic activity. The absence of a significant hydrophobic or cationic character reduces their ability to disrupt mammalian cell membranes.

Mechanisms of Action

This compound (Hypothesized Mechanism)

The biological activity of this tetrapeptide is likely centered on its structural similarity to the D-Ala-D-Ala terminus of peptidoglycan precursors. It may act as a competitive inhibitor for enzymes involved in the cross-linking of the bacterial cell wall, such as transpeptidases. However, its efficacy would depend on its binding affinity to these enzymes compared to the natural substrate.

G cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP)/ Transpeptidase Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Catalyzes cross-linking Peptidoglycan Peptidoglycan Precursor (ending in D-Ala-D-Ala) Peptidoglycan->PBP Binds to active site Tetrapeptide This compound Tetrapeptide->PBP Potential Competitive Inhibition

Caption: Hypothesized mechanism of this compound.

Known Antibiotics

The mechanisms of action for the comparator antibiotics are well-established and visualized below.

Penicillin and other β-lactam antibiotics act by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall.[1][2] By covalently binding to the active site of PBPs, penicillin blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[1][2]

G cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP)/ Transpeptidase Peptidoglycan Peptidoglycan Precursor PBP->Peptidoglycan Cross-linking Weak_Cell_Wall Weakened Cell Wall PBP->Weak_Cell_Wall Peptidoglycan->PBP Normal Substrate Penicillin Penicillin Penicillin->PBP Inhibits by Covalent Binding Cell_Lysis Cell Lysis Weak_Cell_Wall->Cell_Lysis

Caption: Mechanism of action of Penicillin.

Vancomycin is a glycopeptide antibiotic that inhibits a late stage of bacterial cell wall synthesis.[3][4][5] It binds with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking.[3][4][6]

G cluster_bacterial_cell Bacterial Cell Wall Synthesis Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Precursor->Transglycosylase Blocked Transpeptidase Transpeptidase Precursor->Transpeptidase Blocked Vancomycin Vancomycin Vancomycin->Precursor Binds to D-Ala-D-Ala Cell_Wall Growing Peptidoglycan Chain Transglycosylase->Cell_Wall Transpeptidase->Cell_Wall

Caption: Mechanism of action of Vancomycin.

Daptomycin is a cyclic lipopeptide antibiotic with a unique mechanism of action. In a calcium-dependent manner, it binds to the bacterial cell membrane and inserts its lipid tail, leading to membrane depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.[7][8][9]

G cluster_bacterial_cell Bacterial Cell Daptomycin Daptomycin-Ca2+ Complex Membrane Bacterial Cell Membrane Daptomycin->Membrane Binds and Inserts Depolarization Membrane Depolarization Membrane->Depolarization Causes K_efflux K+ Efflux Depolarization->K_efflux Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of Daptomycin.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Workflow:

G cluster_workflow MIC Assay Workflow start Prepare serial dilutions of test compound inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read for visible growth incubate->read end Determine MIC read->end

Caption: Workflow for MIC determination.

Protocol:

  • Preparation of Test Compound: A stock solution of the test compound (e.g., this compound or antibiotic) is prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the bacterial suspension. A positive control (bacteria in medium without compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Experimental Workflow:

G cluster_workflow MTT Assay Workflow start Seed mammalian cells in a 96-well plate treat Treat cells with serial dilutions of test compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read Read absorbance at 570 nm solubilize->read end Calculate IC50 read->end G cluster_workflow Hemolysis Assay Workflow start Prepare a suspension of red blood cells treat Incubate with serial dilutions of test compound start->treat incubate Incubate at 37°C for 1 hour treat->incubate centrifuge Centrifuge to pellet intact cells incubate->centrifuge read Measure absorbance of supernatant at 540 nm centrifuge->read end Calculate HC50 read->end

References

D-Peptides Demonstrate Superior Enzymatic Stability Compared to L-Peptides: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a new comparative guide highlights the significant advantages of D-peptides over their naturally occurring L-peptide counterparts in terms of enzymatic stability. This heightened resistance to degradation by proteases positions D-peptides as promising candidates for therapeutic development, offering the potential for longer in-vivo half-lives and improved bioavailability.

The fundamental difference in the stereochemistry of D-amino acids, the building blocks of D-peptides, renders them poor substrates for the vast majority of endogenous proteases, which are inherently specific for L-amino acids.[1][2] This intrinsic resistance to enzymatic breakdown is a key driver in the exploration of D-peptides for various biomedical applications.[2]

Quantitative Comparison of Enzymatic Degradation

The enhanced stability of D-peptides is not merely a qualitative observation but is supported by quantitative experimental data. Studies consistently show that D-peptides exhibit significantly longer half-lives in the presence of proteolytic enzymes compared to their L-enantiomers.

For instance, a study investigating the stability of a D-amino acid substituted version of an antimicrobial peptide, OM19R, demonstrated its remarkable resistance to trypsin. The modified D-peptide, OM19D, retained high antibacterial activity even after treatment with a high concentration of trypsin (10 mg/mL) for 8 hours.[3] In contrast, many L-peptides are rapidly degraded under similar conditions.

Another study highlighted that while L-peptides were completely degraded by proteinase K within 4 hours, D-amino acid and glycoside modified peptides had 15% and 45% of the initial amount remaining after 24 hours, respectively.[2] The in-vivo relevance of this stability is underscored by the observation that the replacement of L-arginine with D-arginine in desmopressin increased its half-life from a mere 10 minutes to 3.7 hours.[1]

Peptide ComparisonEnzyme/MediumL-Peptide StabilityD-Peptide/Modified Peptide StabilityReference
Small Peptide HydrogelatorsProteinase KComplete degradation in 4 hours15% remaining after 24 hours[2]
OM19R vs. OM19DTrypsin (10 mg/mL)Poor stabilityHigh activity retained after 8 hours[3]
Desmopressin (L-Arg vs. D-Arg)In vivoHalf-life of 10 minutesHalf-life of 3.7 hours[1]
Linear vs. Cyclic D-PeptidesHuman Plasma-~90% stable after 48 hours[4]
Linear vs. Cyclic D-PeptidesHuman Liver Microsomes-~75% stable after 24 hours[4]

Experimental Protocols

The assessment of peptide stability against enzymatic degradation is crucial for preclinical development. The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Peptide Degradation Assay using HPLC

This protocol outlines the steps to quantify the degradation of a peptide in the presence of a specific protease using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Peptide stock solution (L- and D-isomers)

  • Protease stock solution (e.g., Trypsin, Chymotrypsin)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution and reaction buffer to the desired final concentration (e.g., 50 µM).

  • Enzyme Addition: Initiate the reaction by adding the protease stock solution to a final concentration (e.g., 0.1 µM). For control samples, add an equal volume of reaction buffer without the enzyme.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis:

    • Inject the quenched sample into the HPLC system.

    • Separate the peptide and its degradation products using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time from the control sample.

    • Calculate the percentage of remaining intact peptide at each time point by comparing the peak area to the peak area at time zero.

    • Determine the half-life (t½) of the peptide under the tested conditions.

Protocol 2: Identification of Cleavage Products by Mass Spectrometry

This protocol describes how to identify the specific sites of enzymatic cleavage in a peptide using mass spectrometry.

Materials:

  • Products from the in vitro degradation assay (Protocol 1)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

  • Matrix solution (for MALDI-TOF, e.g., α-cyano-4-hydroxycinnamic acid)

  • LC-MS compatible solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • For MALDI-TOF MS: Mix a small aliquot of the quenched reaction mixture with the matrix solution and spot it onto the MALDI target plate. Allow it to air dry.

    • For LC-MS/MS: Dilute the quenched reaction mixture in a solvent compatible with the LC system (e.g., 5% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • MALDI-TOF MS: Acquire the mass spectrum of the sample. The masses of the detected ions will correspond to the intact peptide and its cleavage fragments.

    • LC-MS/MS: Inject the sample into the LC-MS/MS system. The peptides are first separated by liquid chromatography and then introduced into the mass spectrometer. The instrument will determine the mass-to-charge ratio (m/z) of the parent ions (intact peptide and fragments) and then fragment them to obtain sequence information (MS/MS).

  • Data Analysis:

    • By comparing the masses of the fragments to the sequence of the original peptide, the exact cleavage sites can be determined. For MS/MS data, the fragmentation pattern (b and y ions) provides definitive sequence information for each peptide fragment, pinpointing the hydrolyzed peptide bond.[5][6]

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principle of D-peptide stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Digestion cluster_analysis Analysis cluster_results Results L_Peptide L-Peptide Solution Reaction_L Incubate L-Peptide with Protease L_Peptide->Reaction_L D_Peptide D-Peptide Solution Reaction_D Incubate D-Peptide with Protease D_Peptide->Reaction_D HPLC HPLC Analysis (Quantification) Reaction_L->HPLC MS Mass Spectrometry (Cleavage Site ID) Reaction_L->MS Reaction_D->HPLC Result_L Rapid Degradation HPLC->Result_L Result_D High Stability HPLC->Result_D

Fig. 1: Experimental workflow for comparing the enzymatic degradation of L- and D-peptides.

Protease_Specificity cluster_L L-Peptide Interaction cluster_D D-Peptide Interaction Protease_L Protease Active Site Binding_L Specific Binding & Cleavage Protease_L->Binding_L L_Peptide L-Peptide Substrate L_Peptide->Binding_L Fits Protease_D Protease Active Site No_Binding_D Steric Hindrance & No Cleavage Protease_D->No_Binding_D D_Peptide D-Peptide D_Peptide->No_Binding_D Does Not Fit

Fig. 2: Stereospecificity of proteases leading to D-peptide stability.

Implications for Drug Development and Signaling Pathways

The remarkable stability of D-peptides opens up new avenues for therapeutic interventions. By overcoming the rapid degradation that limits the efficacy of many L-peptides, D-peptides can be designed to have longer circulation times, potentially leading to reduced dosing frequency and improved patient compliance.[2] This is particularly relevant for the development of peptide-based drugs targeting chronic diseases.

While D-amino acids are not typically involved in the primary signaling pathways of multicellular organisms, their incorporation into peptides can be a powerful tool to modulate these pathways. For example, D-peptide inhibitors have been developed to disrupt protein-protein interactions that are critical in disease progression, such as the p53-MDM2 interaction in cancer.[2] The enhanced stability of these D-peptide inhibitors allows them to persist and exert their therapeutic effect for longer periods.

Furthermore, the study of D-amino acids themselves is revealing their own roles in biological systems, particularly in neurotransmission, where D-serine and D-aspartic acid act as signaling molecules.[7] This suggests that the biological significance of D-amino acids and their peptides may be more widespread than previously thought.

References

A Comparative Guide to Validating Peptide-Protein Interactions: The Case of D-alanyl-D-alanine and Bacterial Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of experimental methods used to validate the interaction between peptides and specific bacterial proteins. While the initial topic of interest was tetra-D-alanine, a comprehensive literature search revealed a significant lack of specific experimental data regarding its direct interaction with bacterial proteins. Therefore, this guide will focus on the well-documented and biologically crucial interaction of D-alanyl-D-alanine (D-Ala-D-Ala) with its bacterial protein targets. This dipeptide is a key component in the biosynthesis of the bacterial cell wall, making it a critical target for numerous antibiotics. Understanding the methods to validate this interaction is paramount for the development of new antibacterial agents.

We will objectively compare the performance of various experimental techniques, provide supporting data where available, and detail the methodologies for key experiments. This guide will also feature visualizations of the relevant biological pathway and a general experimental workflow for validating these interactions.

Key Bacterial Proteins Interacting with D-alanyl-D-alanine

The primary bacterial proteins that recognize and bind to D-Ala-D-Ala are central to cell wall synthesis and are the targets of major antibiotics. These include:

  • Penicillin-Binding Proteins (PBPs): These are a group of enzymes, including DD-transpeptidases, that are essential for the final steps of peptidoglycan synthesis. They recognize the D-Ala-D-Ala motif to catalyze the cross-linking of peptide side chains, a process that provides the cell wall with its structural integrity.

  • D-alanyl-D-alanine ligase (Ddl): This enzyme is responsible for the synthesis of the D-Ala-D-Ala dipeptide itself, which is then incorporated into the peptidoglycan precursor.

  • Vancomycin and other glycopeptide antibiotics: While not a bacterial protein, the antibiotic vancomycin functions by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall synthesis.[1][2] Studies of its binding serve as a valuable model for understanding D-Ala-D-Ala recognition.

Comparison of Experimental Techniques for Validating Interactions

A variety of biophysical and biochemical techniques can be employed to confirm and quantify the interaction between D-Ala-D-Ala (or its analogs) and bacterial proteins. The choice of method often depends on the specific information required, such as binding affinity, kinetics, or structural details.

Technique Information Provided Advantages Limitations Typical Affinity Range
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (kon, koff)Real-time, label-free analysis; high sensitivity.Requires immobilization of one binding partner, which may affect its conformation.Micromolar (µM) to millimolar (mM) for D-Ala-D-Ala analogs and vancomycin.[3]
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution measurement providing a complete thermodynamic profile.Requires relatively large amounts of purified protein and ligand.Not commonly reported for D-Ala-D-Ala itself, but used for similar peptide-protein interactions.
X-ray Crystallography High-resolution 3D structure of the complexProvides detailed atomic-level information about the binding interface.[4]Requires crystallization of the complex, which can be challenging; provides a static picture of the interaction.Not a direct measure of affinity, but provides the structural basis for it.
Nuclear Magnetic Resonance (NMR) Spectroscopy Binding site mapping, conformational changes, dynamicsProvides information about the interaction in solution; can detect weak interactions.Requires larger amounts of isotopically labeled protein; limited by the size of the protein.Can be used to infer affinity through titration experiments.
Far-Western Blotting / Peptide Arrays Qualitative assessment of binding, identification of binding domainsHigh-throughput screening of multiple peptides; requires small amounts of protein.[5]Primarily qualitative; prone to false positives.Not a quantitative measure of affinity.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring Vancomycin Binding to D-Ala-D-Ala Analogs

This protocol is adapted from studies measuring the interaction of glycopeptide antibiotics with surfaces presenting D-Ala-D-Ala termini.[3]

Objective: To determine the binding affinity and kinetics of vancomycin to a surface functionalized with a D-Ala-D-Ala-terminating peptide.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Vancomycin hydrochloride

  • Synthetic peptide with a C-terminal D-Ala-D-Ala and an N-terminal linker for immobilization (e.g., N-terminal amine for EDC/NHS chemistry)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) solution

Methodology:

  • Chip Activation: Equilibrate the sensor chip with running buffer. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject the D-Ala-D-Ala-terminating peptide (dissolved in immobilization buffer) over the activated surface. The N-terminal amine of the peptide will covalently couple to the activated carboxyl groups.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Inject a series of increasing concentrations of vancomycin (the analyte) in running buffer over the immobilized peptide surface.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for each concentration.

    • Between each vancomycin injection, regenerate the surface by injecting the regeneration solution to remove bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

X-ray Crystallography for Structural Determination of a Protein-Ligand Complex

This protocol provides a general workflow for determining the crystal structure of a bacterial protein in complex with a D-Ala-D-Ala analog.[4]

Objective: To obtain a high-resolution three-dimensional structure of a target bacterial protein bound to a D-Ala-D-Ala containing ligand.

Materials:

  • Purified target bacterial protein (e.g., a PBP or Ddl)

  • Synthetic D-Ala-D-Ala or a suitable analog

  • Crystallization screening kits

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

Methodology:

  • Complex Formation: Incubate the purified protein with a molar excess of the D-Ala-D-Ala ligand to ensure saturation of the binding sites.

  • Crystallization Screening:

    • Set up crystallization trials using a variety of commercially available or in-house prepared screening solutions.

    • Use vapor diffusion methods (sitting-drop or hanging-drop) to equilibrate a drop containing the protein-ligand complex with a larger reservoir of the precipitant solution.

    • Incubate the plates at a constant temperature and monitor for crystal growth.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain larger, diffraction-quality crystals.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully harvest the crystals from the drop.

    • Soak the crystals in a cryoprotectant solution (to prevent ice formation during freezing) before flash-cooling them in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on a goniometer and expose it to a focused X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available).

    • Build an initial model of the protein-ligand complex into the electron density map.

    • Refine the model against the experimental data to improve its quality and agreement with the observed diffraction pattern.

Signaling Pathway and Experimental Workflow Visualizations

Peptidoglycan Biosynthesis Pathway Involving D-Ala-D-Ala

The following diagram illustrates the key steps in the bacterial peptidoglycan synthesis pathway where D-Ala-D-Ala plays a crucial role.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Lipid I precursor) D_Ala_D_Ala->UDP_NAM_pentapeptide UDP_NAM_tripeptide UDP-NAM-tripeptide UDP_NAM_tripeptide->UDP_NAM_pentapeptide MurF Ligase Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II Translocase Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidase (PBP) releases terminal D-Ala Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Caption: Peptidoglycan synthesis pathway highlighting the roles of D-Ala-D-Ala and its targeting by vancomycin.

General Workflow for Validating Peptide-Protein Interaction

The diagram below outlines a typical experimental workflow for identifying and validating the interaction between a peptide and a target protein.

Validation_Workflow cluster_screening Screening & Identification cluster_validation Biophysical & Structural Validation cluster_functional Functional Validation Start Hypothesized Interaction Screening Initial Screening (e.g., Peptide Array, Far-Western) Start->Screening Hit_Ident Hit Identification Screening->Hit_Ident Quant_Binding Quantitative Binding Analysis (SPR, ITC) Hit_Ident->Quant_Binding Structural Structural Analysis (X-ray Crystallography, NMR) Hit_Ident->Structural In_Vitro_Assay In Vitro Functional Assay (e.g., Enzyme Inhibition) Quant_Binding->In_Vitro_Assay Structural->In_Vitro_Assay In_Vivo_Assay In Vivo / Cell-based Assay (e.g., Bacterial Growth Inhibition) In_Vitro_Assay->In_Vivo_Assay Final_Validation Validated Interaction In_Vivo_Assay->Final_Validation

References

Safety Operating Guide

Essential Safety and Handling Protocols for H-D-Ala-D-Ala-D-Ala-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of H-D-Ala-D-Ala-D-Ala-D-Ala-OH, a tetrapeptide. While this specific molecule is not classified as hazardous, adherence to standard laboratory safety protocols for non-hazardous powders is crucial to maintain a safe research environment and ensure the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3]

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Glasses/GogglesShould be worn at all times in the laboratory to protect from splashes or airborne particles.[1][4] For tasks with a higher risk of splashing, chemical splash goggles are required.[5]
Face ShieldRecommended in conjunction with safety glasses or goggles when handling bulk quantities or preparing solutions where splashing is a significant risk.[1][4]
Hand Protection Disposable GlovesNitrile gloves are recommended for handling the solid peptide and its solutions to prevent skin contact.[1][3][4] Gloves should be inspected before use and disposed of properly after handling.[6]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential spills.[1]
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling large quantities of the lyophilized powder to avoid inhalation of fine particles.[7] For routine handling of small quantities in a well-ventilated area, it may not be necessary.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures both safety and the quality of the research material. The following workflow outlines the key steps for handling this compound.

receiving Receiving and Storage preparation Preparation of Solutions receiving->preparation Equilibrate to Room Temp handling Handling and Use preparation->handling Use in Experiments disposal Waste Disposal handling->disposal Dispose of Waste spill Spill Management handling->spill In case of spills spill->disposal Clean and Dispose

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。